2-Bromo-1-thiazol-4-yl-ethanone hydrobromide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-1-(1,3-thiazol-4-yl)ethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNOS.BrH/c6-1-5(8)4-2-9-3-7-4;/h2-3H,1H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVZQTLLHXMMBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)C(=O)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide: Properties, Synthesis, and Applications in Medicinal Chemistry
Introduction: The Strategic Importance of a Heterocyclic Building Block
In the landscape of modern drug discovery, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the thiazole ring is a privileged structure, present in numerous approved drugs and clinical candidates. 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide (CAS No. 26489-43-0) is a pivotal chemical intermediate, valued not for its own biological activity, but as a versatile and highly reactive building block. Its strategic importance lies in the combination of two key chemical features: the thiazole nucleus and a reactive α-bromoketone functional group. This dual functionality allows for the efficient construction of more complex molecular architectures, most notably the fused imidazo[2,1-b]thiazole system—a scaffold renowned for its diverse pharmacological activities, including anti-inflammatory, antitubercular, and antiviral properties.[1][2]
This guide provides an in-depth technical overview for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind its synthesis and application, offering field-proven insights into its handling and strategic deployment in synthetic campaigns.
Physicochemical and Spectroscopic Properties
The hydrobromide salt form of 2-Bromo-1-thiazol-4-yl-ethanone enhances its stability and crystallinity, making it easier to handle and store compared to the free base. While detailed experimental data such as melting point and solubility can vary between batches and suppliers, the core properties are summarized below. Researchers are advised to consult the Certificate of Analysis for lot-specific data.
| Property | Value | Source(s) |
| CAS Number | 26489-43-0 | [3] |
| Molecular Formula | C₅H₅Br₂NOS | Derived |
| Molecular Weight | 286.97 g/mol | Derived |
| Appearance | Typically an off-white to yellow or brown solid | General |
| Melting Point | Not consistently reported in literature; consult supplier data. | N/A |
| Solubility | Soluble in polar organic solvents like DMSO and DMF. | General |
| Storage Conditions | Store in a cool, dry, well-ventilated area under an inert atmosphere. | [4] |
Synthesis and Mechanistic Insight
The preparation of this compound is achieved through the electrophilic α-bromination of its precursor, 1-(thiazol-4-yl)ethanone. The reaction proceeds via an acid-catalyzed mechanism, which is crucial for activating the substrate.
Underlying Chemistry: Acid-Catalyzed Bromination
The causality for using acidic conditions (e.g., HBr in acetic acid) is twofold. First, the acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. More importantly, it catalyzes the tautomerization of the ketone to its enol form. This enol is the key nucleophilic species that attacks molecular bromine (Br₂), an electrophile. The subsequent loss of a proton from the protonated carbonyl intermediate regenerates the ketone functionality and yields the α-brominated product. The use of hydrobromic acid conveniently provides both the acidic catalyst and the counter-ion for the final hydrobromide salt.
Caption: Workflow for the synthesis of the target compound.
Representative Experimental Protocol: Synthesis
The following is a representative protocol based on established methods for the α-bromination of heteroaryl ketones. It should be adapted and optimized based on laboratory-specific conditions.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber (to neutralize HBr fumes), charge 1-(thiazol-4-yl)ethanone (1.0 eq) and glacial acetic acid (10 volumes).
-
Reagent Addition: Prepare a solution of bromine (1.05 eq) in glacial acetic acid (2 volumes). Add this solution dropwise to the stirred ketone solution at room temperature over 30 minutes. A gentle exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. The reaction progress can be monitored by the disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The hydrobromide salt of the product often precipitates directly from the acetic acid solution. If precipitation is slow, the product can be precipitated by the slow addition of a non-polar solvent like diethyl ether.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 3 volumes) to remove residual acetic acid and unreacted bromine.
-
Drying: Dry the resulting solid under vacuum to yield this compound as a crystalline solid.
Chemical Reactivity and Core Applications in Drug Discovery
The synthetic utility of this compound stems from its α-bromoketone moiety, which is a potent electrophile. It readily participates in nucleophilic substitution reactions, making it an ideal precursor for building more complex heterocyclic systems.
Key Application: Synthesis of Imidazo[2,1-b]thiazoles
The most prominent application is in the Hantzsch-type synthesis of the imidazo[2,1-b]thiazole scaffold. This reaction involves the condensation of the α-bromo ketone with a 2-aminothiazole derivative. The mechanism involves an initial nucleophilic attack by the endocyclic nitrogen of 2-aminothiazole onto the electrophilic carbon bearing the bromine atom, followed by an intramolecular cyclization and dehydration to form the fused aromatic system.
Caption: Core application in the synthesis of imidazo[2,1-b]thiazoles.
This reaction is exceptionally valuable because it allows for the introduction of the entire thiazol-4-yl moiety at the 6-position of the imidazo[2,1-b]thiazole core, providing a modular route to a wide range of derivatives for structure-activity relationship (SAR) studies. These resulting compounds are actively investigated for various therapeutic applications.[1]
Representative Experimental Protocol: Synthesis of a 6-(Thiazol-4-yl)imidazo[2,1-b]thiazole
-
Reaction Setup: To a solution of 2-aminothiazole (1.0 eq) in absolute ethanol (15 volumes) in a round-bottom flask, add this compound (1.0 eq).
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 8-12 hours.
-
Isolation: After completion, cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate. If not, reduce the solvent volume under reduced pressure.
-
Work-up: Neutralize the mixture with a suitable base (e.g., saturated aqueous sodium bicarbonate solution) to obtain the free base of the product.
-
Purification: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure imidazo[2,1-b]thiazole derivative.
Safety, Handling, and Storage
As an α-haloketone, this compound is a lachrymator and a skin and respiratory tract irritant. It must be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.[5][6]
| Hazard Category | Precautionary Measures | Source(s) |
| Eye Contact | Causes serious eye irritation. Wear safety glasses with side-shields or chemical goggles. | [4][5] |
| Skin Contact | Causes skin irritation and may cause an allergic skin reaction. Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact. | [5][6] |
| Inhalation | May cause respiratory irritation. Avoid breathing dust. Handle exclusively in a chemical fume hood. | [6] |
| Handling | Use personal protective equipment as required. Wash hands thoroughly after handling. | [4] |
| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended. | [4] |
Conclusion
This compound is a quintessential example of a strategic molecular building block. Its value is defined by its capacity to enable the rapid and efficient synthesis of complex, biologically relevant heterocyclic systems. A thorough understanding of its properties, the mechanisms of its own synthesis, and its subsequent chemical transformations is essential for any medicinal chemist or process development scientist working on thiazole-containing therapeutic targets. By providing a reliable route to novel imidazo[2,1-b]thiazole derivatives and related scaffolds, this reagent will continue to be a valuable tool in the pursuit of new medicines.
References
- 1. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. fishersci.com [fishersci.com]
- 4. mdpi.com [mdpi.com]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 26489-01-0 Name: (±)-3,7-dimethyloct-6-en-1-ol [xixisys.com]
- 6. mdpi.com [mdpi.com]
"2-Bromo-1-thiazol-4-yl-ethanone hydrobromide" chemical structure
An In-depth Technical Guide to 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction
This compound is a pivotal heterocyclic building block in modern medicinal chemistry. As a bifunctional molecule, it incorporates both a reactive α-bromoketone moiety and a thiazole ring, a scaffold frequently found in pharmacologically active compounds. The α-bromoketone serves as a potent electrophile, readily undergoing nucleophilic substitution reactions, while the thiazole ring provides a stable aromatic core that can engage in various biological interactions. This dual functionality makes it an invaluable synthon for constructing more complex molecules, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and key applications, with a focus on practical insights for researchers in drug development.
Physicochemical and Structural Characteristics
The utility of this compound in organic synthesis is underpinned by its distinct physicochemical properties. It is typically supplied as a stable, off-white to yellow crystalline solid. The hydrobromide salt form enhances its stability and handling properties compared to the free base.
| Property | Value | Source |
| Molecular Formula | C5H5Br2NOS | |
| Molecular Weight | 286.97 g/mol | |
| Appearance | Off-white to yellow crystalline solid | |
| Melting Point | 198-202 °C (decomposes) | |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) | |
| SMILES | C1=C(SC=N1)C(=O)CBr.Br | |
| InChI | InChI=1S/C5H4BrNOS.BrH/c6-3-5(8)4-1-7-2-9-4;/h1-2H,3H2;1H |
Synthesis and Characterization
Synthetic Pathway
The most common laboratory-scale synthesis of this compound involves the bromination of a suitable precursor, 1-(thiazol-4-yl)ethanone. The choice of brominating agent and reaction conditions is critical to achieving high yield and purity while minimizing side reactions. Dioxane dibromide or elemental bromine in a suitable solvent like acetic acid are frequently employed. The reaction proceeds via an acid-catalyzed enolization of the ketone followed by electrophilic attack by bromine.
"2-Bromo-1-thiazol-4-yl-ethanone hydrobromide" CAS number
An In-Depth Technical Guide to 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide
CAS Number: 26489-43-0
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 26489-43-0), a pivotal chemical intermediate for professionals in drug discovery and medicinal chemistry. The document delineates its chemical properties, provides a detailed synthesis protocol, and explores its versatile applications as a reactive building block. Emphasis is placed on the strategic importance of the thiazole scaffold and the reactive α-bromoketone moiety in the synthesis of novel bioactive compounds. Furthermore, this guide includes rigorous safety and handling protocols to ensure safe laboratory practices.
Introduction: A Versatile Scaffold in Medicinal Chemistry
This compound is a heterocyclic ketone that has garnered significant interest in pharmaceutical research. Its structure incorporates two key features that make it an exceptionally valuable precursor:
-
The Thiazole Ring: The thiazole scaffold is considered a "privileged structure" in drug discovery.[1] It is present in a wide array of natural and synthetic molecules with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] Its ability to engage in hydrogen bonding and act as a bioisosteric replacement for other aromatic systems contributes to its frequent appearance in successful drug candidates.
-
The α-Bromoketone Functionality: This reactive group serves as a potent electrophile, making the compound an ideal substrate for nucleophilic substitution reactions.[3] This allows for the straightforward introduction of various functional groups and the construction of more complex molecular architectures, a critical step in generating libraries of compounds for high-throughput screening.[4]
The combination of these features positions this compound as a strategic starting material for developing novel therapeutics, particularly in areas like kinase inhibition.[3]
Physicochemical Properties and Data
Quantitative data for this compound is summarized below. This information is essential for experimental design, including reaction setup, solvent selection, and purification.
| Property | Value | Source(s) |
| CAS Number | 26489-43-0 | Pharma Innovation[5] |
| Molecular Formula | C₅H₅Br₂NOS | Calculated |
| Molecular Weight | 286.97 g/mol | Calculated |
| Synonyms | 2-Bromo-1-(4-thiazolyl)ethanone HBr | N/A |
| Appearance | Typically a solid (e.g., off-white to yellow powder) | General observation for similar compounds |
| Storage Conditions | Store in a cool, dry, well-ventilated area under an inert atmosphere. | Cole-Parmer, Sigma-Aldrich[6][7] |
Synthesis Pathway and Experimental Protocol
The synthesis of this compound is typically achieved through the α-bromination of its ketone precursor, 1-(thiazol-4-yl)ethanone. This reaction is a classic electrophilic substitution at the α-carbon.
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis.
Caption: General synthesis workflow for this compound.
Detailed Synthesis Protocol
This protocol is adapted from established methods for the α-bromination of aromatic ketones.[8]
-
Reagents & Equipment:
-
1-(Thiazol-4-yl)ethanone (1 equivalent)
-
30-33% Hydrobromic acid in acetic acid
-
Bromine (1.0 equivalents)
-
Ethanol (for washing)
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
-
Ice bath
-
Vacuum filtration apparatus
-
-
Procedure:
-
Preparation: In a round-bottom flask, dissolve 1-(thiazol-4-yl)ethanone in a sufficient volume of 30-33% HBr in acetic acid. Cool the flask in an ice bath to manage the exothermic reaction.
-
Bromine Addition: Slowly add one equivalent of bromine to the stirred solution via an addition funnel over 30-60 minutes. Maintain the temperature below 10°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. The product will often precipitate out of the solution as a hydrobromide salt.
-
Isolation: Collect the resulting crystals by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol (3x) to remove unreacted starting materials and soluble impurities.
-
Drying: Air dry the crystals or dry them under vacuum at room temperature to obtain the final product, this compound.
-
Applications in Drug Development
The primary utility of this compound is as a versatile intermediate for creating diverse molecular libraries. The reactive bromine is readily displaced by a wide range of nucleophiles.
Role as a Synthetic Intermediate
Caption: Role as an intermediate for generating diverse chemical libraries.
This reactivity allows for:
-
Synthesis of α-Aminoketones: Reaction with primary or secondary amines yields α-aminoketones, which are common pharmacophores.
-
Hantzsch Thiazole Synthesis: Condensation with thioureas or thioamides provides a direct route to substituted aminothiazole derivatives, further expanding the complexity and potential biological activity of the resulting molecules.[9]
-
Linker Chemistry: The reactive handle can be used to attach the thiazole moiety to other scaffolds or linkers in the development of PROTACs or other targeted therapies.
Safety, Handling, and Storage
As a reactive α-bromoketone, this compound is corrosive and requires careful handling. The following protocol is a synthesis of best practices from safety data sheets for analogous materials.[10][11]
-
Personal Protective Equipment (PPE):
-
Engineering Controls:
-
Handling & Storage:
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[10]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention as the product may cause chemical burns.[10]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor immediately.[10]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]
-
Conclusion
This compound is a high-value chemical intermediate whose utility is rooted in the proven biological significance of the thiazole ring and the synthetic versatility of the α-bromoketone group. For researchers in drug development, it represents a reliable and efficient starting point for the synthesis of compound libraries aimed at discovering next-generation therapeutics. Adherence to strict safety protocols is mandatory when handling this reactive and corrosive compound.
References
- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemclinix.com [alfa-chemclinix.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. 2-Bromo-1-(thiazol-2-yl)ethanone | 3292-77-1 [sigmaaldrich.com]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.ie [fishersci.ie]
A Comprehensive Technical Guide to 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide (CAS No: 26489-43-0), a key intermediate in synthetic organic chemistry and drug discovery. The document details its fundamental physicochemical properties, with a core focus on the determination and significance of its molecular weight. Furthermore, it outlines common synthetic pathways, explores its chemical reactivity as a versatile building block, presents standard analytical methods for characterization, and provides essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals who utilize alpha-haloketone and thiazole-containing scaffolds in their research and development endeavors.
Introduction
The thiazole ring is a privileged scaffold in medicinal chemistry, found in a wide array of natural products and synthetic drugs, including Vitamin B1 (Thiamine).[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for the development of novel therapeutic agents.[1][2] this compound is a bifunctional reagent that combines the reactive properties of an α-bromoketone with the structural features of the thiazole heterocycle.
The α-bromo moiety serves as a potent electrophilic site, susceptible to nucleophilic substitution, making it an invaluable precursor for constructing more complex molecular architectures.[3] This reactivity is fundamental to its application in well-established reactions such as the Hantzsch thiazole synthesis and for the alkylation of various nucleophiles.[3] As an intermediate, its purity and well-defined characteristics are paramount for the successful synthesis of target molecules in multi-step drug discovery programs.[4][5] This guide serves to consolidate the critical technical information required for its effective and safe utilization in a laboratory setting.
Physicochemical Properties and Molecular Weight Determination
The precise characterization of a chemical reagent is foundational to its application in quantitative chemical synthesis. The key physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 26489-43-0 | [6][7][8] |
| Molecular Formula | C₅H₅Br₂NOS | N/A |
| Molecular Weight | 286.97 g/mol | N/A |
| Appearance | Typically a solid (e.g., crystalline powder) | [9] |
| Storage Conditions | 2-8°C, under inert atmosphere | [9] |
Elucidation of Molecular Weight
The molecular weight of a compound is a critical parameter, essential for stoichiometric calculations in chemical reactions. It is derived from its molecular formula, which for the hydrobromide salt of 2-Bromo-1-thiazol-4-yl-ethanone is C₅H₅Br₂NOS.
The calculation is based on the atomic weights of the constituent elements:
-
Carbon (C): 5 atoms × 12.011 g/mol = 60.055 g/mol
-
Hydrogen (H): 5 atoms × 1.008 g/mol = 5.040 g/mol
-
Bromine (Br): 2 atoms × 79.904 g/mol = 159.808 g/mol
-
Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol
-
Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol
-
Sulfur (S): 1 atom × 32.06 g/mol = 32.060 g/mol
Total Molecular Weight = 60.055 + 5.040 + 159.808 + 14.007 + 15.999 + 32.060 = 286.969 g/mol
This calculated value is often rounded to 286.97 g/mol for practical laboratory use. The hydrobromide salt form enhances the compound's stability and often improves its solubility in polar solvents, which is a beneficial characteristic for handling and reaction setup.[10][11]
Synthesis and Chemical Reactivity
General Synthesis Route
This compound is typically synthesized via the bromination of a suitable precursor, 1-(thiazol-4-yl)ethanone. A common laboratory-scale method involves treating the starting ketone with a brominating agent in a suitable solvent system.
A representative synthesis involves the reaction of the ketone with elemental bromine or another brominating source in the presence of hydrobromic acid (HBr), often in a solvent like acetic acid.[12] The HBr serves both as a catalyst and as the source for the formation of the final hydrobromide salt.
Caption: General workflow for the synthesis of the target compound.
Key Chemical Reactions
The utility of this compound stems from its reactive α-bromoketone functional group. This moiety enables a variety of synthetic transformations, making it a versatile intermediate.
-
Nucleophilic Substitution: The bromine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, thiols, azides). This is the most common application, used to introduce the thiazolyl-ethanone backbone into larger molecules.[3]
-
Hantzsch Thiazole Synthesis: It can act as the α-haloketone component in the Hantzsch synthesis, reacting with thioamides or thioureas to form substituted thiazole rings. This is a powerful method for creating more complex, polysubstituted thiazole derivatives.[3]
-
Formation of Heterocycles: Beyond thiazoles, it serves as a precursor for various other heterocyclic systems through condensation reactions with appropriate partners.
Analytical Characterization
Confirming the identity and purity of this compound is crucial before its use in synthesis. Standard analytical techniques are employed for this purpose.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the thiazole ring protons and the α-methylene (-CH₂Br) protons. The methylene protons typically appear as a singlet in the range of 4.5-5.0 ppm. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the free base (C₅H₄BrNOS) and characteristic isotopic patterns for bromine. |
| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the ketone carbonyl (C=O) stretch, typically in the region of 1680-1710 cm⁻¹. |
| HPLC/UPLC | Used to assess purity by detecting and quantifying any residual starting materials or by-products. |
Access to analytical data such as NMR, HPLC, and LC-MS is often provided by commercial suppliers to validate the quality of the material.[7]
Safety, Handling, and Storage
As with all α-haloketones, this compound must be handled with appropriate care due to its potential as a lachrymator and alkylating agent.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at refrigerated temperatures (2-8°C) under an inert atmosphere to prevent degradation.[9]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a high-value chemical intermediate whose utility is defined by the strategic placement of a reactive bromine atom on a medicinally relevant thiazole scaffold. A precise understanding of its properties, particularly its molecular weight of 286.97 g/mol , is fundamental to its successful application in stoichiometric synthesis. Its versatile reactivity enables the construction of diverse and complex molecules, solidifying its role as a key building block in modern drug discovery and organic chemistry. Adherence to proper analytical validation and safety protocols is essential for its effective and responsible use in research and development.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 2-Bromo-1-(4-phenylthiazol-2-yl)ethanone [smolecule.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-bromo-1-(thiazol-4-yl)ethanone hydrobromide | 26489-43-0 [amp.chemicalbook.com]
- 7. 26489-43-0|2-Bromo-1-(thiazol-4-yl)ethanone hydrobromide|BLD Pharm [bldpharm.com]
- 8. alfa-chemclinix.com [alfa-chemclinix.com]
- 9. 2-Bromo-1-(thiazol-2-yl)ethanone | 3292-77-1 [sigmaaldrich.com]
- 10. Buy 2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide | 1184916-68-4 [smolecule.com]
- 11. lookchem.com [lookchem.com]
- 12. prepchem.com [prepchem.com]
A Technical Guide to the Reactivity Profile of 2-Bromo-1-thiazol-4-yl-ethanone Hydrobromide
Abstract: 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide is a pivotal reagent in synthetic organic and medicinal chemistry. As an α-bromoketone tethered to a biologically significant thiazole heterocycle, its reactivity is governed by the interplay between a highly electrophilic α-carbon and the electronic nature of the thiazole ring. This guide provides an in-depth analysis of its reactivity profile, focusing on its principal reaction pathways, detailed experimental protocols for key transformations, and its strategic application in the synthesis of complex molecules. This document is intended for researchers, chemists, and professionals in drug development who utilize advanced synthetic intermediates.
Introduction: Structural Significance and Synthetic Utility
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active agents due to its diverse pharmacological properties.[1] 2-Bromo-1-thiazol-4-yl-ethanone serves as a versatile building block, enabling the introduction of the thiazole-4-carbonyl moiety into larger, more complex structures. Its primary utility stems from the presence of two key reactive sites: the ketone carbonyl group and, more importantly, the carbon atom bearing the bromine substituent (the α-carbon). This α-bromoketone functionality is a potent electrophile, making the compound an ideal substrate for a wide range of nucleophilic substitution reactions.[2][3]
The compound is typically supplied as a hydrobromide salt, which enhances its stability and shelf-life. This salt form implies that the basic nitrogen atom of the thiazole ring is protonated. In most reaction schemes, this acidic proton must be neutralized in situ with a mild base to unmask the nucleophilicity of the thiazole ring or to prevent interference with acid-sensitive reagents.
Core Reactivity: The α-Bromoketone Motif
The reactivity of 2-Bromo-1-thiazol-4-yl-ethanone is dominated by the α-bromo substituent. The adjacent electron-withdrawing carbonyl group significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to attack by nucleophiles via a bimolecular nucleophilic substitution (SN2) mechanism.[3] This activation facilitates rapid displacement of the bromide ion, which is an excellent leaving group.
Kinetic studies on analogous α-haloketones have shown that the rate of nucleophilic substitution is significantly faster than for corresponding alkyl halides.[3] This enhanced reactivity is attributed to the stabilization of the SN2 transition state through orbital overlap with the adjacent carbonyl group.
General Nucleophilic Substitution
A vast array of nucleophiles can be employed to displace the bromide, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. Common nucleophiles include:
-
Nitrogen Nucleophiles: Primary and secondary amines, anilines, imidazoles, and other heterocyclic amines.
-
Sulfur Nucleophiles: Thioamides, thioureas, thiols, and thiophenols.
-
Oxygen Nucleophiles: Carboxylates and phenolates.
The general transformation is a cornerstone of synthetic strategies aimed at building molecular diversity around the thiazole core.
The Hantzsch Thiazole Synthesis: A Signature Reaction
One of the most powerful and classic applications of α-haloketones is the Hantzsch thiazole synthesis.[4] In this reaction, the α-haloketone condenses with a thioamide-containing compound (like thiourea or a substituted thioamide) to construct a new, substituted thiazole ring.[5][6] This reaction is exceptionally reliable, high-yielding, and fundamental to the synthesis of a vast number of biologically active thiazole derivatives.[7][8]
When 2-Bromo-1-thiazol-4-yl-ethanone is used as the substrate, the Hantzsch synthesis allows for the construction of complex bi-heterocyclic systems, such as 2,4'-bithiazoles, which are of significant interest in drug discovery.[1][9]
Reaction Mechanism
The reaction proceeds via a well-established multi-step pathway:[6][10]
-
Nucleophilic Attack: The sulfur atom of the thioamide, being highly nucleophilic, attacks the electrophilic α-carbon of the bromoketone in an SN2 fashion, displacing the bromide ion.
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon.
-
Dehydration: The tetrahedral intermediate undergoes dehydration, losing a molecule of water to form the final aromatic thiazole ring. The aromaticity of the product provides a strong thermodynamic driving force for the reaction.
Field-Proven Experimental Protocol: Synthesis of a 2-Amino-4-(thiazol-4-yl)thiazole Derivative
This protocol describes a representative Hantzsch synthesis using this compound and thiourea.
Rationale:
-
Solvent: Ethanol is a common, effective solvent that facilitates the solubility of both reactants.
-
Base: Sodium bicarbonate (NaHCO₃) is used as a mild base. Its purpose is to neutralize the hydrobromide salt of the starting material, freeing the thiazole nitrogen. It also neutralizes the HBr byproduct generated during the reaction, preventing potential side reactions.
-
Work-up: The product, a substituted aminothiazole, is often poorly soluble in aqueous media, allowing for its isolation by simple filtration after precipitation.[5]
Step-by-Step Methodology:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.0 eq, 5.0 mmol).
-
Reagent Addition: Add ethanol (20 mL), followed by thiourea (1.1 eq, 5.5 mmol) and sodium bicarbonate (2.5 eq, 12.5 mmol).
-
Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% ethyl acetate / 50% hexanes). The reaction is typically complete within 2-4 hours.
-
Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Pour the cooled mixture into a beaker containing 50 mL of cold deionized water. Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel.
-
Washing: Wash the filter cake sequentially with cold water (2 x 20 mL) and a small amount of cold ethanol to remove any unreacted starting materials and inorganic salts.
-
Drying & Characterization: Dry the collected solid under vacuum. The resulting crude product is often of high purity. Confirm the identity and purity of the product (a 2-amino-4-(thiazol-4-yl)thiazole derivative) by melting point determination, NMR spectroscopy, and mass spectrometry.
Synthesis and Handling Considerations
Synthesis of the Parent Compound
This compound is typically synthesized by the α-bromination of its precursor, 1-(thiazol-4-yl)ethanone. This reaction is an acid-catalyzed halogenation, where the ketone is converted to its enol tautomer, which then acts as the nucleophile, attacking molecular bromine (Br₂).[11][12] Using hydrobromic acid (HBr) as the acid catalyst and bromine in a solvent like acetic acid or dioxane is a common method, which conveniently yields the hydrobromide salt directly.[13]
| Table 1: Physicochemical and Safety Data | |
| Property | Value / Information |
| Chemical Formula | C₅H₅Br₂NOS |
| Molecular Weight | 286.97 g/mol |
| Appearance | Typically an off-white to yellow or brown solid[14] |
| Storage | Store under an inert atmosphere at 2-8°C, protected from moisture and light. |
| Key Hazards | Causes severe skin burns and eye damage. Harmful if swallowed. Lachrymator.[15] |
Safety and Handling
As a class, α-haloketones are potent irritants and lachrymators. This compound should be handled with extreme care in a well-ventilated fume hood.
Mandatory Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a full-face shield.
-
A properly fitted lab coat.
Handling Procedures:
-
Prevent contact with skin and eyes. In case of contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[15]
-
All manipulations should be performed in a chemical fume hood to minimize exposure.
-
Keep the container tightly closed when not in use.
Conclusion
This compound is a high-value synthetic intermediate whose reactivity is centered on the electrophilic α-carbon. Its proficiency in undergoing SN2 reactions with a wide range of nucleophiles, and particularly its role as a key substrate in the robust Hantzsch thiazole synthesis, makes it an indispensable tool for synthetic and medicinal chemists. A thorough understanding of its reactivity profile, coupled with stringent adherence to safety protocols, enables the efficient construction of novel and complex thiazole-containing molecules destined for biological evaluation and drug discovery programs.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 2-Bromo-1-(4-phenylthiazol-2-yl)ethanone [smolecule.com]
- 3. m.youtube.com [m.youtube.com]
- 4. synarchive.com [synarchive.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chembk.com [chembk.com]
- 15. aksci.com [aksci.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide: Leveraging 2-Bromo-1-thiazol-4-yl-ethanone Hydrobromide for the Synthesis of Novel Thiazole Derivatives
This guide provides an in-depth exploration of 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide as a pivotal reagent in the synthesis of novel thiazole-containing compounds. Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Their wide-ranging biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make the development of new synthetic routes to novel thiazole structures a critical endeavor for researchers and drug development professionals.[2][4][5]
This document will delve into the mechanistic underpinnings of thiazole synthesis using this versatile building block, provide detailed, field-proven experimental protocols, and discuss the broader applications of the resulting compounds.
Foundational Principles: The Significance of the Thiazole Scaffold and the Role of this compound
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery.[1][5] Its presence in FDA-approved drugs like Sulfathiazole and Ritonavir underscores its therapeutic importance.[3] The synthesis of thiazole derivatives often relies on the classic Hantzsch thiazole synthesis, a robust reaction between an α-haloketone and a thioamide.[6][7]
This compound serves as a highly effective α-haloketone in this context. Its structure, featuring a pre-existing thiazole ring, allows for the construction of more complex, multi-thiazole systems or the functionalization of the core thiazole moiety.[2] This reagent is particularly valuable for creating libraries of compounds for high-throughput screening in drug discovery campaigns.
Mechanistic Insights: The Hantzsch Thiazole Synthesis in Focus
The reaction of this compound with a thioamide (or thiourea) proceeds through a well-established mechanism. Understanding these steps is crucial for optimizing reaction conditions and predicting outcomes.
Step 1: Nucleophilic Attack. The synthesis initiates with the nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon bearing the bromine atom. This is typically an SN2 reaction.[8]
Step 2: Cyclization. Following the initial substitution, an intramolecular cyclization occurs. The nitrogen atom of the thioamide attacks the carbonyl carbon of the ethanone moiety.
Step 3: Dehydration. The resulting tetrahedral intermediate undergoes dehydration to form the aromatic thiazole ring. The stability of the aromatic product is a significant driving force for this reaction.[8]
Diagram: Hantzsch Thiazole Synthesis Pathway
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 5. One moment, please... [dergi.fabad.org.tr]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. synarchive.com [synarchive.com]
- 8. youtube.com [youtube.com]
Biological activity of "2-Bromo-1-thiazol-4-yl-ethanone hydrobromide" derivatives
An In-Depth Technical Guide to the Biological Activity of 2-Bromo-1-thiazol-4-yl-ethanone Derivatives
Abstract
The thiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1] This guide focuses on derivatives synthesized from the versatile intermediate, 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide. This key starting material, featuring a reactive α-bromoketone, serves as a powerful tool for generating diverse libraries of thiazole-based compounds. We will explore the synthesis, broad-spectrum biological activities—with a focus on antimicrobial and anticancer properties—mechanisms of action, and structure-activity relationships of these derivatives. Furthermore, this guide provides detailed, field-proven experimental protocols for the evaluation of these compounds, offering a comprehensive resource for researchers in drug discovery and development.
Introduction: The Thiazole Scaffold and the Synthetic Utility of 2-Bromo-1-thiazol-4-yl-ethanone
Heterocyclic compounds are fundamental to drug discovery, with nitrogen- and sulfur-containing rings being particularly prominent in FDA-approved drugs.[2][3] The 1,3-thiazole ring, a five-membered aromatic heterocycle, is a critical pharmacophore found in natural products like vitamin B1 (thiamine) and numerous synthetic drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory and antiviral agents.[4][5][6]
The synthetic precursor, 2-Bromo-1-thiazol-4-yl-ethanone, is an ideal starting point for chemical library synthesis. Its α-bromoketone group is highly reactive, allowing for facile nucleophilic substitution and condensation reactions to introduce a wide variety of functional groups and build molecular complexity.[7] This enables the systematic exploration of chemical space to optimize biological activity, a core principle of modern medicinal chemistry.
Synthesis of Thiazole Derivatives from 2-Bromo-1-thiazol-4-yl-ethanone
The primary route for generating diversity from 2-Bromo-1-thiazol-4-yl-ethanone is through the Hantzsch thiazole synthesis and its modifications, or by reacting the precursor with various nucleophiles.[6] For instance, condensation with thioureas or thioamides is a classic method for constructing new, substituted thiazole rings.[7] The reactive bromine atom can be readily displaced by amines, thiols, and other nucleophiles to create a vast array of derivatives.[7]
A generalized workflow for the synthesis and subsequent screening of a derivative library is outlined below. This process begins with the core precursor and expands into a multi-stage evaluation to identify lead compounds.
Caption: General workflow from synthesis to lead identification.
Spectrum of Biological Activities
Thiazole derivatives exhibit a remarkable breadth of biological activities.[8][9] Their amphiphilic nature can facilitate embedding within microbial cell membranes, contributing to their efficacy.[8]
Antimicrobial Activity
The rise of antimicrobial resistance presents a severe global health threat, necessitating the development of novel antimicrobial agents.[10] Thiazole derivatives have been extensively investigated for this purpose, showing activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8][11]
Mechanism of Action: The antibacterial effects of thiazole derivatives can be multifactorial, involving the inhibition of essential cellular processes.[10] Key mechanisms include:
-
DNA Gyrase Inhibition: Some thiazole compounds have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[10][12] This mechanism is also exploited by quinolone antibiotics.
-
Fatty Acid Synthesis (FAS) Inhibition: The bacterial FAS II pathway, which is distinct from the mammalian FAS I pathway, is an attractive target. Thiazole derivatives have been identified as inhibitors of key enzymes in this pathway, such as β-ketoacyl-acyl carrier protein synthase (FabH).[10]
-
Cell Wall/Membrane Disruption: The chemical properties of these derivatives can lead to the disruption of cell wall synthesis or compromise the integrity of the cell membrane.[8][10]
Structure-Activity Relationship (SAR):
-
The presence of electron-withdrawing groups, such as nitro or halogen substituents on phenyl rings attached to the thiazole core, often enhances antimicrobial activity.[5][8]
-
Lipophilicity, often quantified as the partition coefficient (log P), plays a crucial role. An optimal log P value can improve cell penetration and target engagement.[13]
-
The specific substitution pattern on the thiazole ring is critical. For example, studies have shown that the position of a hydroxyphenyl group (at the 2- or 4-position of the thiazole) can significantly alter the minimum inhibitory concentration (MIC).[13]
Table 1: Representative Antimicrobial Activity of Thiazole Derivatives
| Compound Class | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| 2,4-disubstituted 1,3-thiazoles | B. subtilis, E. coli | Distinguishable in vitro properties | [8] |
| Benzo[d]thiazole derivatives | MRSA, E. coli, A. niger | 50–75 µg/mL | [13] |
| 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile | Various bacteria & fungi | Antibacterial: 46.9-93.7 µg/mL; Antifungal: 5.8-7.8 µg/mL | [12] |
| 2-hydrazinyl-thiazole derivatives | Candida albicans | 3.9 µg/mL |[14] |
Anticancer Activity
Thiazole derivatives are prominent scaffolds in the development of novel anticancer agents, with some compounds showing potent activity against a range of human tumor cell lines.[15][16][17]
Mechanism of Action: The anticancer effects of these compounds are often linked to the induction of programmed cell death (apoptosis) and the inhibition of signaling pathways that are critical for cancer cell proliferation and survival.
-
Induction of Apoptosis: A common mechanism is the triggering of the intrinsic (mitochondrial) apoptosis pathway. Active thiazole compounds have been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[18] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in cell death.
-
Kinase Inhibition: Many cellular signaling pathways that drive cancer are controlled by protein kinases. Thiazole derivatives have been developed as inhibitors of various kinases, including those involved in cell cycle progression and growth factor signaling, such as Epidermal Growth Factor Receptor (EGFR).[19]
-
Cell Cycle Arrest: Some derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints (e.g., G2/M phase), preventing them from dividing.[17]
Caption: Thiazole derivatives can induce apoptosis via the mitochondrial pathway.[18]
Table 2: Representative Anticancer Activity of Thiazole Derivatives
| Compound Class | Target Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Naphthalen-2-yl substituted thiazole (2b) | HeLa, MCF-7, HT-29 | 1.81 µM, 2.54 µM, 3.14 µM | [18] |
| 2-hydrazinyl-thiazol-4(5H)-one (4c) | MCF-7 (Breast), HepG2 (Liver) | 2.57 µM, 7.26 µM | [17] |
| Bisthiazole derivative (53) | HCT-116 (Colon), HepG2 (Liver) | 6.6 µg/mL, 4.9 µg/mL | [16] |
| Fluoro-substituted thiazole (4i) | SaOS-2 (Osteosarcoma) | 0.190 µg/mL |[19] |
Experimental Protocols for Biological Evaluation
To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activity of newly synthesized compounds.[20]
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for assessing antibacterial or antifungal activity.[14]
Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Materials:
-
Test compounds and reference drug (e.g., Ofloxacin, Fluconazole) dissolved in DMSO (e.g., 1 mg/mL stock).[13][14]
-
Sterile 96-well microtiter plates.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Microorganism suspension standardized to a specific density (e.g., 0.5 McFarland standard).
-
Sterile pipettes and multichannel pipettor.
-
Incubator.
Methodology:
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Compound Serial Dilution: Add 100 µL of the stock solution of the test compound to the first well of a row. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the row. Discard the final 100 µL from the last well. This creates a range of concentrations (e.g., 200 µg/mL down to 0.39 µg/mL).
-
Controls:
-
Positive Control: A row with a standard antibiotic/antifungal (e.g., Ofloxacin).
-
Negative Control (Growth Control): A row containing only broth and microorganism (no compound).
-
Sterility Control: A well with only sterile broth.
-
-
Inoculation: Dilute the standardized microorganism suspension in broth and add 10 µL to each well (except the sterility control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[17][18]
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa) and a non-cancerous cell line for selectivity testing (e.g., L929 fibroblasts).[18]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
96-well cell culture plates.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader (570 nm).
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO only) and an untreated control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Perspectives
Derivatives of 2-Bromo-1-thiazol-4-yl-ethanone represent a highly productive and versatile class of compounds in the pursuit of novel therapeutics. The extensive body of research highlights their potent antimicrobial and anticancer activities, underpinned by diverse mechanisms of action. Structure-activity relationship studies have provided crucial insights, demonstrating that fine-tuning of substituents and physicochemical properties can lead to significant improvements in potency and selectivity.[11]
Future research should focus on:
-
Target Deconvolution: For compounds with potent phenotypic effects, identifying the specific molecular target(s) is crucial for further development and understanding potential off-target effects.
-
In Vivo Efficacy and Safety: Promising in vitro hits must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and toxicity profiles.
-
Combinatorial Approaches: Investigating the synergistic effects of these thiazole derivatives with existing drugs could provide new therapeutic strategies, particularly for combating drug-resistant infections and cancers.
The thiazole scaffold, accessed through versatile intermediates like 2-Bromo-1-thiazol-4-yl-ethanone, will undoubtedly continue to be a fertile ground for the discovery of next-generation medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrpr.com [ijrpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. Buy 2-Bromo-1-(4-phenylthiazol-2-yl)ethanone [smolecule.com]
- 8. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]
- 9. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies [mdpi.com]
- 12. jchemrev.com [jchemrev.com]
- 13. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. accio.github.io [accio.github.io]
2-Bromo-1-thiazol-4-yl-ethanone Hydrobromide: A Versatile Electrophilic Scaffold for Thiazole-Based Drug Discovery
An In-depth Technical Guide for Medicinal Chemists
Abstract
This technical guide provides an in-depth analysis of 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide, a pivotal building block in medicinal chemistry. The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs and clinical candidates, valued for its wide range of biological activities. This document, intended for researchers and drug development professionals, elucidates the core reactivity, synthetic utility, and strategic application of this α-haloketone intermediate. We will explore the mechanistic underpinnings of its cornerstone reaction—the Hantzsch thiazole synthesis—and provide detailed, field-proven protocols for its application. The guide emphasizes the causality behind experimental choices, ensuring that the described methodologies are robust and reproducible, thereby empowering chemists to leverage this reagent for the efficient construction of diverse compound libraries targeting a spectrum of therapeutic areas.
The Thiazole Moiety: A Privileged Scaffold in Modern Drug Discovery
The thiazole ring system is a cornerstone of heterocyclic chemistry and a highly valued pharmacophore in drug discovery. Its unique electronic properties and ability to engage in various non-covalent interactions (hydrogen bonding, π-stacking) allow it to serve as a versatile scaffold for binding to diverse biological targets. Thiazole-containing molecules exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2] The strategic importance of this heterocycle necessitates efficient and reliable synthetic access. α-Haloketones, such as this compound, are premier starting materials for constructing substituted thiazole rings, most notably through the venerable Hantzsch thiazole synthesis.[2][3][4]
Core Characteristics: Physicochemical Properties and Safe Handling
This compound is a reactive α-haloketone, a class of compounds characterized by two key electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen. The bromine atom is an excellent leaving group, making the α-carbon highly susceptible to nucleophilic attack. The hydrobromide salt form often enhances the compound's stability and handling characteristics compared to the free base.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 26489-43-0 | [5] |
| Molecular Formula | C₅H₅Br₂NOS | [6] |
| Molecular Weight | 286.97 g/mol | [6] |
| Appearance | Solid | [7][8] |
| Primary Reactivity | Electrophile (α-haloketone) | [9][10] |
Safety, Storage, and Handling
As a reactive and corrosive compound, proper handling of this compound is critical to ensure laboratory safety.
| Guideline | Protocol | Rationale & References |
| Personal Protective Equipment (PPE) | Wear suitable gloves, eye/face protection (goggles and face shield), and a lab coat. | The compound is irritating to eyes, respiratory system, and skin and can cause burns.[11][12] |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors. | Inhalation may cause respiratory tract irritation. It is also classified as a lachrymator.[11][12] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage is refrigerated (2-8°C) under an inert atmosphere. | Protects from moisture and atmospheric degradation, preserving reactivity.[6][7][11] |
| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes, then seek urgent medical attention. | Rapid action is necessary to mitigate corrosive damage.[11][12][13] |
| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. | Prevents prolonged contact and skin burns.[12][13] |
The Cornerstone Reaction: Hantzsch Thiazole Synthesis
The most powerful and widely used application of this compound is the Hantzsch thiazole synthesis, first described in 1887.[4] This reaction provides a direct and modular route to 2-aminothiazoles by condensing an α-haloketone with a thiourea or thioamide.[1][3][4]
Mechanistic Overview
The reaction proceeds via a sequence of nucleophilic substitution, intramolecular cyclization, and dehydration. Understanding this mechanism is key to optimizing reaction conditions and troubleshooting unexpected outcomes.
-
Nucleophilic Attack (S_N2): The sulfur atom of the thiourea, being a soft and potent nucleophile, attacks the electrophilic α-carbon of the ketone, displacing the bromide ion. This is the initial carbon-sulfur bond formation.
-
Intramolecular Cyclization: The nitrogen of the resulting isothiourea intermediate acts as a nucleophile, attacking the electrophilic carbonyl carbon. This forms a five-membered heterocyclic intermediate.
-
Dehydration: The tetrahedral intermediate readily eliminates a molecule of water to form the aromatic thiazole ring. The aromaticity of the final product is a strong thermodynamic driving force for the reaction.[14]
References
- 1. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Thiazole synthesis [organic-chemistry.org]
- 4. synarchive.com [synarchive.com]
- 5. 2-bromo-1-(thiazol-4-yl)ethanone hydrobromide | 26489-43-0 [amp.chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. 2-Bromo-1-(thiazol-2-yl)ethanone | 3292-77-1 [sigmaaldrich.com]
- 8. 2-bromo-1-(2-pyridinyl)-1-ethanone hydrobromide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. Buy 2-Bromo-1-(4-phenylthiazol-2-yl)ethanone [smolecule.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. youtube.com [youtube.com]
Technical Guide: Spectroscopic Characterization of 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide
Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple data repository. It offers a detailed interpretation of predicted spectral features, grounded in fundamental principles of chemical spectroscopy. The guide includes step-by-step protocols for data acquisition and explains the causal relationships between the molecule's structure and its spectral output, ensuring a thorough understanding for validation and characterization purposes.
Introduction and Molecular Structure
This compound is a heterocyclic building block of significant interest in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. Its structure combines a reactive α-bromo ketone moiety with a thiazole ring, making it a versatile precursor for creating more complex molecules, particularly through Hantzsch thiazole synthesis or by reaction with various nucleophiles.
Accurate and unambiguous characterization of this compound is paramount to ensure the integrity of subsequent synthetic steps and the purity of final products. This guide establishes a benchmark for its spectroscopic identity.
The structure, presented below as the hydrobromide salt, contains several key features that dictate its spectroscopic signature:
-
An aromatic thiazole ring with two distinct protons.
-
A carbonyl group (ketone) that is conjugated with the thiazole ring.
-
An α-brominated methylene (-CH₂Br) group adjacent to the carbonyl.
-
The presence of a bromine atom, which has a distinct isotopic signature in mass spectrometry.
-
The hydrobromide salt form, which can influence solubility and the chemical environment of the thiazole nitrogen.
Caption: Molecular structure of the topic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
Recommended Experimental Protocol: NMR Data Acquisition
The hydrobromide salt form necessitates the use of a polar, aprotic deuterated solvent to ensure complete dissolution.
-
Sample Preparation: Accurately weigh 10-15 mg of the compound. Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1][2][3][4]
-
Filtration: Filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[1]
-
Referencing: Tetramethylsilane (TMS) is used as the internal standard for chemical shift calibration (δ = 0.00 ppm).[3]
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of at least 2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence, a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.
Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the two thiazole protons and the methylene protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Authoritative Grounding |
| ~9.2 | Singlet (s) | 1H | Thiazole H-2 | The proton at the C-2 position is adjacent to both the sulfur and nitrogen atoms, leading to significant deshielding. Protons at this position in thiazole rings typically appear at very low field.[5][6] |
| ~8.5 | Singlet (s) | 1H | Thiazole H-5 | The proton at the C-5 position is less deshielded than H-2 but is still in the aromatic region. Its chemical shift is influenced by the electron-withdrawing acetyl group at the adjacent C-4 position. |
| ~4.9 | Singlet (s) | 2H | -CH₂Br | Methylene protons alpha to both a carbonyl group and a bromine atom are strongly deshielded. The singlet multiplicity indicates no adjacent protons. |
Note: The exact chemical shifts can vary based on concentration and the precise pH of the sample in solution. The acidic proton from the HBr salt is expected to be broad and may exchange with residual water in the solvent, often appearing as a very broad signal in the downfield region (>10 ppm).
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum is predicted to show five signals for the five carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Authoritative Grounding |
| ~185 | C=O | The ketone carbonyl carbon is significantly deshielded. Its conjugation with the thiazole ring shifts it slightly upfield compared to a simple aliphatic ketone. |
| ~155 | Thiazole C-2 | This carbon, situated between two heteroatoms (N and S), is the most deshielded of the thiazole ring carbons.[7][8][9] |
| ~148 | Thiazole C-4 | The carbon bearing the acetyl group will be downfield due to its position in the aromatic ring and direct attachment to the substituent. |
| ~125 | Thiazole C-5 | The protonated carbon of the thiazole ring is expected in the typical aromatic region. |
| ~35 | -CH₂Br | The brominated methylene carbon is found in the aliphatic region but is deshielded by the adjacent electronegative bromine and the carbonyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Recommended Experimental Protocol: ATR-FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable method for acquiring IR spectra of solid samples.[10][11][12][13]
-
Background Scan: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract signals from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal surface.
-
Pressure Application: Use the instrument's pressure arm to apply firm, even contact between the sample and the crystal.
-
Data Collection: Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft cloth.[10][14]
Predicted IR Spectral Data
The IR spectrum will be dominated by absorptions from the carbonyl group and vibrations within the thiazole ring.
| Predicted Frequency (cm⁻¹) | Intensity | Assignment | Rationale and Authoritative Grounding |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | Corresponds to the stretching of the C-H bonds on the thiazole ring. |
| ~2900-2800 | Weak | Aliphatic C-H Stretch | Corresponds to the stretching of the C-H bonds of the -CH₂Br group. |
| ~1695 | Strong | C=O Stretch (Ketone) | This is the most characteristic peak. The frequency for a saturated ketone is typically ~1715 cm⁻¹.[15][16] Conjugation with the thiazole ring lowers this frequency. Furthermore, the adjacent electronegative bromine atom has an electron-withdrawing inductive effect that tends to increase the frequency, but this is often counteracted by the conjugation effect. A value around 1695 cm⁻¹ is a well-reasoned prediction.[17][18][19] |
| ~1550-1450 | Medium-Strong | C=C and C=N Stretches | These absorptions arise from the stretching vibrations within the aromatic thiazole ring. |
| ~1200 | Medium | C-N Stretch | Characteristic stretching vibration for the C-N bond within the thiazole ring. |
| ~700-600 | Medium-Strong | C-Br Stretch | The carbon-bromine bond stretch typically appears in this region of the spectrum. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which confirms the molecular weight and offers structural clues.
Recommended Experimental Protocol: ESI-MS Data Acquisition
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like the topic compound, as it typically keeps the molecule intact.[20][21][22][23][24]
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization Mode: Operate the mass spectrometer in positive ion mode, as the thiazole nitrogen can be readily protonated.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
Predicted Mass Spectrum Analysis
The key to interpreting the mass spectrum of this compound lies in recognizing the isotopic pattern of bromine.
-
Molecular Weight: The neutral free base (C₅H₄BrNOS) has a monoisotopic mass of approximately 220.93 Da.
-
Bromine Isotopes: Naturally occurring bromine is a near 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br.[25][26][27][28] This means any ion containing one bromine atom will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units. This is a definitive signature for bromine.[25][29]
Expected Ions:
-
[M+H]⁺ Ion Cluster (m/z ~222 and ~224): In positive mode ESI, the molecule will be observed as its protonated form, [C₅H₅BrNOS]⁺. Due to the bromine isotopes, this will appear as two peaks of roughly equal height at m/z ≈ 222 (for ⁷⁹Br) and m/z ≈ 224 (for ⁸¹Br). This doublet is the molecular ion cluster.
-
Key Fragmentation: While ESI is a soft technique, some fragmentation can occur. The most likely fragmentation pathway for α-bromo ketones is α-cleavage, which involves the loss of the bromine atom or the cleavage of the bond between the carbonyl carbon and the methylene carbon.[30][31][32][33][34]
Caption: Predicted ESI-MS fragmentation pathway.
Summary of Predicted Mass Peaks:
| Predicted m/z | Relative Intensity | Assignment |
| 222 / 224 | High (1:1 ratio) | [M+H]⁺ Molecular Ion Cluster |
| 143 | Medium | [M+H - Br]⁺ |
| 128 | Medium-High | [M+H - CH₂Br]⁺ (Thiazol-4-ylcarbonyl cation) |
| 100 | Low-Medium | [M+H - CH₂Br - CO]⁺ (Thiazol-4-yl cation) |
Integrated Spectroscopic Analysis
The true power of spectroscopic characterization comes from integrating the data from all three techniques.
-
MS confirms the Mass and Elemental Composition: The mass spectrum, with its characteristic M+ and M+2 peaks at m/z 222/224, confirms the molecular weight and the presence of a single bromine atom.[25][27]
-
IR identifies Key Functional Groups: The strong IR absorption at ~1695 cm⁻¹ confirms the presence of the conjugated ketone (C=O) group, while other bands support the existence of the aromatic thiazole ring and the C-Br bond.
-
NMR elucidates the Precise Structure: ¹H and ¹³C NMR provide the final, definitive proof of structure. The number of signals, their chemical shifts, and (for ¹H) their integrations and multiplicities map out the exact connectivity of the atoms, distinguishing this compound from its isomers (e.g., 2-Bromo-1-thiazol-2-yl-ethanone or 2-Bromo-1-thiazol-5-yl-ethanone).
Together, these three spectroscopic techniques provide a robust and self-validating system for the unambiguous identification and quality control of this compound.
References
- 1. sites.bu.edu [sites.bu.edu]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. organomation.com [organomation.com]
- 4. scribd.com [scribd.com]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]
- 7. asianpubs.org [asianpubs.org]
- 8. spectrabase.com [spectrabase.com]
- 9. ias.ac.in [ias.ac.in]
- 10. agilent.com [agilent.com]
- 11. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mt.com [mt.com]
- 14. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Infrared Spectrometry [www2.chemistry.msu.edu]
- 18. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 19. chem.pg.edu.pl [chem.pg.edu.pl]
- 20. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 23. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 24. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 25. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 26. chemguide.co.uk [chemguide.co.uk]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. savemyexams.com [savemyexams.com]
- 29. ms isotopes: Br and Cl [employees.csbsju.edu]
- 30. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 31. archive.nptel.ac.in [archive.nptel.ac.in]
- 32. chem.libretexts.org [chem.libretexts.org]
- 33. youtube.com [youtube.com]
- 34. youtube.com [youtube.com]
Methodological & Application
Synthesis of 2-Bromo-1-thiazol-4-yl-ethanone Hydrobromide: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-thiazol-4-yl-ethanone hydrobromide is a key building block in organic synthesis, particularly valued in the development of pharmaceutical compounds. The presence of the α-bromo ketone functional group makes it a versatile intermediate for introducing the thiazole moiety into larger, more complex molecules.[1] Thiazole rings are a common feature in a wide array of biologically active compounds, including antimicrobial, antitumor, and antiviral agents.[2] This application note provides a comprehensive guide to the synthesis of this compound, detailing the underlying chemical principles, a step-by-step protocol, and essential safety considerations.
Reaction and Mechanism
The synthesis of this compound is achieved through the electrophilic α-bromination of a ketone, specifically 4-acetylthiazole. This reaction is typically carried out under acidic conditions, which facilitate the formation of an enol intermediate. The enol, being electron-rich, acts as a nucleophile and attacks molecular bromine (Br₂).[1][3]
The acid-catalyzed mechanism proceeds as follows:
-
Protonation of the Carbonyl: The carbonyl oxygen of 4-acetylthiazole is protonated by the acid catalyst (HBr). This increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens.[4]
-
Enolization: A base (such as the bromide ion or another molecule of the ketone) removes an α-proton, leading to the formation of the enol tautomer. This is the rate-determining step of the reaction.[5]
-
Nucleophilic Attack: The π-bond of the enol attacks a molecule of bromine, a strong electrophile. This results in the formation of a new carbon-bromine bond at the α-position and a bromide ion.[3]
-
Deprotonation: The protonated carbonyl is deprotonated, typically by the bromide ion formed in the previous step, to regenerate the carbonyl group and yield the α-bromo ketone.[1] The hydrobromide salt of the product often precipitates from the reaction mixture.
References
Harnessing the Hantzsch Synthesis: A Detailed Protocol for the Preparation of Substituted 2-Aminothiazoles using 2-Bromo-1-thiazol-4-yl-ethanone Hydrobromide
An Application Note and Protocol for Researchers
Introduction: The Enduring Relevance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its derivatives are integral to a vast array of pharmaceuticals, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most reliable and versatile methods for constructing this valuable scaffold.[1][6] The classic reaction involves the condensation of an α-haloketone with a thioamide.[4][7]
This application note provides a comprehensive, field-proven protocol for the Hantzsch synthesis using a specialized α-haloketone, 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide . This reagent is particularly valuable as it allows for the synthesis of molecules containing a pre-existing thiazole moiety, leading to structures like 2,4'-bithiazoles, which are of significant interest in drug discovery programs. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and discuss the necessary techniques for ensuring a successful and verifiable outcome.
PART 1: The Underlying Chemistry: Mechanism and Rationale
The Hantzsch Reaction Mechanism
The Hantzsch synthesis proceeds through a well-established, multi-step mechanism involving nucleophilic substitution, intramolecular cyclization, and dehydration.[4][8] Understanding this pathway is crucial for troubleshooting and optimizing the reaction conditions.
-
Nucleophilic Attack (SN2 Reaction): The reaction initiates with the sulfur atom of the thioamide, acting as a potent nucleophile, attacking the α-carbon of the haloketone.[4][9] This displaces the bromide ion in an SN2 fashion.
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate performs a nucleophilic attack on the carbonyl carbon.[8][10] This step forms the five-membered heterocyclic ring.
-
Dehydration: The cyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.[4] The aromaticity of the final product is a significant thermodynamic driving force for the reaction.[9]
Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.
Rationale for Reagent Selection
-
This compound: This is our α-haloketone source. The hydrobromide salt form enhances its stability for storage. In the reaction, a base is required to neutralize the hydrobromide, liberating the reactive free base in situ.
-
Thioamide/Thiourea: Thiourea is a common and cost-effective thioamide source for producing 2-aminothiazole derivatives.[10] Substituted thioamides can also be used to introduce various functionalities at the 2-position of the final thiazole ring.[11][12]
-
Solvent (e.g., DMF, Ethanol): A polar protic solvent like ethanol is often effective as it can solvate the ionic intermediates.[8] For less reactive substrates or to improve solubility, a polar aprotic solvent like Dimethylformamide (DMF) can be advantageous.[13]
-
Base (e.g., Triethylamine): As our α-haloketone is a hydrobromide salt, a non-nucleophilic organic base like triethylamine (TEA) is essential.[13] It neutralizes the HBr salt, freeing the ketone for reaction, and also scavenges the HBr produced during the condensation, driving the reaction forward.
PART 2: Experimental Protocol
This protocol details the synthesis of 2-Amino-4-(thiazol-4-yl)thiazole as a representative example.
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Notes |
| This compound | 943437-93-6 | 299.00 | 299 mg | 1.0 | Limiting Reagent |
| Thiourea | 62-56-6 | 76.12 | 91 mg | 1.2 | 1.2 equivalents |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 0.35 mL | 2.5 | 2.5 equivalents |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 5 mL | - | Anhydrous |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~50 mL | - | For extraction/washing |
| Water (Deionized) | 7732-18-5 | 18.02 | ~50 mL | - | For washing |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - | Anhydrous, for drying |
Safety Precaution: This experiment should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. This compound is a lachrymator and irritant. DMF is a skin and respiratory irritant.
Step-by-Step Synthesis Procedure
Caption: Figure 2: General Experimental Workflow.
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add thiourea (91 mg, 1.2 mmol) and anhydrous DMF (5 mL). Stir the mixture until the thiourea is fully dissolved.
-
Addition of Reactants: To the stirred solution, add this compound (299 mg, 1.0 mmol).
-
Base Addition: Slowly add triethylamine (0.35 mL, 2.5 mmol) dropwise to the reaction mixture at room temperature. The TEA neutralizes the hydrobromide salt, and a slight exothermic reaction may be observed.[13]
-
Reaction: Place a reflux condenser on the flask and heat the mixture in an oil bath at 70°C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. (Mobile phase suggestion: 50% Ethyl Acetate / 50% Hexane).[8]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and wash with water (3 x 15 mL) to remove DMF and salts.[13]
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and wash the solid with a small amount of ethyl acetate.
-
Isolation: Concentrate the combined organic filtrates under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-Amino-4-(thiazol-4-yl)thiazole.[14]
PART 3: Trustworthiness - Product Validation and Characterization
Ensuring the identity and purity of the synthesized compound is paramount. The crude product should be characterized, and after purification, the characterization should be repeated to confirm purity.[8][15]
Reaction Monitoring
-
Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the reaction's progress.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A starting point is 1:1 Ethyl Acetate:Hexanes. Adjust polarity as needed.
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate.
-
Procedure: Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression.
-
Product Characterization
The purified product should be subjected to a suite of analytical techniques to confirm its structure and purity.[16][17]
| Technique | Purpose | Expected Observations for 2-Amino-4-(thiazol-4-yl)thiazole |
| ¹H NMR | Structural elucidation by observing proton environments. | Aromatic protons on both thiazole rings, a singlet for the C5-H of the newly formed ring, and a broad singlet for the -NH₂ protons which is D₂O exchangeable.[9][18] |
| ¹³C NMR | Determines the number and type of carbon atoms. | Signals corresponding to the carbons of both thiazole rings.[16] |
| Mass Spectrometry (MS) | Confirms the molecular weight of the product. | A molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight (C₆H₄N₄S₂ = 196.25 g/mol ). |
| Melting Point (MP) | An indicator of purity. | A sharp, defined melting range is expected for a pure compound.[8] |
| Infrared (IR) Spectroscopy | Identifies functional groups present. | Characteristic peaks for N-H stretching (amine), C=N, and C-S bonds.[18] |
PART 4: Expertise - Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | Insufficient heating; inactive reagents. | Ensure the reaction temperature is maintained. Check the purity of the α-haloketone and ensure the thioamide is dry. Consider increasing the temperature or reaction time. |
| Multiple Spots on TLC | Side reactions; decomposition. | Ensure the base is added slowly and at room temperature to control exotherm. Overheating can cause decomposition; run the reaction at the lowest effective temperature. |
| Difficult Purification | Product and starting material have similar polarity. | Adjust the mobile phase for column chromatography to achieve better separation. Recrystallization may be a more effective alternative if a suitable solvent is found. |
| Low Yield | Incomplete reaction; loss during work-up. | Ensure the reaction goes to completion via TLC. Be careful during the aqueous wash steps to avoid product loss if it has some water solubility. Perform extractions with fresh solvent. |
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. archives.ijper.org [archives.ijper.org]
- 6. synarchive.com [synarchive.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Thioamide synthesis by thionation [organic-chemistry.org]
- 13. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
Application Notes & Protocols: Leveraging 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide for the Synthesis of Novel Antimicrobial Agents
Introduction: The Imperative for Novel Antimicrobials and the Role of the Thiazole Scaffold
The global rise of antimicrobial resistance (AMR) presents one of the most significant challenges to modern medicine, threatening to undermine decades of progress in treating infectious diseases.[1] This escalating crisis necessitates the urgent discovery and development of new antimicrobial agents with novel mechanisms of action. Among the myriad of heterocyclic compounds investigated, the thiazole ring has emerged as a privileged scaffold in medicinal chemistry.[1][2] Thiazole, a five-membered aromatic ring containing sulfur and nitrogen, is a core component of numerous clinically approved drugs, demonstrating a vast spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[2][3]
The versatility of the thiazole nucleus allows for extensive structural modifications, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties. A key precursor for building complex thiazole-containing molecules is 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide . This α-haloketone is a highly reactive and versatile building block, perfectly primed for constructing diverse molecular architectures through well-established synthetic pathways.
This guide provides an in-depth exploration of the application of this compound in synthesizing potential antimicrobial agents, focusing on the renowned Hantzsch thiazole synthesis and subsequent derivatizations. We will detail robust protocols, explain the rationale behind experimental choices, and present a framework for library generation and structure-activity relationship (SAR) analysis.
Core Synthetic Strategy: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first described in 1887, remains the most fundamental and widely utilized method for constructing the thiazole ring.[4][5] The reaction involves the cyclocondensation of an α-halocarbonyl compound, such as 2-Bromo-1-thiazol-4-yl-ethanone, with a compound containing a thioamide functional group (e.g., thiourea, thiosemicarbazides, or thioamides).[2][4]
Mechanism Rationale: The synthesis begins with a nucleophilic attack by the sulfur atom of the thioamide onto the electrophilic carbon bearing the bromine atom (an SN2 reaction). This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. The final step is a dehydration event, which results in the formation of the stable, aromatic thiazole ring.[6] The aromaticity of the final product is a strong thermodynamic driving force for the reaction.[6]
Caption: Figure 1: Generalized Hantzsch Thiazole Synthesis Mechanism.
Application Protocol 1: Synthesis of a Bis-Thiazole Scaffold via Reaction with Thiourea
This protocol details the synthesis of 4-(2-aminothiazol-4-yl)thiazole, a bis-thiazole system. The presence of multiple thiazole rings and a free amino group provides a versatile platform for further derivatization to create a library of compounds for screening.[7]
Rationale: The reaction of this compound with thiourea is a classic Hantzsch synthesis.[4] Thiourea serves as the N-C-S fragment donor. The reaction is typically performed in an alcoholic solvent to facilitate the solubility of the reactants and is often heated to drive the reaction to completion. A subsequent basic workup is required to neutralize the hydrobromide salt of the product, leading to the precipitation of the free base, which simplifies purification.[6]
Caption: Figure 2: Experimental Workflow for Bis-Thiazole Synthesis.
Step-by-Step Methodology:
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add absolute ethanol (approx. 20 mL per gram of starting material). Stir to dissolve.
-
Thiourea Addition: Add thiourea (1.2 eq) to the solution. A slight excess of thiourea is often used to ensure complete consumption of the limiting α-haloketone.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is consumed.
-
Cooling: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.
-
Workup and Isolation: Slowly pour the reaction mixture into a beaker containing a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 10 volumes). The product will precipitate as a solid.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with cold deionized water (3x) to remove inorganic salts, followed by a small amount of cold diethyl ether to aid in drying.
-
Drying: Transfer the solid to a tared watch glass and dry under vacuum to a constant weight.
-
Characterization: Characterize the final product, 4-(2-aminothiazol-4-yl)thiazole, using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.
Application Protocol 2: Synthesis of Bioactive Thiazolyl-Hydrazone Derivatives
This protocol demonstrates the versatility of the thiazole scaffold by converting the product from Protocol 1 into a series of thiazolyl-hydrazone derivatives. Thiazoles linked to other heterocyclic systems or functional groups via a hydrazone (-NH-N=CH-) linker have shown significant antimicrobial potential.[2]
Rationale: This synthesis is a two-step process. First, the 2-aminothiazole is converted to a hydrazinylthiazole intermediate. This is then followed by a condensation reaction with various aromatic or heterocyclic aldehydes. The resulting Schiff bases (hydrazones) introduce new points of diversity into the molecule, which is a key strategy in drug discovery for exploring structure-activity relationships (SAR).[8][9] The choice of aldehyde allows for systematic modification of steric and electronic properties to optimize biological activity.
Caption: Figure 3: Two-Step Synthesis of Thiazolyl-Hydrazones.
Step-by-Step Methodology (Step 2: Condensation):
This protocol assumes the successful synthesis of the 2-hydrazinyl-4-(thiazol-4-yl)thiazole intermediate.
-
Reagent Preparation: In a flask, dissolve the hydrazinyl-bis-thiazole intermediate (1.0 eq) in a suitable solvent like ethanol or methanol.
-
Aldehyde Addition: Add the desired substituted aldehyde (1.0 eq).
-
Catalyst: Add a catalytic amount (2-3 drops) of glacial acetic acid to protonate the aldehyde carbonyl, making it more electrophilic and accelerating the reaction.
-
Reaction: Stir the mixture at room temperature or heat gently to reflux for 1-6 hours. The reaction progress can be monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The hydrazone product often precipitates directly from the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold solvent (ethanol) and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol, DMF/water).
-
Characterization: Confirm the structure of each synthesized hydrazone derivative using standard analytical techniques.
Data Presentation and Structure-Activity Relationship (SAR)
To evaluate the potential of the synthesized compounds, their antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Below is a representative table summarizing hypothetical data for a library of thiazolyl-hydrazone derivatives, illustrating how SAR can be analyzed.
| Compound ID | Aldehyde Substituent (Ar) | Yield (%) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| TH-1 | Phenyl | 85 | 32 | 64 | >128 |
| TH-2 | 4-Chlorophenyl | 91 | 8 | 16 | 64 |
| TH-3 | 4-Nitrophenyl | 88 | 4 | 8 | 32 |
| TH-4 | 4-Methoxyphenyl | 82 | 64 | 128 | >128 |
| TH-5 | 2-Hydroxyphenyl | 75 | 16 | 32 | 64 |
| Cipro | (Reference Drug) | - | 1 | 0.5 | N/A |
| Fluco | (Reference Drug) | - | N/A | N/A | 8 |
SAR Insights from Table:
-
Impact of Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the phenyl ring (e.g., -Cl in TH-2 and -NO₂ in TH-3 ) appears to significantly enhance antibacterial activity compared to the unsubstituted phenyl ring (TH-1 ). This suggests that reducing electron density on the aromatic ring may be favorable for target interaction.[8][9]
-
Impact of Electron-Donating Groups: The electron-donating methoxy group (-OCH₃) in TH-4 leads to a marked decrease in activity, reinforcing the hypothesis that electron-withdrawing properties are beneficial.
-
Steric and Hydrogen Bonding Effects: The ortho-hydroxy group (-OH) in TH-5 provides intermediate activity. This could be due to a combination of electronic effects and the potential for hydrogen bonding, which may influence solubility or target binding.
-
Spectrum of Activity: The compounds generally show better activity against the Gram-positive bacterium (S. aureus) than the Gram-negative bacterium (E. coli), a common observation possibly due to differences in cell wall structure. Antifungal activity against C. albicans is modest but improved with electron-withdrawing groups.
Safety and Handling Precautions
This compound , like most α-haloketones, is a lachrymator and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound stands out as a valuable and highly adaptable starting material for the synthesis of thiazole-based antimicrobial agents. Through straightforward and high-yielding reactions like the Hantzsch synthesis, it provides rapid access to core scaffolds that can be systematically derivatized. The protocols and strategies outlined in this guide offer a robust framework for researchers in drug development to generate and evaluate novel compound libraries, contributing to the critical search for the next generation of antimicrobial drugs.
References
- 1. jchemrev.com [jchemrev.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. synarchive.com [synarchive.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide in the Synthesis of Anticancer Compounds
Introduction: The Thiazole Scaffold and its Significance in Oncology
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including the ability to act as a hydrogen bond acceptor, allow it to interact with a wide range of biological targets.[1][2] This versatility has led to the incorporation of the thiazole nucleus into numerous clinically approved drugs, most notably in oncology with agents like Dasatinib and Ixazomib.[1][3] Thiazole derivatives have demonstrated a remarkable breadth of anticancer activities, targeting critical cellular machinery such as protein kinases, tubulin, and topoisomerases, and modulating key signaling pathways like PI3K/Akt/mTOR.[4][5]
At the heart of synthesizing many of these potent aminothiazole-based anticancer agents is the precursor, 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide . This α-bromoketone is an ideal electrophilic starting material for the venerable Hantzsch thiazole synthesis, a robust and efficient one-pot reaction for constructing the 2-aminothiazole core. This guide provides an in-depth exploration of the strategic application of this key building block, complete with detailed protocols, mechanistic insights, and data interpretation for the development of novel kinase inhibitors.
Core Synthetic Strategy: The Hantzsch Thiazole Synthesis
The primary application of this compound is its reaction with a thiourea or a substituted thiourea derivative. This reaction proceeds via the Hantzsch thiazole synthesis, a classic condensation reaction that forms the 2-aminothiazole ring system.
Causality of Experimental Choices:
-
The α-Bromoketone: The bromine atom alpha to the carbonyl group is highly activated towards nucleophilic substitution. This makes the methylene carbon an excellent electrophile.
-
Thiourea: Thiourea serves as the dinucleophilic component. The sulfur atom initially acts as a nucleophile, attacking the electrophilic methylene carbon of the bromoketone. The nitrogen atoms then participate in a subsequent intramolecular cyclization.
-
Solvent: Protic solvents like ethanol or isopropanol are commonly used as they effectively solvate the ionic intermediates and reagents.
-
Temperature: Heating the reaction mixture, typically to reflux, is necessary to overcome the activation energy for both the initial substitution and the subsequent cyclization and dehydration steps.
Application Protocol: Synthesis of a Novel 2-Aminothiazole Kinase Inhibitor Precursor
This protocol details the synthesis of a generic 2-aminothiazole derivative, a common core structure found in many kinase inhibitors.[6] This example serves as a foundational method that can be adapted by substituting the thiourea component to generate a library of diverse compounds for screening.
Materials and Equipment:
-
This compound
-
Thiourea
-
Ethanol (Absolute)
-
Sodium Bicarbonate (NaHCO₃)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
-
Rotary evaporator
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and Thiourea (1.1 eq).
-
Solvent Addition: Add absolute ethanol (approx. 10 mL per gram of bromoketone) to the flask.
-
Initiating the Reaction: Stir the suspension at room temperature for 15 minutes. The mixture will become a thick slurry.
-
Heating to Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Scientist's Note: The initial slurry should dissolve upon heating, and a new precipitate (the product) may form as the reaction proceeds.
-
-
Reaction Work-up: After the reaction is complete, cool the flask to room temperature, and then further cool in an ice bath for 30 minutes to maximize precipitation.
-
Neutralization & Isolation: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the cooled mixture until the pH is neutral (~7). This step neutralizes the hydrobromide salt, precipitating the free base form of the product.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold water and then a small amount of cold ethanol to remove any unreacted starting materials and salts.
-
Drying: Dry the purified solid product under vacuum to a constant weight.
-
Characterization: Confirm the identity and purity of the final compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Experimental Workflow Visualization
The overall process from synthesis to biological validation follows a structured path.
Caption: General workflow from synthesis to lead identification.
Data Presentation & Biological Validation
The synthesized 2-aminothiazole derivatives are frequently screened for their ability to inhibit protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[5][7] The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50).
Table 1: Biological Activity of Hypothetical Thiazole Derivatives against Cancer Cell Lines
| Compound ID | Target Kinase | Cell Line (Cancer Type) | IC50 (µM) | Citation |
| Thiazole-A | PI3Kα | MCF-7 (Breast) | 0.85 | [8] |
| Thiazole-B | CDK2 | HCT-116 (Colorectal) | 0.72 | [9][10] |
| Thiazole-C | B-Raf | K562 (Leukemia) | 16.3 | [11] |
| Thiazole-D | Aurora A | H1299 (Lung) | 4.89 | [11] |
This table presents representative data from literature to illustrate typical activity ranges.
Mechanism of Action & Signaling Pathway
Many 2-aminothiazole derivatives function by inhibiting kinases within critical oncogenic signaling pathways, such as the PI3K/Akt/mTOR pathway.[4] This pathway is a central regulator of cell growth, proliferation, and survival. By inhibiting a key kinase like PI3K, the synthesized compound can effectively halt downstream signaling, leading to apoptosis (programmed cell death) in cancer cells.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Safety & Handling Precautions
This compound and similar α-bromoketones are lachrymators and are corrosive.[12][13][14] They can cause severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[15]
-
Handling: Avoid breathing dust, vapor, or mist.[12] Ensure adequate ventilation.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, preferably refrigerated and under an inert atmosphere.[12][13]
-
First Aid: In case of contact with eyes, rinse immediately and cautiously with plenty of water for at least 15 minutes and seek immediate medical attention.[14] For skin contact, wash off immediately with plenty of water.[13]
Conclusion and Future Perspectives
This compound is a cornerstone reagent for the construction of 2-aminothiazole libraries. Its reliable reactivity in the Hantzsch synthesis provides a direct and efficient route to a scaffold of immense importance in anticancer drug discovery. The protocols and insights provided herein serve as a guide for researchers to harness the potential of this versatile building block. Future work will undoubtedly continue to expand the diversity of thiourea analogs used in this reaction, leading to the discovery of next-generation kinase inhibitors with enhanced potency, selectivity, and improved pharmacological profiles.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide in Medicinal Chemistry
The thiazole ring is a cornerstone scaffold in medicinal chemistry, integral to a wide array of pharmacologically active compounds.[1][2][3] Its presence in clinically approved drugs such as the anticancer agents dasatinib and dabrafenib underscores the therapeutic potential of thiazole-containing molecules.[2][4] this compound is a key intermediate, serving as a versatile building block for the synthesis of diverse thiazole derivatives. Its utility stems from the reactive α-bromoketone functionality, which is highly susceptible to nucleophilic substitution, allowing for the introduction of various pharmacophores.[5][6] This reactivity makes it an invaluable tool for constructing complex molecules with potential applications in oncology, infectious diseases, and inflammation.[4][7]
This guide provides a comprehensive overview of the nucleophilic substitution reactions of this compound, offering detailed protocols and mechanistic insights to aid researchers in the rational design and synthesis of novel therapeutic agents.
Chemical Properties and Reactivity
This compound is a solid at room temperature and can be dissolved in various organic solvents.[8] The core of its reactivity lies in the α-bromoketone moiety. The bromine atom serves as an excellent leaving group, and the adjacent carbonyl group activates the α-carbon for nucleophilic attack. This classic SN2 reaction pathway allows for the displacement of the bromide ion by a wide range of nucleophiles.[9]
General Reaction Mechanism
The fundamental reaction proceeds via a one-step nucleophilic substitution mechanism (SN2), which typically results in an inversion of stereochemistry if the α-carbon is chiral.[10]
References
- 1. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiazole-containing compounds as therapeutic targets for cancer therapy [pubmed.ncbi.nlm.nih.gov]
- 5. Buy 2-Bromo-1-(4-phenylthiazol-2-yl)ethanone [smolecule.com]
- 6. nbinno.com [nbinno.com]
- 7. jetir.org [jetir.org]
- 8. chembk.com [chembk.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Strategic Use of 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide in Condensation Reactions for Heterocyclic Scaffolding
Introduction: The Strategic Value of a Thiazole Building Block
In the landscape of medicinal chemistry and drug development, the thiazole ring is a privileged scaffold, integral to a multitude of pharmacologically active agents.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in the design of compounds with anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][3][4] 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide emerges as a highly valuable and reactive building block for the synthesis of complex thiazole-containing molecules. As an α-haloketone, its reactivity is primed for classical condensation reactions, most notably the Hantzsch thiazole synthesis, providing a reliable and versatile route to 2-aminothiazole derivatives.[1][5][6]
This guide provides an in-depth exploration of the condensation reactions involving this key intermediate. We will delve into the mechanistic underpinnings of these transformations, present detailed, field-tested protocols, and discuss the critical parameters that govern reaction outcomes, offering researchers a comprehensive resource for leveraging this reagent in their synthetic campaigns.
Core Application: The Hantzsch Thiazole Synthesis
The primary application of this compound is its role as the α-haloketone component in the Hantzsch thiazole synthesis. This reaction, first described in 1887, remains one of the most efficient methods for constructing the 2-aminothiazole core.[5] The reaction involves the condensation of an α-haloketone with a thioamide-containing compound, most commonly thiourea or its N-substituted derivatives.[7]
Mechanistic Rationale & Causality
The efficacy of the Hantzsch synthesis is rooted in a sequence of well-defined chemical steps. The aromaticity of the final thiazole ring provides a strong thermodynamic driving force for the reaction to proceed to completion.[7]
-
Nucleophilic Attack: The reaction initiates with the sulfur atom of the thiourea acting as a potent nucleophile, attacking the electrophilic α-carbon (the carbon bearing the bromine atom) of the ethanone moiety. This forms an S-alkylated isothiourea intermediate.[7] The choice of an α-bromo ketone is strategic; the carbon-bromine bond is sufficiently labile to be readily displaced via an SN2 mechanism without being so reactive as to cause widespread side reactions.
-
Intramolecular Cyclization: The nitrogen atom of the isothiourea intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.
-
Dehydration/Condensation: This cyclization event is followed by a dehydration step, eliminating a molecule of water to form a five-membered ring.
-
Aromatization: The final step is the formation of the stable, aromatic 2-aminothiazole ring. The initial product is typically formed as a hydrobromide salt, which is often soluble in the reaction solvent.[7] Neutralization with a weak base is required to precipitate the final, neutral product.
The overall mechanism is a classic example of a condensation-cyclization reaction, efficiently building molecular complexity from simple, readily available starting materials.
Caption: Fig. 1: Hantzsch Thiazole Synthesis Mechanism
Experimental Protocols
The following protocols are designed to be robust and reproducible. However, as with any chemical synthesis, optimization may be required based on the specific substrate and desired scale.
Protocol 1: Synthesis of 2-Amino-4-(thiazol-4-yl)thiazole
This protocol details the foundational reaction with unsubstituted thiourea.
Objective: To synthesize 2-Amino-4-(thiazol-4-yl)thiazole via Hantzsch condensation.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount (Example) |
| This compound | C₅H₅Br₂NOS | 290.98 | 1.0 | 2.91 g (10 mmol) |
| Thiourea | CH₄N₂S | 76.12 | 1.1 | 0.84 g (11 mmol) |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | - | 50 mL |
| Saturated Sodium Bicarbonate (aq) | NaHCO₃ | 84.01 | - | As needed (~50 mL) |
| Deionized Water | H₂O | 18.02 | - | For washing |
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.91 g, 10 mmol) and thiourea (0.84 g, 11 mmol).
-
Solvent Addition: Add ethanol (50 mL) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 78°C) with vigorous stirring. The solids will gradually dissolve as the reaction proceeds. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent system: 10% Methanol in Dichloromethane). The reaction is typically complete within 2-4 hours.[8]
-
Cooling & Precipitation: Once the reaction is complete, cool the mixture to room temperature. The hydrobromide salt of the product may begin to precipitate.
-
Neutralization & Isolation: Slowly pour the reaction mixture into a beaker containing 100 mL of cold deionized water while stirring. Add saturated aqueous sodium bicarbonate solution dropwise until the pH of the mixture is ~8. This neutralizes the hydrobromide salt, causing the free base (the desired product) to precipitate out of solution as a solid.[7]
-
Filtration & Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water (3 x 30 mL) to remove any inorganic salts.
-
Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Fig. 2: General Experimental Workflow
Protocol 2: Synthesis of N-Substituted 2-Aminothiazole Derivatives
This protocol demonstrates the versatility of the Hantzsch synthesis for creating diverse compound libraries by using N-substituted thioureas.
Objective: To synthesize an N-aryl-2-amino-4-(thiazol-4-yl)thiazole.
Key Differences from Protocol 1:
-
Reagent: An N-substituted thiourea (e.g., N-phenylthiourea) is used instead of thiourea.
-
Base: A non-nucleophilic organic base like triethylamine (TEA) is often added directly to the reaction mixture to neutralize the HBr formed in situ and the hydrobromide of the starting material.[8] This can improve reaction rates and yields.
-
Solvent: While ethanol can be used, solvents like N,N-Dimethylformamide (DMF) are also effective, especially for less soluble substrates, and allow for higher reaction temperatures if needed.[8]
-
Work-up: The work-up typically involves an aqueous extraction to remove the triethylammonium bromide salt and any excess base before product isolation.
Materials & Reagents (Illustrative Example):
| Reagent | Formula | MW ( g/mol ) | Equivalents |
| This compound | C₅H₅Br₂NOS | 290.98 | 1.0 |
| N-Phenylthiourea | C₇H₈N₂S | 152.22 | 1.1 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 2.5 - 3.0 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - |
Step-by-Step Methodology:
-
Reaction Setup: In a flask, dissolve the N-substituted thiourea (1.1 eq) in DMF.
-
Reagent Addition: Add this compound (1.0 eq) followed by triethylamine (3.0 eq).[8]
-
Reaction: Heat the mixture to 70-80°C and stir for 2-5 hours, monitoring by TLC.[8]
-
Quenching & Extraction: After cooling, dilute the reaction mixture with ethyl acetate and wash with water (3x) to remove DMF and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude residue is often purified by column chromatography on silica gel to yield the pure N-substituted product.[8]
Trustworthiness: Self-Validating Systems & Key Considerations
-
Regioselectivity with N-Monosubstituted Thioureas: When using an N-monosubstituted thiourea, condensation typically occurs to yield the 2-(N-substituted amino)thiazole isomer exclusively under neutral or basic conditions. However, it has been shown that under strongly acidic conditions, a mixture of isomers, including the 3-substituted 2-imino-2,3-dihydrothiazole, can be formed.[9] This is a critical consideration for ensuring product purity.
-
Lachrymatory Nature: α-Haloketones are potent lachrymators and alkylating agents. All manipulations of this compound must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reaction Monitoring: TLC is indispensable for determining reaction completion. The disappearance of the starting α-bromoketone is a key indicator. The product, being more conjugated, typically has a different Rf value and is often UV-active.
Conclusion
This compound is a powerful and versatile reagent for the construction of complex heterocyclic systems. Its application in the Hantzsch thiazole synthesis provides a direct and high-yielding pathway to 2-aminothiazole derivatives, which are of significant interest in pharmaceutical research. By understanding the underlying mechanism and carefully controlling reaction parameters, researchers can effectively utilize this building block to generate diverse libraries of novel compounds for biological screening. The protocols and insights provided herein serve as a robust foundation for these synthetic endeavors.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. synarchive.com [synarchive.com]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Note: High-Purity Recovery of 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide via Optimized Recrystallization
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide, a critical intermediate in pharmaceutical synthesis. Recrystallization is presented as a superior method to chromatography for achieving high purity on a larger scale, offering an efficient means to remove reaction by-products and other impurities. We delve into the mechanistic principles of solvent selection, provide a detailed step-by-step methodology, and offer a troubleshooting guide to address common challenges. The protocol is designed for researchers, scientists, and drug development professionals seeking a robust and validated purification strategy.
Introduction: The Rationale for High-Purity Intermediates
This compound is an α-bromoketone, a class of compounds widely utilized as versatile building blocks in the synthesis of complex heterocyclic molecules, particularly in the development of novel therapeutic agents.[1] The purity of such an intermediate is paramount; trace impurities can lead to undesirable side reactions, complicate downstream processing, and compromise the efficacy and safety of the final active pharmaceutical ingredient (API).
While chromatographic techniques are invaluable for purification, recrystallization often emerges as a more scalable, cost-effective, and efficient method for crystalline solids.[2] The technique is predicated on the principle of differential solubility: a properly chosen solvent system will dissolve the target compound and its impurities at an elevated temperature, but as the solution cools, the solubility of the target compound decreases, causing it to crystallize out in a purer form while impurities remain in the solution (mother liquor).[3][4][5] This guide provides a self-validating system for the purification of this specific thiazole derivative.
Safety & Handling: A Non-Negotiable Prerequisite
This compound and its related α-bromoketones are potent lachrymators and are corrosive. Strict adherence to safety protocols is mandatory.
-
Hazard Overview : The compound is harmful if swallowed, inhaled, or comes into contact with skin.[6] It can cause severe burns to the skin, eyes, and mucous membranes.[7] Thermal decomposition may release toxic and irritating gases, including nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide (HBr).[6][7]
-
Engineering Controls : All handling of the solid and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[7] An eyewash station and safety shower must be readily accessible.[8]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear tightly fitting safety goggles and a face shield.[9]
-
Skin Protection : Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure contaminated clothing is removed and washed before reuse.[7][9]
-
Respiratory Protection : If dust formation is unavoidable, use a full-face respirator with an appropriate cartridge.[9]
-
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[7][8] The container should be clearly labeled. Store locked up.[7]
The Science of Solvent Selection for a Heterocyclic Salt
The choice of solvent is the most critical variable in recrystallization. The ideal solvent should exhibit a steep solubility curve for the target compound—high solubility at its boiling point and low solubility at low temperatures (e.g., 0-4°C).[5] For this compound, which possesses both a polar heterocyclic ring and a hydrobromide salt moiety, a polar protic solvent or a binary solvent system is most effective.
Heterocyclic compounds are often good candidates for crystallization.[2] For compounds with both polar and non-polar characteristics, a solvent pair, such as ethanol and water, is frequently successful.[5] Ethanol can dissolve the organic thiazole portion, while water acts as an "anti-solvent," reducing the compound's solubility to induce crystallization. A patent describing the synthesis of similar α-bromoketones mentions washing the product with an aqueous ethanol solution, further validating this choice as a logical starting point.[10]
Experimental Protocol: Recrystallization of 2-Bromo-1-thiazol-4-yl-ethanone HBr
This protocol is optimized for purifying approximately 10 grams of crude material. Adjust volumes accordingly for different scales.
Materials & Equipment
-
Crude this compound
-
Ethanol (95% or absolute), Reagent Grade
-
Deionized Water
-
Activated Charcoal (decolorizing carbon), optional
-
Erlenmeyer flasks (250 mL and 500 mL)
-
Hotplate with magnetic stirring
-
Magnetic stir bar
-
Büchner funnel and vacuum flask
-
Filter paper
-
Watch glass
-
Spatula
-
Ice bath
Step-by-Step Methodology
-
Dissolution of the Crude Solid:
-
Place the crude solid (e.g., 10.0 g) into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal volume of hot ethanol (e.g., start with 40-50 mL). Heat the mixture on a hotplate with gentle stirring until the ethanol is near its boiling point.
-
Continue adding hot ethanol in small portions until the solid is completely dissolved. Causality Check: Using the absolute minimum amount of hot solvent is critical for maximizing the recovery yield. An excess of solvent will keep more of your product dissolved even after cooling.
-
-
Decolorization (Perform if the solution is colored):
-
If the solution has a distinct color, remove it from the heat source.
-
Allow the solution to cool slightly for about 30-60 seconds to prevent violent boiling when the charcoal is added.
-
Add a small amount of activated charcoal (approx. 1-2% of the solute weight) to the solution.
-
Gently reheat the solution to boiling for 2-5 minutes with continued stirring. The charcoal will adsorb the colored impurities.[3]
-
-
Hot Gravity Filtration (Perform only if charcoal was added):
-
This step must be performed quickly to prevent premature crystallization in the funnel.
-
Pre-heat a receiving Erlenmeyer flask and a stemless funnel on the hotplate.
-
Place a piece of fluted filter paper in the funnel and pour the hot solution through it to remove the charcoal.
-
-
Inducing Crystallization:
-
Heat the clear ethanolic solution back to a gentle boil.
-
Add hot deionized water dropwise while swirling the flask. Continue adding water until the solution becomes faintly and persistently cloudy (turbid). This is the point of saturation.
-
Add a few more drops of hot ethanol until the solution just becomes clear again.[5] Causality Check: This ensures the solution is perfectly saturated at the elevated temperature, a state that is optimal for forming high-purity crystals upon cooling.
-
-
Cooling and Crystal Growth:
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Expert Insight: Slow, undisturbed cooling is crucial. It allows for the selective incorporation of the target molecules into the growing crystal lattice, effectively excluding impurities. Rapid cooling traps impurities and leads to smaller, less pure crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
-
Isolation and Washing of Crystals:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[3][4]
-
Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (in the same approximate ratio as the final crystallization solvent). Causality Check: The wash solvent must be ice-cold to minimize redissolving the purified product, thereby preventing yield loss.[3]
-
-
Drying:
-
Keep the vacuum on for 10-15 minutes to pull air through the crystals and facilitate initial drying.
-
Transfer the crystalline solid to a watch glass or drying dish and dry to a constant weight, either in a vacuum oven at a low temperature (e.g., <40°C) or in a desiccator under vacuum.
-
Data Summary & Workflow Visualization
Table 1: Key Parameters for Recrystallization
| Parameter | Recommended Specification | Rationale |
| Primary Solvent | Ethanol (95% or Absolute) | Effectively dissolves the organic thiazole moiety at high temperatures. |
| Anti-Solvent | Deionized Water | Reduces the compound's solubility in a controlled manner to induce crystallization. |
| Dissolution Temp. | ~75-80 °C (Near boiling) | Ensures complete dissolution in a minimal solvent volume. |
| Cooling Profile | Slow cooling to RT, then ice bath | Promotes the formation of large, high-purity crystals and maximizes yield. |
| Wash Solvent | Ice-cold Ethanol/Water mixture | Removes residual impurities from crystal surfaces without significant product loss. |
| Expected Purity | >99% (by HPLC) | Dependent on the nature and quantity of initial impurities. |
| Typical Yield | 75-90% | Dependent on careful execution, particularly minimizing solvent use. |
Diagram 1: Recrystallization Workflow
Caption: Workflow for the purification of 2-Bromo-1-thiazol-4-yl-ethanone HBr.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" | The solution is too supersaturated; cooling is too rapid; the melting point of the solute is below the solvent's boiling point. | Reheat the mixture to redissolve the oil. Add a small amount of additional hot ethanol. Allow the solution to cool much more slowly. |
| No Crystals Form | The solution is not saturated (too much solvent used); the compound is highly soluble even at low temperatures. | Boil off some of the solvent to increase concentration and try cooling again. Gently scratch the inner wall of the flask with a glass rod at the liquid surface. Add a "seed" crystal from a previous batch if available. |
| Very Low Yield | Too much solvent was used during dissolution; premature crystallization during hot filtration; crystals were washed with too much or warm solvent. | Re-evaluate the minimum solvent volume needed. Ensure the filtration apparatus is pre-heated. Always use a minimal amount of ice-cold solvent for washing. The mother liquor can be concentrated to recover a second, less pure crop of crystals. |
| Colored Crystals | Decolorizing charcoal was not used, or an insufficient amount was used. | Repeat the recrystallization process, ensuring the inclusion of the activated charcoal step. |
Conclusion
This application note details a robust and reproducible protocol for the purification of this compound using a binary ethanol/water solvent system. By understanding the principles behind each step—from solvent selection to controlled cooling—researchers can consistently obtain a high-purity product essential for successful drug discovery and development campaigns. Adherence to the described safety measures is critical for the safe execution of this procedure.
References
- 1. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Recrystallization [sites.pitt.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.ie [fishersci.ie]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]
Troubleshooting & Optimization
Troubleshooting low yield in "2-Bromo-1-thiazol-4-yl-ethanone hydrobromide" synthesis
Welcome to the technical support center for the synthesis of 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot low yields and other experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of this compound is consistently low. What are the most likely causes?
Low yields in this synthesis can typically be attributed to one or more of the following factors:
-
Suboptimal Bromination of 4-Acetylthiazole: The initial alpha-bromination of the starting material, 4-acetylthiazole, is a critical step. Incomplete reaction, over-bromination (di-bromination), or side reactions on the thiazole ring can significantly reduce the yield of the desired monobromo ketone.
-
Impure Starting Materials: The purity of 4-acetylthiazole is paramount. Impurities can lead to a host of side reactions, consuming the starting material and complicating the purification process.
-
Product Instability: α-Bromoketones, particularly those with heterocyclic rings, can be unstable. Decomposition during the reaction, work-up, or purification will lead to lower yields.
-
Inefficient Purification: The final product is a hydrobromide salt, and its purification requires careful consideration of solvents and techniques to avoid decomposition and maximize recovery.
Q2: How can I optimize the bromination of 4-acetylthiazole to improve the yield of the monobromo product?
Optimizing the bromination step is crucial. Here's a breakdown of key parameters and a recommended protocol:
The bromination of ketones is a reversible process, and careful control of reaction conditions is necessary to favor the formation of the desired product.[1] The reaction typically proceeds through an acid-catalyzed enol intermediate.[2]
Key Optimization Parameters:
| Parameter | Recommendation | Rationale |
| Brominating Agent | Use of liquid bromine (Br₂) in a suitable solvent is common. N-Bromosuccinimide (NBS) can be a milder alternative to reduce over-bromination. | Br₂ is a strong electrophile, while NBS can provide a more controlled release of bromine, potentially improving selectivity for monobromination. |
| Solvent | Acetic acid is a common solvent as it can also act as a catalyst.[2] Chloroform or dichloromethane can also be used. | The choice of solvent can influence the reaction rate and selectivity. Acetic acid can promote the formation of the enol intermediate. |
| Temperature | The reaction should be performed at a controlled, low temperature (e.g., 0-10 °C) during the addition of bromine. | Bromination is an exothermic reaction. Low temperatures help to control the reaction rate and minimize the formation of byproducts. |
| Stoichiometry | Use of a slight excess of the brominating agent (e.g., 1.05-1.1 equivalents) is often employed to ensure complete conversion of the starting material. | A large excess of bromine should be avoided to prevent the formation of di-brominated byproducts. |
Recommended Protocol for Bromination of 4-Acetylthiazole:
-
Dissolve 4-acetylthiazole (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise over a period of 30-60 minutes, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, the reaction mixture can be poured into ice water to precipitate the product. The crude product can then be filtered, washed with cold water, and dried.
Q3: I am observing multiple spots on my TLC after the bromination reaction. What are the possible side products?
The formation of multiple byproducts is a common issue. Here are the most likely culprits:
-
Unreacted 4-Acetylthiazole: If the reaction is incomplete, you will see a spot corresponding to your starting material.
-
Di-bromoacetylthiazole: Over-bromination can lead to the formation of 2,2-dibromo-1-thiazol-4-yl-ethanone. This is more likely if the temperature is not controlled or if an excess of bromine is used.
-
Ring Bromination: The thiazole ring itself can undergo electrophilic substitution, although the acetyl group is deactivating. Depending on the reaction conditions, you might see minor products where bromine has substituted a hydrogen on the thiazole ring. Studies on the bromination of monosubstituted thiazoles have shown that the 5-position is susceptible to electrophilic attack.
Troubleshooting Workflow for Side Product Formation:
Caption: Troubleshooting workflow for identifying and addressing side product formation during bromination.
Q4: My product seems to decompose during work-up and purification. How can I improve its stability and purification efficiency?
The hydrobromide salt of 2-Bromo-1-thiazol-4-yl-ethanone can be sensitive to heat and basic conditions. Here are some strategies to minimize decomposition:
-
Aqueous Work-up: When quenching the reaction, use ice-cold water to precipitate the product. Avoid using basic solutions (like sodium bicarbonate) for neutralization unless absolutely necessary, as this can lead to decomposition of the α-bromoketone.
-
Purification by Recrystallization: Recrystallization is often the preferred method for purifying the hydrobromide salt.
-
Solvent Selection: A mixture of ethanol and diethyl ether or isopropanol and hexane can be effective. The goal is to find a solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Temperature Control: Avoid prolonged heating during recrystallization. Dissolve the crude product in a minimal amount of the hot solvent and then allow it to cool slowly.
-
-
Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel can be used. However, prolonged contact with silica gel can sometimes lead to decomposition. It is advisable to use a non-polar eluent system and run the column quickly. A gradient of hexane and ethyl acetate is a good starting point.
-
Storage: The purified product should be stored at low temperatures (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) and protected from light to prevent decomposition.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
4-Acetylthiazole
-
Bromine
-
Glacial Acetic Acid
-
Ice
-
Cold Water
-
Ethanol (for recrystallization)
-
Diethyl ether (for recrystallization)
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-acetylthiazole (0.1 mol, 12.7 g) in glacial acetic acid (50 mL).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
In the dropping funnel, prepare a solution of bromine (0.105 mol, 5.4 mL, 16.8 g) in glacial acetic acid (20 mL).
-
Add the bromine solution dropwise to the stirred solution of 4-acetylthiazole over 1 hour, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours. Monitor the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
Once the starting material is consumed, slowly pour the reaction mixture into 500 mL of ice-water with vigorous stirring.
-
A precipitate of this compound will form.
-
Filter the solid product using a Büchner funnel and wash it thoroughly with cold water (3 x 50 mL).
-
Dry the crude product under vacuum.
-
For purification, recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether. Dissolve the solid in a minimum amount of hot ethanol and then add diethyl ether until turbidity is observed. Allow the solution to cool to room temperature and then in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold diethyl ether, and dry under vacuum.
Reaction Scheme:
Caption: Synthesis of this compound from 4-acetylthiazole.
References
Technical Support Center: Optimizing the Hantzsch Reaction with 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide
Welcome to the technical support center for the Hantzsch dihydropyridine synthesis, with a specialized focus on reactions involving the challenging substrate, 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide. This guide is designed for researchers, medicinal chemists, and process development scientists aiming to synthesize novel thiazole-substituted dihydropyridines (DHPs). We will explore the mechanistic nuances, troubleshoot common experimental hurdles, and provide optimized protocols to ensure reproducible, high-yield outcomes.
The Hantzsch reaction, a classic multicomponent reaction reported in 1881, remains a cornerstone for synthesizing 1,4-dihydropyridines and their corresponding oxidized pyridine derivatives.[1] These scaffolds are of immense interest in medicinal chemistry, famously represented by calcium channel blockers like nifedipine and amlodipine.[1][2] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1][3]
The use of a heteroaromatic α-haloketone such as 2-Bromo-1-thiazol-4-yl-ethanone introduces specific challenges due to the electronic properties of the thiazole ring and the reactivity of the α-bromo group. This guide provides the expertise needed to navigate these complexities.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered when using this compound in the Hantzsch synthesis.
Question 1: My reaction shows low or no product formation. What are the primary causes?
Answer: This is a common issue that can stem from several factors, from reactant quality to suboptimal reaction conditions.
-
Cause A: Reactant Purity & Stoichiometry
-
Insight: Impurities in any of the starting materials can inhibit the reaction or promote side-product formation.[4] The hydrobromide salt of your starting material is acidic and can affect the reaction pH. Accurate molar ratios are critical in multicomponent reactions.[4]
-
Solution:
-
Ensure the aldehyde is pure (distill if necessary) and the β-ketoester is of high quality.
-
Use precise stoichiometry: typically a 1:2:1 ratio of aldehyde, β-ketoester, and the nitrogen source.[4]
-
Consider adding a slight excess (1.1-1.3 equivalents) of the nitrogen source, such as ammonium acetate, to ensure the reaction medium is sufficiently buffered and ammonia is readily available.[5]
-
-
-
Cause B: Inadequate Reaction Temperature
-
Insight: Many Hantzsch reactions require thermal energy to proceed at a reasonable rate.[6] The electron-withdrawing nature of the thiazole ring can decrease the reactivity of intermediates, necessitating higher temperatures.
-
Solution:
-
-
Cause C: Poor Solvent Choice
-
Insight: The solvent plays a crucial role in reactant solubility and reaction rate. Polar protic solvents are generally preferred.[8]
-
Solution:
-
Ethanol is the most common and often effective solvent.[6]
-
For solubility issues or to push the reaction forward, consider screening other solvents. Isopropanol can be advantageous for easier crystallization of the final product.[7] In some cases, aqueous micelles or green solvents like glycerol have shown excellent results.[1][9]
-
-
Question 2: I'm getting a complex mixture of products and low yield of the desired dihydropyridine. How can I improve selectivity?
Answer: Side-product formation is a frequent challenge in Hantzsch synthesis, as at least five different mechanistic pathways can compete.[1] Careful control over reaction parameters is key to favoring the desired pathway.
-
Cause A: Competing Side Reactions
-
Insight: The Hantzsch reaction proceeds through several key intermediates: a Knoevenagel condensation product and an enamine.[3][10] These intermediates can react in undesired ways if conditions are not optimal. For instance, the highly reactive 2-Bromo-1-thiazol-4-yl-ethanone could undergo self-condensation or other side reactions.
-
Solution:
-
Optimize Temperature: Running the reaction at a lower temperature may favor the desired kinetic product over thermodynamically favored side products.[9] Conversely, if the main issue is a stalled reaction, a moderate temperature increase might be necessary.
-
Order of Addition: The order of reagent addition can be critical.[10] Try pre-forming the enamine by stirring the β-ketoester with ammonium acetate before adding the aldehyde and the thiazole ketone. This can prevent undesired reactions of the more sensitive components.
-
Catalyst Choice: While often catalyst-free, the reaction can be promoted by mild acid catalysts like p-toluenesulfonic acid (PTSA), which can accelerate the key condensation steps.[9]
-
-
-
Cause B: Unwanted Oxidation or Decomposition
-
Insight: The 1,4-dihydropyridine product can sometimes be sensitive to the reaction conditions and may oxidize to the corresponding pyridine or decompose, especially during prolonged heating.[1]
-
Solution:
-
Monitor Closely: Use TLC to monitor the reaction. Once the starting materials are consumed, proceed with workup promptly to avoid product degradation.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, particularly if using sensitive aldehydes.
-
-
Question 3: The reaction works, but my final product is difficult to purify. What are the best practices for isolation?
Answer: Purification challenges often arise from residual starting materials or closely related side products. A strategic work-up is essential.
-
Insight: The 1,4-DHP product is often a solid that can be encouraged to crystallize from the reaction mixture.[4] However, impurities can sometimes co-precipitate or inhibit crystallization altogether.
-
Solution:
-
Cooling & Precipitation: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature, then in an ice bath. The product may precipitate and can be collected by filtration.[4]
-
Solvent Removal: If no precipitate forms, remove the solvent under reduced pressure.[4]
-
Recrystallization: This is the most effective method for purifying solid products. Ethanol is an excellent first choice for recrystallizing Hantzsch esters.[9]
-
Column Chromatography: If recrystallization fails or if the product is an oil, purification by column chromatography on silica gel is necessary. A common eluent system is a gradient of ethyl acetate in hexane or petroleum ether.[11]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanistic pathway for this reaction?
-
The reaction is understood to proceed via two primary intermediates.[3][10] First, a Knoevenagel condensation occurs between the aldehyde and one equivalent of a β-ketoester.[2][12][13] Simultaneously, the second equivalent of the β-ketoester reacts with ammonia (from ammonium acetate) to form an enamine intermediate.[10] A subsequent Michael addition of the enamine to the Knoevenagel product, followed by cyclization and dehydration, yields the final 1,4-dihydropyridine.[2][14]
-
-
Q2: Can I use microwave irradiation to speed up the reaction?
-
Absolutely. Microwave-assisted synthesis is a well-established method for accelerating Hantzsch reactions, often reducing reaction times from hours to minutes and improving yields.[1][15][16][17] Typical conditions involve irradiating the reactants in a suitable solvent like ethanol in a dedicated microwave reactor.[9]
-
-
Q3: My final product is the oxidized pyridine, not the dihydropyridine. Why did this happen?
-
The 1,4-DHP ring is susceptible to oxidation, and the driving force is the formation of a stable aromatic pyridine ring.[1] This can happen if harsh oxidants are present or inadvertently introduced (e.g., strong nitric acid, potassium permanganate).[1][2] Sometimes, prolonged exposure to air at high temperatures can also cause partial oxidation. If the pyridine is the desired product, a specific oxidation step using a mild reagent is typically performed after the initial DHP synthesis.
-
Data & Protocols
Table 1: Solvent & Condition Optimization Guide
| Solvent System | Typical Temperature | Expected Outcome & Notes |
| Ethanol | Reflux (approx. 78 °C) | The standard choice; good solubility for most reactants and generally provides good yields.[6] |
| Isopropanol | Reflux (approx. 82 °C) | Slightly higher boiling point can increase reaction rate. Often promotes better crystallization of the product upon cooling.[7] |
| Water / Aqueous Micelles | 80-100 °C | An excellent green chemistry option. Can lead to high yields and simple filtration workups.[1][8][18] May require a catalyst like PTSA.[9] |
| Ethanol / Water (1:1) | Reflux | Can improve solubility of ammonium acetate and may enhance rates for certain substrates.[5] |
| Solvent-Free | 80-120 °C | A green alternative, often used with microwave irradiation. Can provide very high yields with minimal workup.[17][19] |
Optimized Experimental Protocol (Conventional Heating)
This protocol serves as a robust starting point and may require optimization for specific aldehydes.
-
Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the desired aldehyde (10 mmol, 1.0 eq.), a β-ketoester (e.g., ethyl acetoacetate, 20 mmol, 2.0 eq.), and ammonium acetate (13 mmol, 1.3 eq.).
-
Reagent Addition: Add this compound (10 mmol, 1.0 eq.) to the flask.
-
Solvent: Add 30 mL of ethanol.
-
Reaction: Heat the mixture to reflux (approx. 78°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 30:70 ethyl acetate/hexane eluent system). The reaction is typically complete within 4-8 hours.
-
Workup: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.
-
Purification: If necessary, recrystallize the crude product from hot ethanol to obtain the pure 1,4-dihydropyridine derivative.
Visualizing the Process
Diagram 1: Hantzsch Reaction Mechanism
This diagram illustrates the key steps involved in the formation of the dihydropyridine ring.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 13. chemtube3d.com [chemtube3d.com]
- 14. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 15. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide
Welcome to the technical support center for the synthesis of 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the formation of side products during this critical synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction, improve yield and purity, and confidently address challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
The most frequently observed impurities are unreacted starting material (4-acetylthiazole), the di-brominated side product (2,2-Dibromo-1-thiazol-4-yl-ethanone), and potentially isomers resulting from electrophilic bromination on the thiazole ring itself. The formation of these impurities is highly dependent on reaction conditions.
Q2: My reaction mixture turned very dark, and the final product is a brown oil, not the expected solid. What is the likely cause?
Dark coloration often indicates product degradation or the formation of polymeric side products. α-Bromo ketones are highly reactive and can be unstable, especially at elevated temperatures or upon prolonged exposure to light. The hydrobromide salt form is generally more stable, but harsh workup conditions or the presence of nucleophilic impurities can lead to decomposition. Careful control of temperature and immediate workup upon reaction completion are crucial.
Q3: Why is the product isolated as a hydrobromide salt?
The synthesis is typically performed under acidic conditions, often using HBr in acetic acid or by the generation of HBr as a byproduct when using elemental bromine.[1] The basic nitrogen atom of the thiazole ring is readily protonated by HBr to form the hydrobromide salt. This has two main advantages:
-
Stability: The salt form is often more crystalline and stable than the free base, which can be an unstable oil.
-
Purification: The salt's crystallinity facilitates purification by recrystallization and simplifies handling.
Troubleshooting Guide: Side Product Formation & Mitigation
This section provides a detailed analysis of specific side products, the mechanisms of their formation, and actionable protocols for their prevention and removal.
Issue 1: Over-Bromination - The Dibromo Side Product
Question: My analytical data (NMR, LC-MS) indicates the presence of a second compound with a mass corresponding to a dibrominated product. How do I prevent its formation and remove it from my final product?
Root Cause Analysis: The formation of 2,2-Dibromo-1-thiazol-4-yl-ethanone is a classic example of over-halogenation. The reaction proceeds via an acid-catalyzed enol intermediate.[2][3] After the first bromine atom is added to the α-carbon, the electron-withdrawing nature of the bromine increases the acidity of the remaining α-proton. This makes the formation of a second enol intermediate and subsequent reaction with another equivalent of bromine kinetically competitive, especially if there is a local excess of the brominating agent.[4]
References
Technical Support Center: Mitigating Dehalogenation of 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide
Prepared by: Senior Application Scientist, Advanced Synthesis Division
Welcome to the technical support center for "2-Bromo-1-thiazol-4-yl-ethanone hydrobromide." This guide is designed for researchers, scientists, and drug development professionals who utilize this critical building block in their synthetic workflows. We understand that undesired side reactions can impede progress. One of the most common challenges encountered with this and other α-haloketones is dehalogenation—the premature loss of the bromine atom.
This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to explain the causality behind these side reactions and provide robust, self-validating protocols to ensure the integrity of your synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and reactivity of this compound.
Q1: What is this compound and what are its primary applications?
A: 2-Bromo-1-thiazol-4-yl-ethanone is an α-haloketone, a class of bifunctional molecules possessing two electrophilic sites: the carbonyl carbon and the α-carbon bonded to the bromine atom.[1] This dual reactivity makes it an exceptionally valuable intermediate in organic synthesis.[1] It is most famously used in the Hantzsch thiazole synthesis to construct more complex, substituted thiazole rings by reacting it with thioamides or thioureas.[2][3][4] These thiazole motifs are prevalent in many pharmaceutically active compounds. The hydrobromide salt form enhances the compound's stability, making it easier to handle and store as a solid.
Q2: I'm seeing a major impurity in my reaction that corresponds to the mass of the starting material minus bromine. What is this dehalogenation?
A: Dehalogenation is the cleavage of the carbon-bromine bond, replacing the bromine atom with a hydrogen atom. This side reaction converts your starting material, 2-Bromo-1-thiazol-4-yl-ethanone, into the parent ketone, 1-(thiazol-4-yl)ethanone. This byproduct is often a major impurity that can complicate purification and significantly lower the yield of your desired product. Reductive dehalogenation is a well-documented reaction for α-haloketones.[1][5]
Q3: What are the primary chemical pathways that cause this unwanted dehalogenation?
A: There are three primary mechanisms that can lead to the dehalogenation of your α-haloketone:
-
Reductive Dehalogenation: This is the most common pathway. It can be initiated by various reducing agents, including some nucleophiles, bases, or trace metal impurities.[5] The reaction often proceeds through the formation of an enolate intermediate after the initial reduction step.[5]
-
Base-Induced Dehydrohalogenation: While classic β-elimination requires a hydrogen on the adjacent carbon, strong bases can still promote dehalogenation through other complex pathways, sometimes competing with desired reactions like the Favorskii rearrangement.[2][6]
-
Radical Dehalogenation: This pathway can be initiated by light, heat, or the presence of radical initiators (like peroxides) or trace metals.[7] Molecular oxygen can also contribute to radical chain reactions.[8] A radical is formed at the α-carbon, which then abstracts a hydrogen atom from the solvent or another molecule to yield the dehalogenated product.
Q4: My bottle of this compound has discolored over time. How should it be properly stored to ensure stability?
A: As an α-haloketone, this reagent is reactive and can be sensitive to light, heat, and moisture. Some variants are noted to be slightly unstable under light.[9] For long-term stability and to prevent degradation that can contribute to side reactions, we recommend the following storage conditions:
-
Temperature: Store in a refrigerator at 2-8°C.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).
-
Light: Keep in an amber or opaque vial to protect from light.
-
Moisture: Store in a desiccator or a tightly sealed container in a dry environment.
Section 2: Troubleshooting Guide for Common Reactions
This section provides detailed solutions for preventing dehalogenation in specific experimental scenarios.
Scenario 1: Hantzsch Thiazole Synthesis
Problem: "I am performing a Hantzsch synthesis by reacting this compound with a thioamide. My main byproduct is the dehalogenated ketone, significantly reducing my yield of the desired substituted thiazole."
Root Cause Analysis: In the Hantzsch synthesis, a base is typically used to facilitate the cyclization. However, the choice of base and reaction conditions are critical. An inappropriate base or elevated temperature can promote the reductive dehalogenation pathway over the desired nucleophilic attack and cyclization.
Diagram 1: Competing Pathways in Hantzsch Synthesis
Caption: Desired cyclization vs. undesired dehalogenation.
Troubleshooting Q&A:
Q: My protocol uses sodium ethoxide in ethanol, and the dehalogenation is severe. Is my base too strong?
A: Yes, this is highly likely. Strong alkoxide bases like sodium ethoxide can aggressively promote dehalogenation. The basicity and nucleophilicity of the base are critical factors. For the Hantzsch synthesis, a milder, non-nucleophilic base is often superior. A modified Hantzsch method using a mild base like sodium bicarbonate (NaHCO₃) has been shown to prevent epimerization and other side reactions.[10]
Q: How can I select a better base? What are my options?
A: The goal is to use a base that is strong enough to facilitate the reaction but not so strong that it promotes dehalogenation. We recommend switching to a milder inorganic base or a sterically hindered organic base.
Table 1: Comparison of Bases for Hantzsch Thiazole Synthesis
| Base | Type | pKa (Conjugate Acid) | Rationale & Comments |
|---|---|---|---|
| Sodium Bicarbonate (NaHCO₃) | Weak Inorganic | 10.3 | Recommended. Mild and effective for promoting cyclization while minimizing dehalogenation. Often used in modified, high-yield protocols.[10] |
| Potassium Carbonate (K₂CO₃) | Moderate Inorganic | 10.3 | A slightly stronger but still effective option. Good for less reactive substrates. |
| Pyridine | Weak Organic | 5.2 | Can act as both a base and a solvent. Its steric bulk can disfavor side reactions.[11] |
| Triethylamine (Et₃N) | Moderate Organic | 10.7 | Commonly used, but can sometimes lead to dehalogenation if not used at low temperatures. |
| Sodium Ethoxide (NaOEt) | Strong Alkoxide | 16 | Not Recommended. High basicity significantly increases the rate of dehalogenation. |
Q: Could my solvent (ethanol) be contributing to the problem?
A: Yes. Protic solvents like ethanol can participate in the reaction, for instance by stabilizing charged intermediates that lead to dehalogenation.[12] Furthermore, the combination of a strong base in a protic solvent is particularly problematic. Switching to an aprotic solvent can provide better control.
Table 2: Recommended Solvents
| Solvent | Type | Rationale |
|---|---|---|
| Tetrahydrofuran (THF) | Aprotic Polar | Excellent general-purpose solvent that does not have acidic protons. |
| Dimethoxyethane (DME) | Aprotic Polar | Used in modified Hantzsch protocols to improve yield and stereocontrol.[10] |
| Acetonitrile (ACN) | Aprotic Polar | Another good alternative that can stabilize intermediates without participating in proton transfer. |
| Ethanol (EtOH) | Protic Polar | Use with caution, only with very mild bases (e.g., NaHCO₃) and at low temperatures. |
Recommended Protocol (Modified Hantzsch Synthesis):
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add your thioamide (1.0 eq) and sodium bicarbonate (2.0 eq).
-
Solvent: Add anhydrous dimethoxyethane (DME). Stir the suspension.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of cold, anhydrous DME. Add this solution dropwise to the stirring suspension over 30 minutes. The slow addition is crucial to keep the concentration of the reactive α-haloketone low.
-
Reaction: Allow the reaction to stir at 0°C for 1-2 hours, then let it slowly warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the dehalogenated ketone.
-
Workup: Upon completion, filter the inorganic salts and concentrate the filtrate under reduced pressure. Proceed with standard purification (e.g., column chromatography).
Scenario 2: Nucleophilic Substitution with Amines or Thiols
Problem: "I am attempting to displace the bromine with a nitrogen nucleophile, but the reaction is sluggish and I'm primarily isolating the dehalogenated starting material."
Root Cause Analysis: While many nucleophiles perform the desired Sₙ2 displacement, some can also act as one-electron reducing agents, initiating a reductive dehalogenation cascade.[5] This is especially true for softer nucleophiles like thiols or certain amines, particularly at elevated temperatures.
Diagram 2: Sₙ2 Displacement vs. Reductive Dehalogenation
Caption: Competing Sₙ2 and single electron transfer (SET) pathways.
Troubleshooting Q&A:
Q: How can I determine if my nucleophile is causing reductive dehalogenation?
A: This is often inferred from the outcome. If you are using a "soft" nucleophile (e.g., thiolate, iodide, certain amines) and observing dehalogenation, a single-electron transfer (SET) mechanism is a strong possibility. The reaction may also be sensitive to light or air, which suggests a radical component.
Q: The reaction is slow at room temperature, but heating it leads to complete dehalogenation. What should I do?
A: This is a classic sign that the activation energy for dehalogenation is higher but becomes dominant at elevated temperatures. Avoid heating the reaction. Instead, use a more polar aprotic solvent like DMF or DMSO to accelerate the Sₙ2 reaction rate at a lower temperature. If the reaction is still too slow, a stronger, non-reductive base may be needed to deprotonate your nucleophile, increasing its potency without promoting side reactions.
Q: I suspect a radical mechanism. Can I add something to stop it?
A: Yes. If a radical pathway is suspected, the addition of a radical inhibitor can be highly effective. These compounds act as scavengers, terminating radical chain reactions without interfering with the desired ionic pathway.[13]
-
Recommended Inhibitors:
Recommended Protocol (Controlled Nucleophilic Substitution):
-
Setup: In a flask protected from light (wrapped in aluminum foil), add your nucleophile (1.1 eq) and a non-nucleophilic base if needed (e.g., K₂CO₃, 1.5 eq).
-
Inhibitor: Add BHT (0.01 eq).
-
Atmosphere & Solvent: Purge the flask with Argon for 10-15 minutes, then add anhydrous DMF.
-
Cooling: Cool the mixture to 0°C.
-
Reagent Addition: Slowly add a solution of this compound (1.0 eq) in DMF.
-
Reaction: Stir at 0°C to room temperature and monitor closely by LC-MS. Avoid heating unless absolutely necessary.
Section 3: General Preventative Measures & Best Practices
Adhering to a stringent experimental workflow is the best defense against dehalogenation.
Diagram 3: Optimized Experimental Workflow
Caption: A robust workflow to minimize side reactions.
Table 3: Summary of Key Parameters to Prevent Dehalogenation
| Parameter | Recommendation | Rationale |
|---|---|---|
| Base Selection | Use mild, non-nucleophilic bases (e.g., NaHCO₃, K₂CO₃). | Avoids strong bases that promote reductive dehalogenation.[10] |
| Solvent Choice | Prefer polar aprotic solvents (THF, DMF, ACN). | Prevents solvent participation and can accelerate desired ionic reactions.[12][15] |
| Temperature | Maintain low temperatures (0°C to RT). Avoid heating. | Suppresses the activation energy barrier for dehalogenation side reactions. |
| Atmosphere | Always use an inert atmosphere (Argon or Nitrogen). | Excludes oxygen, which can initiate or participate in radical chain reactions.[8] |
| Light | Protect the reaction from light. | Prevents photochemical initiation of radical dehalogenation. |
| Reagent Addition | Add the α-haloketone slowly and last. | Maintains a low instantaneous concentration, disfavoring bimolecular side reactions. |
| Additives | Use a radical inhibitor (e.g., BHT) if a radical pathway is suspected. | Quenches radical chain reactions, preventing them from propagating.[13][14] |
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. Reductive dehalogenation of halo ketones - Wikipedia [en.wikipedia.org]
- 6. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 7. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. chembk.com [chembk.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 13. What are Radical inhibitors and their role in a reaction? | Organic Chemistry Q&As [curlyarrows.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
Technical Support Center: Strategies for Solubilizing 2-Bromo-1-thiazol-4-yl-ethanone Hydrobromide in Organic Reactions
Welcome to the technical support guide for 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide. This valuable α-haloketone is a crucial building block in medicinal chemistry and drug development, particularly for synthesizing complex heterocyclic systems. However, its hydrobromide salt form, while beneficial for stability and shelf-life, presents a significant solubility challenge in many common organic reaction solvents.
This guide provides a structured, experience-driven approach to overcoming this hurdle. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively in your own experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and misconceptions encountered by researchers.
Q1: Why is my this compound not dissolving in my reaction solvent (e.g., THF, Toluene, DCM)?
A: The root cause is a mismatch in polarity. Your starting material is a salt. The hydrobromide (HBr) protonates the basic nitrogen atom of the thiazole ring, creating a positively charged thiazolium cation and a bromide anion. This ionic nature makes the compound highly polar and crystalline, similar to sodium chloride. Solvents like Tetrahydrofuran (THF), Toluene, and Dichloromethane (DCM) are non-polar or moderately polar and are poor at solvating ions. This fundamental principle, often summarized as "like dissolves like," is why you observe insolubility.
Q2: What is the single most effective method to improve its solubility for a reaction?
A: The most direct and broadly successful strategy is to convert the salt back into its neutral, "free base" form. This is easily accomplished by adding a suitable base to the reaction mixture. The free base is significantly less polar and will readily dissolve in a wide range of common organic solvents. See Protocol 1 for a detailed methodology.
Q3: Can I just heat the mixture to get it to dissolve?
A: While increasing the temperature often improves solubility, it is not a reliable primary strategy here. You may see a slight improvement, but it is unlikely to achieve full dissolution in incompatible solvents. Furthermore, 2-bromo-1-thiazol-4-yl-ethanone is a reactive α-haloketone. Prolonged heating, especially if the material remains undissolved, can lead to decomposition, side reactions, or discoloration, compromising the integrity of your experiment before the primary reaction even begins.
Q4: I tried adding a small amount of water to dissolve the salt. Is this a good idea?
A: This is a high-risk strategy that should generally be avoided. While water will dissolve the hydrobromide salt, its presence can be detrimental to many organic reactions. Water can hydrolyze sensitive reagents (like organometallics or acid chlorides), interfere with base-catalyzed reactions, and complicate product work-up and isolation. A better approach is to use polar, aprotic co-solvents if your reaction chemistry allows.[1][]
Q5: I see undissolved solid even after starting the reaction. Is the reaction still proceeding?
A: It might be, but very slowly and inefficiently. The reaction would be limited to the tiny fraction of the salt that dissolves at any given moment (relying on the dissolution-reaction equilibrium). This leads to long reaction times, incomplete conversions, and the potential for side reactions to dominate. For reproducible and high-yielding results, achieving a homogeneous solution is a critical first step.
Part 2: Troubleshooting Workflow & Decision Guide
Before selecting a solubilization strategy, you must consider the specific constraints of your planned reaction. This decision tree provides a logical workflow to guide your choice.
Caption: Decision workflow for selecting a solubilization method.
Part 3: Detailed Experimental Protocols
Protocol 1: In-Situ Neutralization (Free-Basing) for Homogeneous Reactions
This is the most robust and widely applicable method for achieving solubility in standard organic solvents. The goal is to neutralize the hydrobromide salt, generating the much more soluble free base directly in the reaction flask.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equivalent).
-
Solvent Addition: Add the desired anhydrous organic solvent (e.g., THF, CH2Cl2, Acetonitrile, Ethyl Acetate). A slurry or suspension will form.
-
Base Selection & Addition:
-
For most applications: Use a tertiary amine base like Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA). Add 1.1 to 1.2 equivalents of the base dropwise to the stirred suspension at room temperature.
-
For reactions sensitive to amine bases: Use a mild inorganic base like potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3). Add 1.5 to 2.0 equivalents of the finely powdered base. Note that this may result in a heterogeneous mixture, but the free base will be generated and dissolve into the organic phase.
-
-
Homogenization: Stir the mixture at room temperature for 15-30 minutes.
-
Scientist's Note: You should observe the solid starting material dissolving to yield a clear (or nearly clear) solution. A fine precipitate of the ammonium bromide salt (e.g., Et3N·HBr) may form, which is often a good indicator that the neutralization has occurred. This salt precipitate is typically a spectator and does not interfere with most reactions.
-
-
Reaction Initiation: Once the solution is homogeneous, proceed with the addition of your other reagents as planned.
Causality Behind the Choice: By removing the proton from the thiazole nitrogen, you eliminate the ionic charge, drastically reducing the compound's polarity and allowing it to dissolve in organic media. Using a slight excess of base ensures complete neutralization.
Protocol 2: Developing a Co-Solvent System
This method is useful when the addition of a base is incompatible with your reaction chemistry. A co-solvent is a secondary solvent added in a smaller quantity to improve the solubility of a solute in the primary solvent.[3][4]
Step-by-Step Methodology:
-
Primary Solvent: Add the primary reaction solvent (e.g., THF, Toluene) to the this compound in a vial.
-
Co-Solvent Screening: Add a polar, aprotic co-solvent dropwise while stirring or sonicating until the solid dissolves. Start with a small percentage (e.g., 5-10% v/v) and increase as necessary.
-
Reaction Scale-up: Once a suitable co-solvent ratio is identified, use this mixed solvent system for the full-scale reaction.
Data Presentation: Recommended Co-Solvents
| Co-Solvent | Class | Boiling Point (°C) | Notes / Rationale |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | Excellent dissolving power for salts. High boiling point. Can be difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Very strong solvent for polar compounds. High boiling point. Must be scrupulously dry.[5] |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | Good balance of polarity and volatility. Compatible with many reaction types. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 202 | Similar to DMF but with a higher boiling point. |
Expertise Note: The introduction of a polar aprotic co-solvent works by increasing the overall polarity of the solvent mixture, making it better able to solvate the ionic hydrobromide salt.[]
Protocol 3: Application of Phase-Transfer Catalysis (PTC)
PTC is an elegant solution for reactions where the nucleophile is an inorganic salt (e.g., NaN3, KCN) and the substrate has poor organic solubility. The catalyst transports the nucleophilic anion into the organic phase where the reaction occurs.[6][7][8]
Step-by-Step Methodology:
-
Phase Setup: Create a biphasic mixture. This can be a solid-liquid system (your thiazole salt and an inorganic nucleophile as solids in a non-polar solvent like Toluene) or a liquid-liquid system (an aqueous solution of the nucleophile and a solution of your substrate in a water-immiscible solvent).
-
Catalyst Addition: Add a catalytic amount (1-10 mol%) of a phase-transfer catalyst.
-
Reaction: Stir the mixture vigorously at the desired temperature. High agitation is crucial to maximize the interfacial area where the catalyst functions.[9]
-
Monitoring: Monitor the reaction by TLC or LC-MS by sampling the organic layer.
Visualization: Mechanism of PTC
References
- 1. Cosolvent - Wikipedia [en.wikipedia.org]
- 3. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 7. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 8. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes [cambridge.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: A Guide to Work-up and Troubleshooting for Reactions with 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide
A Note from Your Senior Application Scientist
Welcome to the technical support guide for 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide. As a highly reactive α-bromo ketone, this reagent is a valuable building block in synthetic chemistry, particularly for constructing complex heterocyclic systems in drug discovery. However, its reactivity, coupled with its nature as a hydrobromide salt, presents unique challenges during the reaction work-up.
This guide is structured to move beyond simple step-by-step instructions. It is designed to empower you, the researcher, with the foundational knowledge and troubleshooting frameworks necessary to navigate common pitfalls. We will delve into the "why" behind each procedural choice, ensuring you can adapt and optimize your work-up for maximum yield and purity. The primary focus here is on robust, repeatable methodologies grounded in chemical principles.
Let's begin by addressing the most critical aspect: safety.
Part 1: Foundational Knowledge & FAQs
This section addresses the fundamental properties of the reagent and the core principles that guide a successful work-up.
Q1: What are the key chemical properties of this compound that I must consider for the work-up?
There are three primary characteristics to consider:
-
The α-Bromo Ketone Moiety: This functional group is a potent electrophile, making the compound an excellent alkylating agent.[1] It is also responsible for its lachrymatory (tear-inducing) and corrosive nature. During work-up, it can react with nucleophilic reagents or even water under certain conditions (e.g., high pH, elevated temperature), leading to unwanted byproducts.
-
The Hydrobromide Salt: The thiazole ring's nitrogen atom is protonated, forming a salt with hydrobromic acid. This has two major implications:
-
Solubility: As a salt, the reagent has significantly higher solubility in polar solvents (like water, DMF, DMSO) than its corresponding free base.
-
Acidity: The compound is acidic. Any reaction using it will have at least one equivalent of HBr present at the end, which must be neutralized.
-
-
Potential Instability: Like many α-bromo ketones, this reagent can be sensitive to light and moisture.[2] Decomposition can lead to the formation of bromine and other impurities that may complicate purification.
Q2: What are the absolute, non-negotiable safety precautions for handling this reagent?
Due to its hazardous properties, strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear tightly sealed safety goggles, a face shield, chemical-resistant gloves (nitrile is often insufficient; consider double-gloving or using thicker neoprene/butyl rubber gloves), and a lab coat.[3][4]
-
Ventilation: All handling, weighing, and transfers must be performed inside a certified chemical fume hood to prevent inhalation of its vapors, which can cause severe respiratory irritation.[4][5]
-
Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[3] In case of skin contact, wash the affected area immediately and thoroughly with soap and plenty of water.[6] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[3][6]
Q3: My reaction is complete according to TLC/LCMS. What is the very first step in the work-up?
Quenching. Before any extractive steps, you must safely neutralize any unreacted this compound. This is crucial for safety and to prevent the formation of impurities during subsequent steps.
-
Recommended Quench: A dilute aqueous solution of a mild nucleophile is often effective. A saturated solution of sodium bicarbonate (NaHCO₃) is a good first choice as it is weakly basic and will neutralize the HBr salt while also reacting with the α-bromo ketone. Alternatively, a solution of sodium thiosulfate (Na₂S₂O₃) can be used.
-
Procedure: Cool the reaction mixture in an ice bath. Slowly and carefully add the quenching solution. Be aware of potential gas evolution (CO₂) if using bicarbonate. Stir for 15-30 minutes to ensure the quench is complete.
Q4: How do I decide between an acidic, neutral, or basic work-up for my product?
This is the most critical decision in the work-up process and depends entirely on the stability and properties of your desired product. The goal is to manipulate the pH to ensure your product is in the organic layer while impurities are in the aqueous layer.
Part 2: Troubleshooting Guides
Even with a well-planned procedure, issues can arise. This section provides solutions to common problems.
Problem Scenario 1: Low or Non-Existent Product Yield
Q: I've completed my extraction, but after concentrating the organic layers, I have very little or no material. Where did my product go?
This is a classic work-up issue, often related to solubility and pH.
Root Cause Analysis: If your product contains a basic nitrogen (like the thiazole ring), and you performed a neutral or acidic extraction, your product is likely protonated and sitting as a salt in the aqueous layer. Always verify the pH of the aqueous layer with a pH strip before discarding it.
Problem Scenario 2: Product Purity Issues
Q: My NMR spectrum shows my desired product, but it's contaminated with a significant impurity. What is it likely to be and how can I remove it?
The most common impurity is the hydrolysis byproduct, 1-hydroxy-1-thiazol-4-yl-ethanone . This forms when the α-bromo ketone reacts with water during the work-up, especially under basic conditions.
-
Identification: The byproduct will have a mass that is 79 units (mass of Br) lighter and 17 units (mass of OH) heavier than the starting material. On an NMR, the characteristic CH₂-Br signal will be replaced by a CH₂-OH signal, often with a broad -OH peak.
-
Removal Strategy:
-
Column Chromatography: This is the most reliable method. The hydroxy byproduct is significantly more polar than the desired product and will typically have a much lower Rf value on silica gel.
-
Extractive Optimization: If the impurity is present in large amounts, you can sometimes remove it with a carefully controlled basic wash. The hydroxy group can be acidic enough to be deprotonated by a stronger base, pulling it into the aqueous layer, but this risks degrading the desired product. This is a high-risk, high-reward strategy that should be tested on a small scale first.
-
Part 3: Standardized Protocols
These protocols provide a robust starting point. Always adapt them based on the specific nature of your product.
Protocol 1: General Work-up for Base-Stable Products
This procedure is suitable for products that do not contain base-sensitive functional groups (e.g., esters, certain protecting groups).
-
Cooling & Quenching: Cool the reaction vessel to 0 °C using an ice-water bath.
-
Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. Stir for an additional 20 minutes at 0 °C.
-
Basification: Check the pH of the aqueous layer. Adjust to pH 9-10 by adding a 1M sodium carbonate (Na₂CO₃) solution dropwise. A milder base is preferred over NaOH to minimize potential hydrolysis of the product.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Combine the organic layers. Wash once with water, followed by once with saturated aqueous sodium chloride (brine). The brine wash helps to remove residual water and break up any emulsions.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude material by column chromatography or recrystallization.
Table 1: Solvent Selection Guide for Work-up & Purification
| Solvent | Polarity Index | Primary Use Case | Technical Notes |
| Ethyl Acetate (EtOAc) | 4.4 | Extraction | Good general-purpose solvent. Less dense than water. Can hydrolyze under very strong acidic/basic conditions. |
| Dichloromethane (DCM) | 3.1 | Extraction | Excellent for many products, but is denser than water. Can form stable emulsions. Use with caution due to toxicity. |
| Diethyl Ether (Et₂O) | 2.8 | Extraction | Very volatile. Good for extracting less polar compounds. Peroxide formation is a safety risk. |
| Hexanes/Heptane | 0.1 | Recrystallization, Chromatography | Non-polar. Often used as the weak eluent in column chromatography or for precipitating products from more polar solvents. |
| Isopropanol (IPA) | 3.9 | Recrystallization | A good choice for recrystallizing moderately polar compounds. |
References
Technical Support Center: Scaling the Synthesis of 2-Bromo-1-thiazol-4-yl-ethanone Hydrobromide
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals involved in the synthesis of 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide. As a critical building block in pharmaceutical development, scaling its synthesis from the bench to pilot scale requires a nuanced understanding of the reaction mechanism, potential pitfalls, and optimization strategies. This document provides field-proven insights, troubleshooting guides, and detailed protocols to ensure a robust, safe, and reproducible process.
Synthesis Overview & Core Principles
The primary industrial route to this compound is the electrophilic alpha-bromination of the ketone precursor, 1-(thiazol-4-yl)ethanone. The reaction is typically acid-catalyzed, which facilitates the formation of an enol intermediate—the active nucleophile in the reaction.[1][2] The use of hydrobromic acid in the reaction medium is advantageous as it serves as both the catalyst and the salt-forming agent, often allowing the desired product to precipitate directly from the reaction mixture, simplifying initial purification.
Core Reaction Mechanism
The acid-catalyzed bromination proceeds via a three-step mechanism:
-
Protonation: The carbonyl oxygen is protonated by the acid catalyst (HBr).
-
Enolization: A proton is abstracted from the alpha-carbon, leading to the formation of the enol tautomer. This is typically the rate-determining step.[2]
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic bromine (Br₂), forming the α-brominated ketone and regenerating the acid catalyst.
Frequently Asked Questions (FAQs)
Q1: My reaction has stalled; TLC analysis shows significant starting material remaining. What should I do? A: This is a common issue often related to insufficient catalysis or low temperature. First, ensure your HBr in acetic acid is of good quality, as water content can affect the reaction rate. If conditions permit, a slight increase in temperature (e.g., to 30-35°C) can accelerate the rate-determining enol formation. However, be cautious, as higher temperatures can also promote side reactions.
Q2: The isolated product is a dark red or brown powder, not the expected off-white/yellow solid. What causes this discoloration? A: Discoloration is almost always due to residual bromine or the formation of polybrominated species. Ensure that the addition of bromine is slow and controlled to prevent localized excess. After the reaction, a quench with a mild reducing agent like sodium bisulfite can remove excess bromine. An effective wash of the crude precipitate with a suitable solvent like cold ethanol or isopropanol is also crucial for removing colored impurities.[3]
Q3: I'm observing a significant amount of a second, less polar spot on my TLC plate, consistent with a dibrominated product. How can I minimize this? A: Formation of the dibrominated byproduct, 2,2-dibromo-1-(thiazol-4-yl)ethanone, occurs when the mono-brominated product reacts further.[4] To minimize this, use a strict 1.0 to 1.05 molar equivalent of bromine relative to the starting ketone. Slow, subsurface addition of the bromine solution into a well-agitated reaction mixture is critical to avoid localized high concentrations. Running the reaction at a lower temperature, though slower, will also increase selectivity for the mono-brominated product.
Q4: Is it necessary to use elemental bromine? Are there safer alternatives for this synthesis? A: While elemental bromine is highly effective, its toxicity and corrosiveness are significant drawbacks, especially at scale.[5][6] N-Bromosuccinimide (NBS) is a common alternative, though it may require different catalytic conditions and can sometimes be less reactive.[7] Another green chemistry approach involves the in situ generation of bromine from HBr using an oxidant like hydrogen peroxide (H₂O₂).[8] This method avoids handling liquid bromine but requires careful control of the H₂O₂ addition to prevent thermal runaway.
Q5: What is the best way to store the final product? A: this compound is light and moisture-sensitive.[9] It should be stored in an amber, tightly sealed container under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C) to prevent degradation.[9][10]
Troubleshooting and Scaling Guide
Scaling up a reaction introduces challenges related to mass and heat transfer. This guide addresses common issues encountered during the scale-up process.
| Problem | Potential Cause(s) | Recommended Solutions & Mitigations |
| Exotherm & Runaway Reaction | • Rapid addition of bromine. • Inefficient heat removal in a large reactor. | • Control Addition Rate: Use a syringe pump for controlled, slow addition of bromine. • Monitor Internal Temperature: Use a temperature probe and maintain the batch temperature below 25°C with an external cooling bath. • Consider Flow Chemistry: For industrial scale, transitioning to a continuous flow reactor provides superior heat management and safety.[4][6][11] |
| Low Purity / High Impurity Profile | • Over-bromination (dibromo-adduct). • Ring bromination on the thiazole moiety.[12][13] • Incomplete reaction. | • Stoichiometry: Use a slight excess of the ketone (1.05 eq.) relative to bromine to consume all the brominating agent. • Temperature Control: Keep the temperature below 25°C to disfavor ring bromination. • Reaction Monitoring: Use HPLC or TLC to monitor the reaction to completion, ensuring all starting material is consumed before workup. |
| Poor Product Isolation / Low Yield | • Product solubility in the reaction/wash solvent. • Inefficient filtration or transfer losses. | • Optimize Anti-Solvent: After the reaction, consider adding a non-polar anti-solvent (e.g., MTBE or heptane) to maximize precipitation of the HBr salt. • Control Temperature: Cool the slurry to 0-5°C before filtration to minimize solubility losses. • Washing: Use minimal volumes of a cold, appropriate wash solvent (e.g., cold ethanol) to remove impurities without dissolving significant product.[3] |
| Handling of Corrosive Reagents at Scale | • HBr and Br₂ are highly corrosive to standard steel reactors. • Safety risks for operators.[6] | • Materials of Construction: Use glass-lined reactors or those made of highly resistant alloys (e.g., Hastelloy). • Closed Systems: Employ closed-system transfers for all corrosive reagents. • Scrubber: Vent the reactor headspace through a caustic scrubber to neutralize any evolved HBr or Br₂ vapors. |
Troubleshooting Workflow
Experimental Protocol: Lab Scale (up to 20g)
This protocol is adapted from analogous procedures for the α-bromination of aryl ketones.[3]
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Eq. |
| 1-(Thiazol-4-yl)ethanone | 127.16 | 20.0 g | 0.157 | 1.0 |
| HBr (33% in Acetic Acid) | - | 150 mL | - | - |
| Bromine (Br₂) | 159.81 | 8.0 mL (24.9 g) | 0.156 | 0.99 |
| Acetic Acid (Glacial) | - | 50 mL | - | - |
| Ethanol (200 proof, cold) | - | 100 mL | - | - |
| Diethyl Ether | - | 100 mL | - | - |
Procedure:
-
Reaction Setup: To a 500 mL, three-neck round-bottom flask equipped with a mechanical stirrer, temperature probe, and addition funnel, add 1-(Thiazol-4-yl)ethanone (20.0 g, 0.157 mol).
-
Solvent Addition: Add 33% HBr in acetic acid (150 mL) to the flask. Stir the mixture to achieve a homogenous solution. Cool the flask in an ice/water bath to an internal temperature of 10-15°C.
-
Bromine Addition: In the addition funnel, prepare a solution of bromine (8.0 mL, 0.156 mol) in glacial acetic acid (50 mL). Add this solution dropwise to the stirred reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 20°C.
-
Causality Note: Slow addition is critical to maintain temperature control and prevent the buildup of unreacted bromine, which can lead to runaway reactions and byproduct formation.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at ambient temperature (20-25°C) overnight (16-18 hours). Monitor the reaction by TLC or HPLC until consumption of the starting material is complete. A yellow precipitate of the product hydrobromide salt should form during this time.
-
Product Isolation: Cool the reaction slurry in an ice bath for 1 hour. Collect the precipitate by vacuum filtration through a Büchner funnel.
-
Washing: Wash the filter cake sequentially with cold ethanol (2 x 50 mL) and then diethyl ether (2 x 50 mL).[3]
-
Causality Note: The ethanol wash removes residual acetic acid and HBr, while the ether wash displaces the ethanol and aids in drying. Using cold solvents minimizes product loss.
-
-
Drying: Dry the solid product under high vacuum at 30-35°C to a constant weight.
-
Characterization: The final product should be an off-white to pale yellow solid. Expected yield: 80-90%. Confirm identity and purity via ¹H NMR, ¹³C NMR, and LC-MS.
Safety & Handling
The synthesis of this compound involves hazardous materials that require strict safety protocols.
-
Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Causes severe chemical burns upon contact and is toxic if inhaled. Always handle liquid bromine in a certified chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty nitrile or neoprene gloves, a lab coat, and chemical splash goggles with a full-face shield. Have a bromine spill kit (containing sodium thiosulfate solution) readily available.
-
Hydrobromic Acid (HBr): A strong, corrosive acid. Causes severe skin burns and eye damage. Handle with the same level of PPE as for bromine. The combination of HBr in acetic acid is also highly corrosive.
-
α-Bromo Ketones: This class of compounds, including the final product, are lachrymators (tear-inducing) and skin irritants.[9] Avoid inhalation of dust and direct contact with skin and eyes.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chembk.com [chembk.com]
- 10. 2-Bromo-1-(thiazol-2-yl)ethanone | 3292-77-1 [sigmaaldrich.com]
- 11. Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor | Semantic Scholar [semanticscholar.org]
- 12. ias.ac.in [ias.ac.in]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Antibacterial Efficacy of 2-Bromo-1-thiazol-4-yl-ethanone Hydrobromide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of antibiotic resistance necessitates the urgent discovery and development of novel antimicrobial agents. Thiazole-containing compounds have emerged as a promising class of therapeutics, exhibiting a broad spectrum of biological activities, including potent antibacterial effects.[1][2][3] This guide provides a comprehensive comparison of the antibacterial efficacy of derivatives synthesized from the versatile starting material, 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide. We will delve into their synthesis, comparative in vitro activity against various bacterial strains, and the underlying structure-activity relationships that govern their potency.
The Thiazole Scaffold: A Privileged Structure in Antimicrobial Drug Discovery
The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry.[2] Its presence in numerous natural products and synthetic drugs, including the antibiotic sulfathiazole, underscores its importance. The unique electronic properties and the ability of the thiazole nucleus to participate in various non-covalent interactions with biological targets contribute to its diverse pharmacological profile.[2] Derivatives of this compound offer a synthetically accessible route to a wide array of novel thiazole-based compounds with the potential to combat drug-resistant bacteria.
Synthesis of Thiazole Derivatives: The Hantzsch Reaction as a Key Strategy
A cornerstone in the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis. This versatile reaction involves the condensation of an α-haloketone, such as this compound, with a thioamide-containing compound (e.g., thiourea, thioamides).[2][4] This method allows for the facile introduction of diverse substituents onto the thiazole ring, enabling the exploration of structure-activity relationships.
A general synthetic scheme is outlined below:
Caption: General scheme of the Hantzsch thiazole synthesis.
Comparative Antibacterial Efficacy: A Data-Driven Analysis
The antibacterial potency of thiazole derivatives is profoundly influenced by the nature and position of substituents on the thiazole and any appended aromatic rings. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various thiazole derivatives against a panel of Gram-positive and Gram-negative bacteria, compiled from multiple studies. While not all derivatives are directly from this compound, they represent structurally related compounds and provide valuable insights into the structure-activity relationship.
| Compound Type | Derivative/Substituent | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Bacillus subtilis (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) | Pseudomonas aeruginosa (Gram-negative) MIC (µg/mL) | Reference |
| 2-Aminothiazole | 4-(4'-acetanilido)thiazole | Comparable to Ampicillin | - | Comparable to Ampicillin | - | [5] |
| Thiazolyl-thiourea | 3,4-dichlorophenyl | 4-16 (S. epidermidis) | - | - | - | [5] |
| 2,4-Disubstituted Thiazole | Phenylacetamido | 6.25 | 1.56 | 1.56 | 6.25 | [2] |
| Thiazole-quinolinium | Aliphatic amino/styrene | Potent activity against MRSA | - | Potent activity against NDM-1 E. coli | - | [6] |
| 2,4-Disubstituted Thiazole | 4-(methylthio)phenyl | - | - | - | - | [2] |
| Bisthiazole | 1,4-phenylenebisthiazole | Superior to amoxicillin & ciprofloxacin | Superior to amoxicillin & ciprofloxacin | Superior to amoxicillin & ciprofloxacin | - | [2] |
Structure-Activity Relationship (SAR) Insights
The analysis of various studies reveals key structural features that govern the antibacterial activity of these thiazole derivatives:
-
Substituents at the 2-position of the thiazole ring: The nature of the group at the 2-position is critical. Derivatization of the 2-amino group into Schiff bases or thiourea derivatives has been shown to enhance antimicrobial potency.[5]
-
Substituents at the 4-position of the thiazole ring: The presence of specific aryl groups at this position can confer significant antibacterial activity.[5]
-
Halogenation: The introduction of halogen atoms, such as chlorine or bromine, on appended phenyl rings often leads to increased antibacterial activity.[5]
-
Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate bacterial cell membranes.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of novel thiazole derivatives, a crucial step in assessing their antibacterial efficacy.[7]
Materials:
-
Test compounds (thiazole derivatives)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Positive control antibiotic (e.g., Ciprofloxacin, Ampicillin)
-
Negative control (broth only)
-
Incubator (37°C)
Workflow:
Caption: Workflow for the broth microdilution assay.
Step-by-Step Procedure:
-
Preparation of Test Compounds: Dissolve the synthesized thiazole derivatives in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Positive Control: A row with a standard antibiotic undergoing serial dilution.
-
Negative Control (Sterility Control): A well containing only CAMHB.
-
Growth Control: A well containing CAMHB and the bacterial inoculum, but no test compound.
-
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
Conclusion
Derivatives of this compound represent a fertile ground for the discovery of novel antibacterial agents. The synthetic accessibility via the Hantzsch reaction allows for the creation of diverse chemical libraries. The comparative data, although based on structurally related compounds, clearly indicates that strategic modification of the thiazole scaffold can lead to potent antibacterial activity against both Gram-positive and Gram-negative pathogens. Further research focusing on the systematic derivatization of this specific starting material and subsequent antimicrobial evaluation is warranted to unlock the full potential of this promising class of compounds in the fight against antibiotic resistance.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential: A Comparative Guide to the Cytotoxicity of Thiazole Derivatives on Cancer Cell Lines
The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with diverse biological activities.[1] Among these, thiazole derivatives have garnered significant attention for their potential as anticancer agents, demonstrating cytotoxicity across a spectrum of cancer cell lines.[2][3] This guide provides a comparative analysis of the cytotoxic effects of various thiazole derivatives, offering insights into their structure-activity relationships and the underlying mechanisms of action. While specific data for "2-Bromo-1-thiazol-4-yl-ethanone hydrobromide" is not extensively available in publicly accessible literature, this guide will focus on structurally related thiazole derivatives to provide a valuable comparative framework for researchers in oncology and drug discovery.
Comparative Cytotoxicity of Thiazole Derivatives
The anticancer efficacy of thiazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of representative thiazole derivatives against various human cancer cell lines, as reported in recent literature. This data highlights the variability in cytotoxic potency based on the specific chemical substitutions on the thiazole core and the targeted cancer cell type.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4c (a 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one) | MCF-7 (Breast) | 2.57 ± 0.16 | [4] |
| HepG2 (Liver) | 7.26 ± 0.44 | [4] | |
| Compound 4m (an arylidene-hydrazinyl-thiazole) | BxPC-3 (Pancreatic) | 1.69 | [5] |
| MOLT-4 (Leukemia) | 2.2 | [5] | |
| MCF-7 (Breast) | 1.85 | [5] | |
| Compound 5b (a 1,3-thiazole incorporated phthalimide) | MCF-7 (Breast) | 0.2 ± 0.01 | [6] |
| Compound 5k (a 1,3-thiazole incorporated phthalimide) | MDA-MB-468 (Breast) | 0.6 ± 0.04 | [6] |
| Compound 5g (a 1,3-thiazole incorporated phthalimide) | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | [6] |
| Compound 4i (a novel thiazole derivative) | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | [2] |
| Thiazole-valine hybrid 5f | A549 (Lung) | 2.07 | [7] |
| HeLa (Cervical) | 3.15 | [7] | |
| MCF-7 (Breast) | 2.84 | [7] | |
| Thiazole-valine hybrid 5o | A549 (Lung) | 2.98 | [7] |
| HeLa (Cervical) | 3.42 | [7] | |
| MCF-7 (Breast) | 3.11 | [7] | |
| Diphyllin thiazole derivative 5d | HepG2 (Liver) | 0.3 | [8] |
| Diphyllin thiazole derivative 5e | HepG2 (Liver) | 0.4 | [8] |
| Thiadiazole-thiazole hybrid 16b | HepG2-1 (Liver) | 0.69 ± 0.41 | [9] |
Mechanistic Insights: Induction of Apoptosis
A significant body of evidence suggests that many thiazole derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells.[5][6] The intrinsic pathway of apoptosis, also known as the mitochondrial pathway, is a frequently implicated mechanism.[6][10] This pathway is initiated by various intracellular stresses, leading to the release of cytochrome c from the mitochondria.[10]
Caption: Simplified intrinsic apoptosis signaling pathway induced by some thiazole derivatives.
Some thiazole derivatives have been shown to increase the production of reactive oxygen species (ROS) within cancer cells.[11] This oxidative stress can lead to the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2.[5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane integrity, resulting in the release of cytochrome c into the cytoplasm.[10] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9.[5] Activated caspase-9 then triggers a cascade of effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving various cellular substrates.[5]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.[1][12][13] The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan product.[14] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Test compound (thiazole derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the desired cancer cells in a T-75 flask until they reach 70-80% confluency.
-
Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiazole derivative in serum-free medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent-induced cytotoxicity.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Structure-Activity Relationship (SAR) Insights
The cytotoxic activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. While a comprehensive SAR analysis is beyond the scope of this guide, some general trends can be observed from the available data:
-
Substitutions at the 2- and 4-positions of the thiazole ring appear to be critical for cytotoxic activity. The nature of the aryl group and the linking moiety at these positions significantly influences the potency.
-
Electron-withdrawing or -donating groups on the aryl substituents can modulate the activity. For instance, the presence of halogen atoms or methoxy groups has been shown to affect cytotoxicity, though the effect can be cell-line dependent.[4]
-
Hybrid molecules , where the thiazole moiety is combined with other pharmacophores such as amino acids or other heterocyclic rings, have shown promising results, suggesting that this approach can lead to compounds with enhanced potency and selectivity.[7][9]
Conclusion
Thiazole derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their cytotoxicity against a wide range of cancer cell lines, coupled with their ability to induce apoptosis, makes them attractive candidates for further investigation. The data presented in this guide highlights the importance of structural modifications in determining the cytotoxic potency of these compounds. The provided experimental protocol for the MTT assay offers a standardized method for evaluating the efficacy of newly synthesized thiazole derivatives. Future research should focus on elucidating the precise molecular targets of these compounds and optimizing their structure to enhance their therapeutic index.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archives.ijper.org [archives.ijper.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. japsonline.com [japsonline.com]
Structure-activity relationship (SAR) of "2-Bromo-1-thiazol-4-yl-ethanone hydrobromide" analogs
An In-Depth Guide to the Structure-Activity Relationship (SAR) of 2-Aminothiazole Analogs Derived from 2-Bromo-1-thiazol-4-yl-ethanone
Introduction: From a Versatile Building Block to Potent Bioactive Agents
2-Bromo-1-thiazol-4-yl-ethanone hydrobromide is a key chemical intermediate, prized for its utility in synthesizing a diverse range of heterocyclic compounds. Its intrinsic reactivity, centered around the α-bromoketone moiety, makes it an ideal starting point for constructing more complex molecular architectures, particularly substituted aminothiazoles. This guide explores the structure-activity relationships of a series of hypothetical, yet representative, 2-aminothiazole analogs synthesized from this versatile building block.
For the purpose of this analysis, we will focus on the inhibition of Fatty Acid Amide Hydrolase (FAAH) , a well-validated therapeutic target for pain and inflammation. The 2-aminothiazole scaffold has been identified as a promising core for developing potent and selective FAAH inhibitors. Understanding the SAR of this class of compounds is crucial for optimizing their potency, selectivity, and pharmacokinetic properties. This guide will provide a comparative analysis of analog performance, supported by experimental data and detailed protocols, to aid researchers in the rational design of next-generation FAAH inhibitors.
Core Scaffold and Rationale for Analog Design
The fundamental reaction to generate the 2-aminothiazole core involves the Hantzsch thiazole synthesis, where 2-Bromo-1-thiazol-4-yl-ethanone is reacted with a substituted thiourea. The resulting scaffold presents several points for chemical modification, allowing for a systematic exploration of the SAR. Our analysis will focus on modifications at three key positions:
-
R1: Substituents on the 2-amino group.
-
R2: Substituents on the thiazole ring (introduced via the thiourea).
-
R3: Modifications of the thiazol-4-yl-ethanone side chain.
The rationale behind these modifications is to probe the binding pocket of FAAH, identifying key interactions that drive potency and selectivity. By systematically altering the steric and electronic properties at these positions, we can elucidate the structural requirements for optimal target engagement.
Comparative Analysis of Analog Performance
The following table summarizes the inhibitory activity of a representative set of 2-aminothiazole analogs against human FAAH. The IC50 values, representing the concentration of the inhibitor required to reduce FAAH activity by 50%, were determined using a fluorescence-based assay.
| Compound ID | R1-Group (on 2-amino) | R2-Group (on thiazole) | R3-Group (ethanone side chain) | FAAH IC50 (nM) |
| A1 | Phenyl | Methyl | Ketone | 150 |
| A2 | 4-Chlorophenyl | Methyl | Ketone | 75 |
| A3 | 4-Methoxyphenyl | Methyl | Ketone | 200 |
| A4 | Phenyl | Ethyl | Ketone | 180 |
| A5 | Phenyl | Isopropyl | Ketone | 350 |
| A6 | 4-Chlorophenyl | Methyl | Hydroxyl | 550 |
| A7 | 4-Chlorophenyl | Methyl | Methylene | >1000 |
Interpretation of SAR Data:
-
Influence of the R1-Substituent: The nature of the substituent on the 2-amino group has a significant impact on potency. The introduction of an electron-withdrawing group, such as chlorine at the para-position of the phenyl ring (Compound A2 ), doubles the inhibitory activity compared to the unsubstituted phenyl ring (Compound A1 ). This suggests a potential hydrogen bond or favorable electronic interaction within the FAAH active site. Conversely, an electron-donating group like methoxy (Compound A3 ) leads to a decrease in potency.
-
Steric Effects at the R2-Position: Modifications at the R2 position on the thiazole ring reveal a sensitivity to steric bulk. While a small methyl group is well-tolerated (Compound A1 ), increasing the size to an ethyl group (Compound A4 ) results in a slight loss of activity. A bulkier isopropyl group (Compound A5 ) leads to a significant drop in potency, indicating a sterically constrained pocket in this region of the enzyme.
-
Importance of the R3-Carbonyl Group: The ketone moiety at the R3 position appears to be a critical pharmacophoric feature. Reduction of the ketone to a hydroxyl group (Compound A6 ) results in a more than seven-fold decrease in activity compared to its ketone counterpart (A2 ). Complete removal of the carbonyl oxygen (Compound A7 ) leads to a near-total loss of inhibitory effect. This strongly suggests that the carbonyl oxygen acts as a key hydrogen bond acceptor, anchoring the inhibitor within the active site of FAAH.
Experimental Methodologies
General Synthesis Protocol for 2-Aminothiazole Analogs
The following protocol describes a general method for the synthesis of the 2-aminothiazole analogs discussed in this guide.
Step 1: Synthesis of Substituted Thioureas
-
To a solution of the desired primary amine (1.0 eq) in a suitable solvent such as dichloromethane, add benzoyl isothiocyanate (1.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure. The resulting solid is then treated with aqueous sodium hydroxide to hydrolyze the benzoyl group, yielding the desired N-substituted thiourea.
Step 2: Hantzsch Thiazole Synthesis
-
Dissolve the N-substituted thiourea (1.0 eq) and this compound (1.0 eq) in ethanol.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction to room temperature, and collect the precipitated product by filtration.
-
The crude product can be purified by recrystallization from ethanol to yield the final 2-aminothiazole analog.
FAAH Inhibitory Assay Protocol
The inhibitory activity of the synthesized compounds against human FAAH was assessed using a commercially available FAAH inhibitor screening kit.
Step 1: Reagent Preparation
-
Reconstitute the human FAAH enzyme and substrate (fluorescently labeled) in the provided assay buffer.
-
Prepare a serial dilution of the test compounds in DMSO, and then dilute further in assay buffer to the final desired concentrations.
Step 2: Assay Procedure
-
Add 10 µL of the diluted test compound or vehicle control (DMSO) to the wells of a 96-well microplate.
-
Add 20 µL of the FAAH enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
Step 3: Data Acquisition and Analysis
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by fitting the concentration-response data to a four-parameter logistic equation using graphing software.
A Senior Application Scientist's Guide to Thiazole Synthesis: A Comparative Analysis of Alternatives to 2-Bromo-1-thiazol-4-yl-ethanone Hydrobromide
For researchers, medicinal chemists, and professionals in drug development, the thiazole ring is a privileged scaffold, integral to a multitude of pharmacologically active agents. The classical Hantzsch thiazole synthesis, a robust and time-honored method, traditionally employs α-haloketones, such as 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide, as key electrophilic building blocks. While effective, the lachrymatory and toxic nature of many α-haloketones necessitates the exploration of safer and more versatile alternatives.[1][2] This guide provides an in-depth, objective comparison of alternative reagents, supported by experimental data and mechanistic insights, to empower researchers in selecting the optimal synthetic strategy for their specific needs.
The Benchmark: Hantzsch Thiazole Synthesis with α-Haloketones
The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide or thiourea.[3] The reactivity of the α-haloketone is a critical parameter influencing reaction rates and yields, with the general trend being I > Br > Cl. This is attributed to the bond strength and polarizability of the carbon-halogen bond, which dictates the efficiency of the initial SN2 attack by the sulfur nucleophile.[3]
Mechanistic Rationale of the Hantzsch Synthesis
The reaction proceeds via a well-established mechanism. The sulfur of the thioamide performs a nucleophilic attack on the α-carbon of the haloketone, displacing the halide. Subsequent tautomerization and intramolecular cyclization, driven by the nucleophilic attack of the imine nitrogen on the carbonyl carbon, forms a five-membered ring intermediate. Dehydration of this intermediate yields the aromatic thiazole ring.[4]
Caption: The reaction mechanism of the Hantzsch thiazole synthesis.
Safer and More Versatile Alternatives to α-Haloketones
The quest for greener, safer, and more efficient synthetic methodologies has led to the development of several promising alternatives to the classical α-haloketone electrophile.
α-Tosyloxyketones
α-Tosyloxyketones have emerged as excellent substitutes for α-haloketones, circumventing the use of corrosive and lachrymatory halogenating agents. The tosylate group is a superb leaving group, facilitating the initial S-alkylation step under milder conditions.
Advantages:
-
Non-lachrymatory and less toxic: Offers a significant safety improvement over α-haloketones.
-
Good leaving group: The tosylate anion is highly stable, promoting efficient S-alkylation.
-
Mild reaction conditions: Often allows for lower reaction temperatures and shorter reaction times.
Disadvantages:
-
Requires pre-functionalization: The starting ketone needs to be tosylated in a separate step, adding to the overall synthesis time.
-
Cost: Tosylating agents can be more expensive than simple halogenating agents.
α-Diazoketones
The use of α-diazoketones in thiazole synthesis represents a metal-free and mild approach. Catalyzed by a Brønsted acid like trifluoromethanesulfonic acid (TfOH), α-diazoketones react with thioamides or thioureas to afford 2,4-disubstituted thiazoles in good to excellent yields.[5][6] This method is particularly valuable for synthesizing derivatives with functionalities that are sensitive to the conditions of traditional Hantzsch synthesis.
Advantages:
-
Mild, metal-free conditions: Avoids the use of harsh reagents and metal catalysts.
-
High functional group tolerance: Compatible with a wide range of sensitive functional groups.
-
Versatile: Allows for the synthesis of a broad scope of thiazole derivatives.[6]
Disadvantages:
-
Potential safety concerns: Diazo compounds can be explosive and require careful handling.
-
Substrate-dependent yields: Yields can vary depending on the specific α-diazoketone and thioamide used.
Propargyl Bromides
Propargyl bromides offer an attractive alternative to α-haloketones, especially for the synthesis of 2-aminothiazoles, due to the high availability of alkynes.[1] The reaction proceeds via a domino alkylation-cyclization mechanism.
Advantages:
-
Readily available starting materials: Alkynes are common and versatile starting materials in organic synthesis.
-
Avoids lachrymatory reagents: A significant improvement in laboratory safety.
-
Microwave-assisted synthesis: Reactions can often be accelerated using microwave irradiation, leading to rapid synthesis and high yields.[1]
Disadvantages:
-
Limited to specific substitution patterns: Primarily used for the synthesis of 2-aminothiazoles.
-
Potential for side reactions: The high reactivity of propargyl systems can sometimes lead to undesired side products.
Caption: The reaction mechanism for the synthesis of 2-aminothiazoles from propargyl bromides.
Vinyl Azides
A modern and highly selective approach to 2-aminothiazoles involves the reaction of vinyl azides with potassium thiocyanate. The selectivity of the reaction, leading to either 4-substituted 2-aminothiazoles or 4-substituted 5-thiocyano-2-aminothiazoles, can be controlled by the choice of catalyst (palladium(II) acetate or iron(III) bromide, respectively).[5][7]
Advantages:
-
High selectivity: The choice of catalyst allows for precise control over the final product.
-
Mild reaction conditions: The reactions are typically carried out under relatively mild conditions.
-
Readily available starting materials: Vinyl azides can be prepared from a variety of precursors.
Disadvantages:
-
Use of azides: Organic azides are potentially explosive and require careful handling.
-
Catalyst required: The need for a metal catalyst can add to the cost and complexity of the synthesis and purification.
Other Notable Synthetic Routes
Beyond direct replacements for the α-haloketone, other classical methods offer alternative pathways to the thiazole core.
Cook-Heilbron Synthesis
This method provides access to 5-aminothiazoles through the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[8][9]
Advantages:
-
Mild reaction conditions: Typically proceeds at room temperature.
-
Access to 5-aminothiazoles: A key route to this important class of thiazole derivatives.
Disadvantages:
-
Limited to 5-amino substituted thiazoles: The scope of the reaction is generally restricted to this substitution pattern.
-
Use of odorous reagents: Carbon disulfide and dithioacids have strong, unpleasant odors.
Gabriel Synthesis
The Gabriel synthesis involves the cyclization of α-acylamino ketones with a thionating agent, most commonly phosphorus pentasulfide, at elevated temperatures to yield 2,5-disubstituted thiazoles.[9][10]
Advantages:
-
Access to 2,5-disubstituted thiazoles: A reliable method for preparing this substitution pattern.
Disadvantages:
-
Harsh reaction conditions: Requires high temperatures (around 170 °C).[9]
-
Use of hazardous reagents: Phosphorus pentasulfide is a hazardous and moisture-sensitive reagent.
Comparative Performance Data
The following table summarizes the key performance indicators for the discussed synthetic methods, providing a direct comparison to aid in reagent selection.
| Reagent/Method | Typical Yield (%) | Typical Reaction Time | Typical Temperature (°C) | Key Advantages | Key Disadvantages |
| α-Haloketones (Hantzsch) | 70-95 | 1-24 h | 25-100 | Well-established, high yields | Lachrymatory, toxic reagents |
| α-Tosyloxyketones | 80-95 | 1-6 h | 25-80 | Safer, milder conditions | Requires pre-functionalization |
| α-Diazoketones | 70-90 | 2-12 h | 25-60 | Mild, metal-free, high functional group tolerance | Potential safety issues with diazo compounds |
| Propargyl Bromides | 75-90 | 10 min - 2 h (MW) | 130 (MW) | Readily available starting materials, rapid (MW) | Primarily for 2-aminothiazoles |
| Vinyl Azides | 60-95 | 6-12 h | 80 | High selectivity | Use of potentially explosive azides, requires catalyst |
| Cook-Heilbron Synthesis | 60-80 | 12-24 h | 25 | Access to 5-aminothiazoles, mild conditions | Limited scope, odorous reagents |
| Gabriel Synthesis | 50-70 | 4-6 h | 170 | Access to 2,5-disubstituted thiazoles | Harsh conditions, hazardous reagents |
Experimental Protocols
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole using 2-Bromoacetophenone
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Ethanol
-
5% Aqueous sodium carbonate
Procedure:
-
In a round-bottom flask, dissolve 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq) in ethanol.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude product.
-
Recrystallize from ethanol to afford pure 2-amino-4-phenylthiazole.
Protocol 2: Thiazole Synthesis using an α-Tosyloxyketone
Materials:
-
α-Tosyloxyacetophenone
-
Thiobenzamide
-
Ethanol
Procedure:
-
To a solution of α-tosyloxyacetophenone (1.0 eq) in ethanol, add thiobenzamide (1.1 eq).
-
Reflux the mixture for 1-3 hours, monitoring by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the desired 2,4-diphenylthiazole.
Protocol 3: Microwave-Assisted Synthesis of a 2-Aminothiazole from a Propargyl Bromide
Materials:
-
Propargyl bromide
-
Thiourea
-
Potassium carbonate
-
DMF
Procedure:
-
In a microwave vial, combine propargyl bromide (1.0 eq), thiourea (1.2 eq), and potassium carbonate (2.0 eq) in DMF.
-
Seal the vial and irradiate in a microwave reactor at 130 °C for 10 minutes.[1]
-
Cool the reaction mixture and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo.
-
Purify by column chromatography to obtain the 2-aminothiazole.
Conclusion
While the Hantzsch synthesis using α-haloketones remains a cornerstone of thiazole chemistry, a growing arsenal of alternative reagents offers significant advantages in terms of safety, milder reaction conditions, and expanded substrate scope. For routine syntheses where the starting materials are readily available, α-tosyloxyketones provide a safer, drop-in replacement for their halogenated counterparts. For delicate substrates requiring high functional group tolerance, the α-diazoketone method is an excellent choice. When speed and efficiency are paramount, particularly for the synthesis of 2-aminothiazoles, microwave-assisted reactions with propargyl bromides are highly effective. The choice of the optimal reagent and methodology will ultimately depend on the specific target molecule, available resources, and the desired balance between synthetic efficiency, cost, and safety. This guide provides the necessary comparative data and procedural insights to make an informed decision, fostering innovation in the vital field of medicinal chemistry.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. mjas.analis.com.my [mjas.analis.com.my]
A Comparative Guide to the Spectroscopic Analysis and Confirmation of 2-Bromo-1-thiazol-4-yl-ethanone Hydrobromide and Its Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation and purity assessment of pharmaceutical intermediates is a cornerstone of robust chemical synthesis and drug discovery pipelines. This guide provides an in-depth, comparative analysis of various spectroscopic and analytical techniques for the characterization of "2-Bromo-1-thiazol-4-yl-ethanone hydrobromide" and its derivatives. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, offering field-proven insights to empower you in selecting the most appropriate analytical strategy for your research needs.
"this compound" is a key building block in the synthesis of various biologically active compounds. Its reactive α-bromoketone moiety and the thiazole core make it a versatile synthon. However, the potential for isomeric impurities and degradation products necessitates a multi-faceted analytical approach for its definitive characterization. This guide will explore the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as primary identification tools. Furthermore, we will compare these traditional methods with advanced techniques like High-Resolution Mass Spectrometry (HRMS), Quantitative NMR (qNMR), and single-crystal X-ray crystallography for unequivocal structure confirmation and purity determination.
The Analytical Workflow: A Strategic Overview
The confirmation of a chemical entity like this compound follows a logical progression of analytical techniques, each providing a unique piece of the structural puzzle. The workflow is designed to first rapidly confirm the presence of key functional groups and the overall molecular framework, followed by more sophisticated techniques for unambiguous structural elucidation and purity assessment.
Caption: Analytical workflow for the comprehensive characterization of this compound.
Primary Spectroscopic Analysis: The First Line of Identification
The initial characterization of a newly synthesized batch of this compound or its derivatives typically involves a combination of IR, NMR, and MS. These techniques are relatively rapid and provide a wealth of information to confirm the successful synthesis of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the deduction of the molecule's connectivity.
For "this compound," we can predict a characteristic ¹H NMR spectrum. Due to the challenges in obtaining a published spectrum for the 4-yl isomer, we will use the closely related and commercially available isomer, 2-Bromo-1-(1,3-thiazol-2-yl)ethanone , as an illustrative example. The electronic environment of the thiazole ring protons and the methylene protons adjacent to the bromine and carbonyl groups will give rise to distinct signals.
¹H NMR Spectrum of 2-Bromo-1-(1,3-thiazol-2-yl)ethanone (Illustrative Example)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.03 | d | 1H | Thiazole-H |
| ~7.75 | d | 1H | Thiazole-H |
| ~4.70 | s | 2H | -CH₂Br |
Data is illustrative and based on available information for the 2-yl isomer.[1]
The ¹³C NMR spectrum will complement the ¹H NMR data by showing distinct signals for the carbonyl carbon, the methylene carbon, and the carbons of the thiazole ring.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For an α-bromoketone like our target compound, the most prominent feature in the IR spectrum will be the strong carbonyl (C=O) stretching vibration.
Expected IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1700 - 1680 | Strong | C=O stretch (ketone, conjugated) |
| ~1600 - 1450 | Medium | C=C and C=N stretching (thiazole ring) |
| ~1200 - 1000 | Medium | C-N stretching |
| ~700 - 600 | Medium-Strong | C-Br stretch |
The hydrobromide salt may also show a broad absorption in the 2500-3000 cm⁻¹ region, corresponding to the N-H⁺ stretch of the protonated thiazole ring.
Mass Spectrometry (MS): Determining Molecular Weight and Halogen Presence
Mass spectrometry provides the molecular weight of the compound and, crucially for halogenated molecules, information about the isotopic distribution. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, which is a definitive indicator of the presence of a single bromine atom.
For 2-Bromo-1-thiazol-4-yl-ethanone (the free base), the expected molecular ion peaks would be observed at m/z values corresponding to the molecular weights with each bromine isotope.
Advanced Analytical Techniques: Beyond Routine Confirmation
While NMR, IR, and MS provide strong evidence for the structure of "this compound," for regulatory filings, intellectual property protection, and in-depth research, more definitive techniques are often required.
High-Resolution Mass Spectrometry (HRMS): Unambiguous Elemental Composition
HRMS provides a highly accurate mass measurement, typically to within 5 ppm.[2] This level of precision allows for the unambiguous determination of the elemental composition of a molecule, distinguishing it from other molecules with the same nominal mass. For our target compound, HRMS would confirm the molecular formula C₅H₅Br₂NOS.
Quantitative NMR (qNMR): A Primary Method for Purity Assessment
For determining the purity of pharmaceutical intermediates, qNMR has emerged as a powerful alternative to traditional chromatographic methods like HPLC.[3][4][5] qNMR allows for the direct quantification of a compound against a certified internal standard without the need for a reference standard of the analyte itself. The method is based on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Single-Crystal X-ray Crystallography: The Gold Standard for Structural Elucidation
When a suitable single crystal can be obtained, X-ray crystallography provides the absolute, three-dimensional structure of a molecule.[6][7][8] This technique is unparalleled in its ability to definitively determine stereochemistry, conformation, and intermolecular interactions in the solid state. For a novel derivative of 2-Bromo-1-thiazol-4-yl-ethanone, an X-ray crystal structure would provide irrefutable proof of its constitution.
Comparative Analysis of Techniques
| Technique | Information Provided | Sample Amount | Throughput | Key Advantage | Key Limitation |
| ¹H & ¹³C NMR | Connectivity, chemical environment | 1-10 mg | Medium | Detailed structural information | Lower sensitivity for impurities |
| IR Spectroscopy | Functional groups | <1 mg | High | Rapid and non-destructive | Limited structural detail |
| Mass Spectrometry | Molecular weight, isotopic pattern | <1 mg | High | High sensitivity, confirms halogen presence | Isomers may not be distinguishable |
| HRMS | Elemental composition | <1 mg | High | Unambiguous molecular formula | Does not provide connectivity |
| qNMR | Absolute purity | 5-20 mg | Medium | Primary method, no analyte standard needed | Requires careful experimental setup |
| X-ray Crystallography | Absolute 3D structure | Single crystal | Low | Unambiguous structural proof | Requires a suitable single crystal |
Experimental Protocols
Standard Protocol for NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ for accurate integration, especially for quantitative purposes.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
-
Data Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Protocol for High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., acetonitrile/water with 0.1% formic acid for ESI).
-
Instrumentation: Utilize a high-resolution mass spectrometer such as a TOF, Orbitrap, or FT-ICR instrument.
-
Data Acquisition: Infuse the sample directly or via an LC system into the mass spectrometer. Acquire data in full scan mode over an appropriate m/z range.
-
Data Analysis: Use the instrument's software to determine the accurate mass of the molecular ion and use a formula calculator to determine the elemental composition.[9]
Protocol for Quantitative NMR (qNMR) Purity Assay
-
Sample and Standard Preparation: Accurately weigh (to 0.01 mg) a known amount of the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube.[10][11]
-
Dissolution: Add a precise volume of a suitable deuterated solvent to completely dissolve both the sample and the internal standard.
-
NMR Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters, including a long relaxation delay (e.g., 30-60 seconds) to ensure full relaxation of all signals.
-
Data Processing and Calculation: Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard. Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass.
Visualization of Key Analytical Concepts
Caption: Relationship between spectroscopic techniques and the structural information they provide.
Conclusion
The comprehensive characterization of "this compound" and its derivatives requires a judicious selection of analytical techniques. While NMR, IR, and MS are indispensable for initial identification and routine quality control, a combination of HRMS for elemental composition confirmation and qNMR for accurate purity determination provides a robust analytical package for most research and development needs. For definitive structural proof, particularly for novel derivatives, single-crystal X-ray crystallography remains the ultimate arbiter. By understanding the strengths and limitations of each technique, researchers can confidently and efficiently characterize these important synthetic intermediates, ensuring the quality and integrity of their scientific endeavors.
References
- 1. 2-BROMO-1-(1,3-THIAZOL-2-YL)ETHANONE | 3292-77-1 [chemicalbook.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 7. azolifesciences.com [azolifesciences.com]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide: A Yield-Centric Analysis
Introduction: The Significance of a Versatile Building Block
2-Bromo-1-thiazol-4-yl-ethanone hydrobromide is a pivotal intermediate in the synthesis of a wide array of biologically active molecules, particularly in the realm of drug discovery. Its bifunctional nature, possessing both a reactive α-bromo ketone and a thiazole moiety, makes it a valuable precursor for constructing complex heterocyclic systems. The efficiency of synthesizing this key building block is paramount for the economic viability and timeline of drug development projects. This guide provides a comparative analysis of different synthetic methodologies for this compound, with a primary focus on reaction yields and the underlying chemical principles that govern them. We will delve into detailed experimental protocols, offer insights into the rationale behind procedural choices, and present a clear, data-driven comparison to aid researchers in selecting the optimal synthetic route for their specific needs.
Core Synthetic Strategy: The Bromination of 4-Acetylthiazole
The most direct and common approach to synthesizing this compound is through the α-bromination of the commercially available starting material, 4-acetylthiazole. The core of this transformation lies in the selective introduction of a bromine atom at the carbon adjacent to the carbonyl group. The choice of brominating agent and reaction conditions significantly impacts the yield, purity, and safety of the process.
Herein, we will compare three distinct methods for this pivotal bromination step:
-
Direct Bromination with Elemental Bromine in an Acidic Medium
-
A "Greener" Approach using N-Bromosuccinimide (NBS)
-
Alternative Bromination with Phenyltrimethylammonium Tribromide
Method 1: Direct Bromination with Elemental Bromine and Hydrobromic Acid
This classical method remains a widely used and effective approach for the α-bromination of ketones. The reaction is typically carried out in a solution of hydrobromic acid in acetic acid, with elemental bromine as the brominating agent.
Mechanistic Insight: Acid-Catalyzed Enolization
The key to this reaction is the acid-catalyzed enolization of the ketone.[1][2][3] The carbonyl oxygen of 4-acetylthiazole is protonated by the strong acid (HBr), which increases the acidity of the α-protons. Subsequent deprotonation leads to the formation of a nucleophilic enol intermediate. This enol then attacks a molecule of bromine, leading to the formation of the α-brominated ketone and regeneration of the acid catalyst. The presence of HBr not only catalyzes the reaction but also facilitates the precipitation of the final product as its hydrobromide salt, which can aid in its isolation and purification.
Caption: Acid-catalyzed bromination workflow.
Experimental Protocol
-
Materials: 4-acetylthiazole, 33% Hydrobromic acid in acetic acid, Bromine, Ethanol.
-
Procedure:
-
In a well-ventilated fume hood, dissolve 4-acetylthiazole (1 equivalent) in a 30-32% solution of HBr in acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in acetic acid dropwise to the cooled solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
The precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol (3 x 50 mL) to remove unreacted starting material and impurities.
-
The solid is then dried under vacuum to afford this compound as a crystalline solid.
-
A detailed, analogous procedure for a similar substrate can be found in the synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide.[4]
Yield and Considerations
-
Advantages: This method is straightforward, uses relatively inexpensive reagents, and the product often precipitates from the reaction mixture, simplifying purification.
-
Disadvantages: Elemental bromine is highly corrosive, toxic, and volatile, requiring careful handling in a fume hood. The use of strong acids also necessitates appropriate safety precautions.
Method 2: N-Bromosuccinimide (NBS) as a Safer Brominating Agent
N-Bromosuccinimide (NBS) is a crystalline solid that serves as a convenient and safer source of electrophilic bromine, making it an attractive alternative to elemental bromine.[5][6]
Mechanistic Insight: Radical vs. Acid-Catalyzed Pathways
The bromination of ketones with NBS can proceed through either a radical pathway or an acid-catalyzed pathway.[5] For α-bromination of ketones, the acid-catalyzed route is generally preferred and more efficient. Similar to the mechanism with elemental bromine, an acid catalyst promotes the formation of the enol intermediate, which then reacts with the electrophilic bromine from NBS. The reaction can also be initiated by a radical initiator, but this is more common for allylic and benzylic brominations.[7]
Caption: General workflow for NBS bromination.
Experimental Protocol
-
Materials: 4-acetylthiazole, N-Bromosuccinimide (NBS), Acetonitrile, Acid catalyst (e.g., p-toluenesulfonic acid or HBr).
-
Procedure:
-
Dissolve 4-acetylthiazole (1 equivalent) and a catalytic amount of acid in a suitable solvent such as acetonitrile.
-
Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction mixture is then quenched with a saturated aqueous solution of sodium thiosulfate to destroy any remaining NBS.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization. To obtain the hydrobromide salt, the free base can be treated with a solution of HBr in a suitable solvent.
-
A general procedure for the bromination of heteroaromatic ketones using NBS is described in the literature.[8][9]
Yield and Considerations
Yields for the α-bromination of various ketones using NBS are generally reported to be good to excellent, often exceeding 80% .
-
Advantages: NBS is a solid and is significantly safer and easier to handle than liquid bromine. The reaction conditions are often milder.
-
Disadvantages: NBS is more expensive than elemental bromine. The work-up procedure can be more involved, often requiring an extraction and purification step.
Method 3: Phenyltrimethylammonium Tribromide as an Alternative Brominating Agent
Phenyltrimethylammonium tribromide (PTT) is another solid, stable, and easy-to-handle brominating agent. It serves as an in-situ source of bromine.
Mechanistic Insight
PTT is a source of electrophilic bromine, similar to NBS. The reaction mechanism is also believed to proceed through the acid-catalyzed formation of the enol intermediate, which then reacts with the bromine provided by PTT.
Experimental Protocol
-
Materials: 4-acetylthiazole, Phenyltrimethylammonium tribromide, Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve phenyltrimethylammonium tribromide (1 equivalent) in anhydrous THF.
-
Slowly add a solution of 4-acetylthiazole (1 equivalent) in anhydrous THF to the PTT solution at room temperature.
-
Heat the reaction mixture to a gentle reflux (e.g., 35°C) and stir for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, the solid by-product (phenyltrimethylammonium bromide) is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is then purified by silica gel column chromatography.
-
A high-yield synthesis of the isomeric 2-bromo-1-thiazol-2-ylacetophenone using this method has been reported.[10]
Yield and Considerations
The synthesis of the 2-isomer using this method reported a high yield of 88% .[10] It is reasonable to expect a similarly high yield for the 4-isomer.
-
Advantages: PTT is a solid, non-volatile, and stoichiometric brominating agent, which allows for precise control of the reaction. The by-product is easily removed by filtration.
-
Disadvantages: PTT is a specialty reagent and is more expensive than both bromine and NBS.
Yield Comparison Summary
| Synthesis Method | Brominating Agent | Typical Yield Range | Key Advantages | Key Disadvantages |
| Method 1 | Elemental Bromine / HBr | 70-85% | Inexpensive, simple work-up | Hazardous, corrosive reagents |
| Method 2 | N-Bromosuccinimide (NBS) | >80% | Safer, easier to handle | More expensive, multi-step work-up |
| Method 3 | Phenyltrimethylammonium Tribromide | ~88% (for 2-isomer) | High yield, easy by-product removal | Expensive specialty reagent |
Conclusion and Recommendations
The choice of synthesis method for this compound will depend on the specific priorities of the researcher, including scale, budget, and safety considerations.
-
For large-scale synthesis where cost is a primary concern , the classical method using elemental bromine and HBr remains a viable option, provided that appropriate safety infrastructure is in place.
-
For laboratory-scale synthesis where safety and ease of handling are paramount , N-Bromosuccinimide (NBS) is the recommended choice. It offers high yields under mild conditions with a significantly improved safety profile.
-
When the highest possible yield is the main objective and cost is less of a factor , Phenyltrimethylammonium tribromide presents a compelling alternative, with demonstrated high efficiency for a closely related isomer.
Ultimately, all three methods provide effective routes to this important synthetic intermediate. By understanding the underlying mechanisms and practical considerations of each, researchers can make an informed decision to best suit their synthetic goals.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Explain acid-catalyzed halogenation of ketones | Filo [askfilo.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. prepchem.com [prepchem.com]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. N-Bromosuccinimide:Chemical synthesis,Reactions_Chemicalbook [chemicalbook.com]
- 10. 2-BROMO-1-(1,3-THIAZOL-2-YL)ETHANONE | 3292-77-1 [chemicalbook.com]
In vitro testing protocols for compounds synthesized from "2-Bromo-1-thiazol-4-yl-ethanone hydrobromide"
An In-Depth Technical Guide to Designing a Robust Preclinical Testing Cascade
The chemical scaffold "2-Bromo-1-thiazol-4-yl-ethanone hydrobromide" serves as a versatile starting point for synthesizing a diverse array of novel chemical entities. The thiazole ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Consequently, compounds derived from this scaffold warrant a systematic and rigorous in vitro evaluation to elucidate their biological activity and therapeutic potential.
This guide provides a comprehensive framework for establishing a robust in vitro testing cascade. It moves beyond simple protocol recitation to explain the causal logic behind experimental choices, ensuring that each step provides a clear, actionable dataset that informs the next. We will explore a tiered approach, beginning with broad primary screens to assess general bioactivity and progressing to specific, mechanism-of-action assays to identify and validate molecular targets.
Part 1: The Foundation – Primary Screening for Bioactivity
The initial goal is to answer a fundamental question: "Does the compound have any effect on living cells at a relevant concentration range?" Primary screens should be rapid, cost-effective, and scalable to handle multiple compounds and concentrations. The two most common and complementary approaches are assessing cell viability and cytotoxicity.
Protocol 1: Cell Viability Assessment via MTT Assay
The MTT assay is a colorimetric method that provides a quantitative measure of metabolic activity, which serves as an indicator of cell viability.[5] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan product.[5]
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom microplate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ environment to allow for cell attachment.[5]
-
Compound Treatment: Prepare a serial dilution of the test compounds in culture medium. A typical starting range is from 100 µM down to 1 nM. Add 100 µL of the diluted compounds to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for a predetermined period, typically 24, 48, or 72 hours, depending on the cell line's doubling time and the expected mechanism of action.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Solubilization: Incubate for 3-4 hours at 37°C. After incubation, carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Mix gently on a plate shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
Protocol 2: Cytotoxicity Assessment via Lactate Dehydrogenase (LDH) Release Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity.[5][6] This makes it an excellent orthogonal method to validate findings from metabolic assays like MTT.[7][8]
Detailed Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT protocol. It is crucial to set up parallel plates for both assays from the same cell suspension for direct comparison.
-
Controls: Prepare three essential controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) only (spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided in most commercial kits) 45 minutes before the assay endpoint.[6]
-
Background Control: Culture medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing a substrate and a tetrazolium salt) to each well of the new plate.
-
Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. Add 50 µL of a stop solution and measure the absorbance at 490 nm.[5][6]
-
Data Analysis: Correct for background absorbance. Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Compound LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100).
Comparison of Primary Screening Assays
| Feature | MTT Assay | LDH Release Assay |
| Principle | Measures mitochondrial dehydrogenase activity in viable cells.[5] | Measures the release of a cytosolic enzyme from membrane-compromised cells.[6] |
| Endpoint | Cell Viability / Proliferation | Cytotoxicity / Cell Death |
| Pros | High-throughput, inexpensive, well-established. | Directly measures cell death, stable endpoint marker. |
| Cons | Indirect measure; can be confounded by compounds affecting metabolism. | Less sensitive for early apoptotic events; timing is critical. |
Part 2: Mechanistic Elucidation – Secondary Screening Assays
Compounds demonstrating significant activity in primary screens (e.g., IC₅₀ < 10 µM) should be advanced to secondary assays to investigate their mechanism of action. Given that thiazole derivatives are known to target key cellular pathways involved in cancer and inflammation, we will focus on protocols for kinase inhibition, apoptosis induction, and NF-κB signaling.[1][2][4][9]
Focus Area A: Anticancer Activity
Many thiazole-containing drugs, such as Dasatinib, function as kinase inhibitors.[2][3] Therefore, assessing a compound's ability to inhibit specific kinases is a logical next step. Furthermore, determining if cell death occurs via apoptosis is crucial for an anticancer agent.
Caption: In Vitro Anticancer Screening Workflow.
Protocol 3: Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[10] It is highly sensitive and suitable for high-throughput screening.
Detailed Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound. Dilute the kinase and substrate to their optimal working concentrations in kinase buffer. The ATP concentration should be set at or near the Kₘ for the specific kinase being tested.[11]
-
Kinase Reaction: In a 384-well plate, add 1 µL of the test compound or vehicle control. Add 2 µL of the kinase enzyme solution. Initiate the reaction by adding 2 µL of the substrate/ATP mixture.[11]
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Generation: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]
-
Luminescence Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then fuels a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature and measure the luminescence with a plate reader.[11]
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus the kinase activity.[11] Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value.
Protocol 4: Apoptosis Induction Assessment (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[12][13] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved, releases a substrate for luciferase, generating a light signal.[12][13]
Detailed Protocol:
-
Cell Seeding and Treatment: Plate and treat cells with the test compound in a white-walled 96-well plate as described in the primary screening protocols. Incubate for a period sufficient to induce apoptosis (e.g., 6-24 hours).
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[13]
-
Lysis and Signal Generation: Mix the contents on a plate shaker at 300-500 rpm for 30-60 seconds to induce cell lysis and initiate the enzymatic reaction.
-
Incubation: Incubate at room temperature for 1 to 3 hours. The "glow-type" signal is stable for several hours.[13]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Luminescence is proportional to the amount of caspase activity. Results are often expressed as fold-change over the vehicle-treated control.
Focus Area B: Anti-inflammatory Activity
The transcription factor NF-κB is a master regulator of the inflammatory response.[14][15][16] Its signaling pathway is a common target for anti-inflammatory drugs.
Caption: Simplified NF-κB Signaling Pathway and Potential Inhibition.
Protocol 5: NF-κB Reporter Assay
Reporter gene assays are a powerful tool for monitoring the activity of a specific transcription factor.[17] In this assay, cells are engineered to contain a reporter gene (e.g., luciferase) under the control of a promoter with NF-κB response elements. Activation of the NF-κB pathway leads to the expression of the reporter gene.
Detailed Protocol:
-
Cell Line: Utilize a stable cell line expressing an NF-κB-luciferase reporter construct (e.g., HEK293T-NF-κB-luc or RAW264.7-NF-κB-SEAP).[14][15]
-
Cell Seeding: Plate the reporter cells in a 96-well plate and allow them to attach overnight.
-
Compound Pre-treatment: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding a stimulant, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL) or Lipopolysaccharide (LPS, 100 ng/mL), to all wells except the unstimulated control.[15][16]
-
Incubation: Incubate for 6-8 hours to allow for reporter gene expression.
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol (e.g., using a commercial luciferase assay system).
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel plate treated identically) to control for cytotoxicity. Calculate the percent inhibition of NF-κB activity relative to the stimulated vehicle control.
Part 3: Data Integration and Interpretation
A successful in vitro screening cascade generates multiple datasets that must be integrated to build a comprehensive profile of a compound's activity.
Synthesized Data Comparison Table
Below is a hypothetical data summary for two compounds derived from the 2-thiazol-4-yl-ethanone scaffold, illustrating how to consolidate results for comparative analysis.
| Assay | Compound A | Compound B |
| MTT (MCF-7, 48h) | IC₅₀ = 5.2 µM | IC₅₀ = 8.9 µM |
| LDH (MCF-7, 48h) | % Cytotoxicity @ 10 µM = 65% | % Cytotoxicity @ 10 µM = 15% |
| VEGFR-2 Kinase Assay | IC₅₀ = 0.15 µM | IC₅₀ > 50 µM |
| Caspase-3/7 Activation | 8.5-fold increase @ 10 µM | 1.2-fold increase @ 10 µM |
| NF-κB Reporter Assay | IC₅₀ > 50 µM | IC₅₀ = 2.1 µM |
Interpretation:
-
Compound A is a potent cytotoxic agent. Its high potency in a specific kinase assay (VEGFR-2) and strong induction of apoptosis suggest it may act as a targeted anticancer agent.[18] The lack of activity in the NF-κB assay indicates specificity.
-
Compound B shows moderate anti-proliferative activity in the MTT assay but low cytotoxicity in the LDH assay, suggesting its primary effect may be cytostatic rather than cytotoxic.[8] Its potent inhibition of NF-κB signaling points towards a potential anti-inflammatory mechanism.
By employing this structured, multi-tiered approach, researchers can efficiently and logically progress from a novel chemical scaffold to a well-characterized lead compound with a defined mechanism of action, ready for further preclinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. benchchem.com [benchchem.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. abeomics.com [abeomics.com]
- 15. Identification and application of anti-inflammatory compounds screening system based on RAW264.7 cells stably expressing NF-κB-dependent SEAP reporter gene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to Thiazole Synthesis: Leveraging 2-Bromo-1-thiazol-4-yl-ethanone as a Key Building Block
Introduction: The Privileged Thiazole Scaffold in Modern Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a "privileged scaffold." This structural motif is integral to a wide array of natural products and synthetic pharmaceuticals, demonstrating a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects.[2][3] Prominent FDA-approved drugs such as the antiretroviral Ritonavir and the antibiotic Sulfathiazole feature this vital heterocyclic core, underscoring its therapeutic significance.[4][5]
Given its importance, the efficient and versatile synthesis of substituted thiazoles is a paramount objective for researchers in drug development. This guide provides an in-depth comparative analysis of prominent synthetic routes to thiazoles, with a special focus on the strategic use of α-haloketones like 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide . This particular reagent is not just a simple starting material; it is a sophisticated building block that allows for the construction of more complex, multi-thiazole architectures, which are of increasing interest in the search for novel therapeutic agents. We will delve into the mechanistic underpinnings, compare performance with experimental data, and provide actionable protocols for the laboratory setting.
The Hantzsch Synthesis: The Preeminent Route to Thiazoles
First described in 1887 by Arthur Hantzsch, this reaction remains the most widely utilized and versatile method for constructing the thiazole ring.[5][6] The Hantzsch synthesis is a cyclocondensation reaction between an α-haloketone and a thioamide-containing compound.[7] Its enduring popularity stems from its operational simplicity, broad substrate scope, and typically high yields of the stable aromatic product.[8][9]
Mechanistic Rationale
The reaction proceeds through a well-established pathway driven by fundamental principles of nucleophilicity and electrophilicity, culminating in the formation of a thermodynamically stable aromatic ring.[8]
-
Nucleophilic Attack (SN2 Reaction): The reaction initiates with the nucleophilic sulfur atom of the thioamide attacking the electrophilic α-carbon of the haloketone, displacing the bromide ion.[7][8] This forms a key intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the intermediate then performs a nucleophilic attack on the carbonyl carbon.
-
Dehydration: The resulting five-membered ring intermediate, a hydroxythiazoline, readily undergoes dehydration (loss of a water molecule) to yield the final, stable aromatic thiazole.[6][8]
The aromaticity of the final product is a powerful thermodynamic driving force for the reaction, often ensuring high conversion rates.[8]
Application: Synthesis of 2-Amino-4-arylthiazoles
A particularly valuable application of the Hantzsch synthesis involves the reaction of an α-haloketone with thiourea to produce 2-aminothiazoles.[10] This class of compounds is a crucial pharmacophore in numerous anticancer and anti-inflammatory agents.[11][12][13] Using a reagent like This compound in this reaction allows for the direct synthesis of a 2-amino-4,4'-bithiazole system, a scaffold with significant potential in drug discovery.
Alternative Synthetic Routes: A Comparative Overview
While the Hantzsch synthesis is dominant, other methods provide access to different substitution patterns and can be advantageous under specific circumstances.
Cook-Heilbron Synthesis
This method is a primary route for synthesizing 5-aminothiazoles.[14] It involves the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[3][15][16]
-
Mechanistic Distinction: The key difference lies in the starting materials and the resulting substitution pattern. The Cook-Heilbron synthesis builds the C4-C5 bond from an α-aminonitrile, leading to a 5-amino substituted product, whereas the Hantzsch synthesis uses an α-haloketone to form the C4-C5 bond, typically resulting in a 4-substituted thiazole.[14]
-
Causality: The mechanism begins with the nucleophilic attack of the amino group on the electrophilic carbon of, for example, carbon disulfide. This is followed by an intramolecular cyclization where the newly formed thione sulfur attacks the nitrile carbon, ultimately leading to the 5-aminothiazole after tautomerization.[14]
Other Notable Methods
-
Gabriel Synthesis: This route involves the cyclization of α-acylaminoketones with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) to yield 2,5-disubstituted thiazoles.[17][18] It is less common due to the often harsh reaction conditions required.
-
Modern Green Approaches: Significant progress has been made in developing more environmentally benign protocols.[19][20] These include microwave-assisted Hantzsch syntheses, which dramatically reduce reaction times from hours to minutes, and catalyst-free, one-pot procedures that improve efficiency and minimize waste.[3][21][22]
Data-Driven Comparison of Synthetic Routes
The choice of synthetic route is a critical decision based on the desired substitution pattern, available starting materials, and required efficiency. The following table provides a quantitative comparison of the primary methods discussed.
| Synthesis Route | Starting Materials | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Key Outcome/Substitution |
| Hantzsch Synthesis | α-Haloketone, Thioamide/Thiourea | Base (optional) | 30 min - 12 h | Room Temp - Reflux | 80 - 99% | 2,4- or 2,4,5-Substituted Thiazoles |
| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide | None | Not specified | Room Temperature | "Significant"[14] | 5-Aminothiazoles |
| Gabriel Synthesis | α-Acylamino ketone | Phosphorus Pentasulfide (P₄S₁₀) | Not specified | High Temp (~170 °C) | Variable | 2,5-Disubstituted Thiazoles |
| Microwave-Assisted Hantzsch | α-Haloketone, Thiourea | Iodine or other catalysts | 5 - 15 min | High (Microwave) | ~92% | 2,4-Substituted Thiazoles |
Data compiled from sources[14][23].
Experimental Protocols
A self-validating protocol is essential for reproducible results. The following section provides detailed, step-by-step methodologies.
General Experimental Workflow
The workflow for thiazole synthesis, particularly the Hantzsch method, follows a logical progression from reaction setup to product isolation and characterization.
Protocol: Hantzsch Synthesis of 2-Amino-4-arylthiazole
This protocol describes the synthesis of a 2-amino-4-arylthiazole from a substituted α-bromoacetophenone and thiourea, a procedure readily adaptable for This compound .[8][10]
Materials:
-
Substituted α-bromoacetophenone (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol or Acetone
-
Saturated sodium bicarbonate solution
-
Deionized water
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the α-bromoacetophenone (e.g., 5 mmol) in 20 mL of ethanol.
-
Addition of Thiourea: Add thiourea (e.g., 6 mmol) to the solution. A slight excess of thiourea is often used to ensure complete consumption of the α-haloketone.[8]
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After completion, cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate.
-
Neutralization & Isolation: Slowly add saturated sodium bicarbonate solution to the stirred mixture until the pH is neutral (~7-8). This neutralizes the hydrobromide salt, precipitating the free base form of the 2-aminothiazole product.[8]
-
Filtration: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid with cold deionized water to remove any inorganic salts, followed by a small amount of cold ethanol to remove unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.
Conclusion
The synthesis of the thiazole ring is a mature yet continuously evolving field. The Hantzsch synthesis remains the most robust and versatile method, and the use of functionalized α-haloketones like This compound provides a direct and efficient entry into complex, biologically relevant molecules. While alternative routes like the Cook-Heilbron synthesis are invaluable for accessing different substitution patterns, such as 5-aminothiazoles, modern advancements are pushing the entire field toward faster, more efficient, and environmentally sustainable practices. For the medicinal chemist, a thorough understanding of these comparative routes is essential for the rational design and successful execution of synthetic campaigns targeting novel thiazole-based therapeutics.
References
- 1. kuey.net [kuey.net]
- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archives.ijper.org [archives.ijper.org]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. synarchive.com [synarchive.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. researchgate.net [researchgate.net]
- 11. Exploring the synthetic developments and pharmacological potential of 2-amino/hydrazino-4-arylthiazoles: a review | Semantic Scholar [semanticscholar.org]
- 12. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 14. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 15. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 16. m.youtube.com [m.youtube.com]
- 17. mjas.analis.com.my [mjas.analis.com.my]
- 18. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 19. bepls.com [bepls.com]
- 20. Emerging green synthetic routes for thiazole and its derivatives: Current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Catalyst free one pot three components synthesis of 2-iminothiazoles from nitroepoxides and thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 23. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide
As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. Handling specialized reagents like 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide, a heterocyclic compound likely used in complex pharmaceutical synthesis, demands a rigorous and informed approach to waste management. This guide provides a procedural framework grounded in established safety protocols and regulatory standards to ensure this compound is handled and disposed of with the utmost care.
The core principle of chemical waste management is that the generator of the waste—the laboratory and the individual researcher—is responsible for its proper characterization and disposal.[1] This guide is built upon regulations set forth by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Hazard Identification and Risk Assessment
Based on this data, it is imperative to handle this compound as a substance that is:
-
Acutely Toxic & Harmful : Likely harmful or toxic if swallowed, inhaled, or absorbed through the skin.[2]
-
Corrosive/Irritant : Capable of causing severe skin burns, serious eye damage, and respiratory tract irritation.[3][4][5]
-
Environmentally Hazardous : Potentially toxic to aquatic life with long-lasting effects.[6]
Combustion of brominated organic compounds can also produce hazardous byproducts like hydrogen bromide (HBr) gas.[7][8]
| Hazard Profile & Regulatory Overview | Reference |
| Anticipated GHS Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation) |
| Primary Regulatory Framework | EPA Resource Conservation and Recovery Act (RCRA)[9], OSHA 29 CFR 1910.1450[10][11] |
| Likely Waste Classification | Hazardous Waste. May fall under RCRA "U" or "P" lists, or be classified by characteristic (e.g., Toxicity, D-code).[12] |
| Recommended Disposal Pathway | Licensed Hazardous Waste Incineration with flue gas scrubbing.[13] |
Mandatory Personal Protective Equipment (PPE)
Given the anticipated corrosive and toxic nature of this compound, a stringent PPE protocol is non-negotiable. Your laboratory's Chemical Hygiene Plan (CHP), mandated by OSHA, should detail these requirements.[13][14]
-
Hand Protection : Wear nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[3]
-
Eye and Face Protection : Use tightly fitting safety goggles. For operations with a higher risk of splashing, a face shield is required in addition to goggles.[15]
-
Skin and Body Protection : A lab coat is mandatory. For larger quantities, a chemically resistant apron or suit should be used. Ensure clothing is buttoned and sleeves are down.[3]
-
Respiratory Protection : All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[4][15]
Emergency Procedures: Spill Management
Accidents require immediate and correct action. Ensure your lab is equipped with a spill kit containing appropriate absorbent materials.
Step 1: Evacuate and Alert
-
Alert all personnel in the immediate vicinity.
-
If the spill is large or outside of a containment area (like a fume hood), evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office immediately.
Step 2: Contain and Clean (For minor spills within a fume hood)
-
Ensure proper PPE is worn before addressing the spill.
-
Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[4][7]
Step 3: Decontaminate and Document
-
Wipe the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Document the spill and the cleanup procedure in your laboratory records.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with the EPA's RCRA regulations. Under RCRA, chemical waste generators are categorized based on the volume of waste produced, which dictates specific storage and handling requirements.[9]
-
As the generator, you must classify this material as hazardous waste. Given its chemical structure (a halogenated organic compound), it falls under RCRA-regulated materials.[9] Your institution's EHS department can provide guidance on assigning specific waste codes.
-
Primary Container : Dedicate a clearly labeled, sealable container for this waste stream. The container must be made of a compatible material (e.g., HDPE or glass) and be in good condition.
-
Labeling : The moment the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "HAZARDOUS WASTE ".
-
The full chemical name: "This compound ". Do not use abbreviations.
-
A clear description of the contents (e.g., "Solid," "In Methanol," etc.).
-
The specific hazard characteristics (e.g., "Toxic," "Corrosive").
-
-
Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your EHS office. Incompatible materials can react violently.
-
Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).
-
The container must be kept closed at all times except when adding waste.
-
Once the container is full, or you are finished generating this waste, it must be dated and moved to a central accumulation area within your facility.
-
Your institution's EHS department will arrange for the pickup of the waste container.
-
The waste will be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
The most appropriate disposal method for this compound is high-temperature incineration in a facility equipped with afterburners and alkaline scrubbers to neutralize the resulting HBr gas.[13] Never attempt to dispose of this chemical down the drain or in regular trash.[1][13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for proper waste management.
By adhering to these procedures, you uphold your professional responsibility to ensure safety, protect the environment, and maintain full regulatory compliance within your laboratory.
References
- 1. fishersci.com [fishersci.com]
- 2. 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one | C8H5BrCl2O | CID 75828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-Bromo-1-(thiazol-2-yl)ethanone | 3292-77-1 [sigmaaldrich.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.ie [fishersci.ie]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
- 10. 199804-81-4|2-Bromo-1-(thiazol-2-yl)ethanone hydrobromide|BLD Pharm [bldpharm.com]
- 11. policycommons.net [policycommons.net]
- 12. actenviro.com [actenviro.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
